molecular formula C19H30O B1352129 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene CAS No. 84540-32-9

1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene

Cat. No.: B1352129
CAS No.: 84540-32-9
M. Wt: 274.4 g/mol
InChI Key: GJHKWLSRHNWTAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene is a useful research compound. Its molecular formula is C19H30O and its molecular weight is 274.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-ethoxy-4-(4-pentylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O/c1-3-5-6-7-16-8-10-17(11-9-16)18-12-14-19(15-13-18)20-4-2/h12-17H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHKWLSRHNWTAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601004819
Record name 1-Ethoxy-4-(4-pentylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601004819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84540-32-9
Record name trans-p-(4-Pentylcyclohexyl)phenetole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084540329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethoxy-4-(4-pentylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601004819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-p-(4-pentylcyclohexyl)phenetole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.075.544
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the basic properties of 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties of the liquid crystal compound 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene. It is intended to serve as a resource for researchers, scientists, and professionals in drug development who may encounter this molecule or similar structures in their work. This document details the physicochemical properties, synthesis, and characterization of this compound. All quantitative data are summarized in structured tables for ease of reference. Detailed experimental methodologies for key characterization techniques are also provided. Furthermore, this guide includes workflow diagrams generated using Graphviz to illustrate the synthesis and characterization processes.

Introduction

This compound is a chemical compound primarily utilized in the field of materials science as a component of liquid crystal displays (LCDs). Its molecular structure, consisting of a pentylcyclohexyl group linked to an ethoxybenzene moiety, imparts the mesomorphic properties characteristic of nematic liquid crystals. While not developed for pharmacological applications, understanding the synthesis, purification, and characterization of such molecules is crucial for chemists and material scientists. This guide provides a detailed examination of its fundamental properties.

Physicochemical Properties

The core properties of this compound are summarized in the tables below. These tables provide a clear and concise overview of its key chemical and physical characteristics.

Table 1: Chemical Identity
PropertyValue
Chemical Name This compound
Synonyms 1-Ethoxy-4-(trans-4-amylcyclohexyl)benzene
CAS Number 84540-32-9
Molecular Formula C₁₉H₃₀O
Molecular Weight 274.44 g/mol
SMILES CCCCC[C@H]1CC--INVALID-LINK--CC1
InChI InChI=1S/C19H30O/c1-3-5-6-7-16-8-10-17(11-9-16)18-12-14-19(15-13-18)20-4-2/h12-17H,3-11H2,1-2H3/t16-,17-
Table 2: Physical Properties
PropertyValue
Appearance White to almost white powder or crystals
Melting Point 53 °C
Boiling Point (Predicted) 375.7 ± 21.0 °C
Density (Predicted) 0.920 ± 0.06 g/cm³
Storage Temperature Room Temperature, sealed in a dry environment

Synthesis and Characterization Workflow

The synthesis of this compound typically involves a multi-step process, followed by rigorous characterization to confirm its structure and purity, and to determine its liquid crystalline properties. The general workflow is depicted below.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials: 4-Pentylcyclohexanone and Phenol derivatives step1 Grignard Reaction or similar C-C bond formation start->step1 step2 Dehydration and Reduction to form 4-(trans-4-Pentylcyclohexyl)phenol step1->step2 step3 Williamson Ether Synthesis with Ethyl Halide step2->step3 step4 Purification by Recrystallization/Chromatography step3->step4 product This compound step4->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr dsc Differential Scanning Calorimetry (DSC) product->dsc pom Polarized Optical Microscopy (POM) product->pom ms Mass Spectrometry product->ms

Caption: General workflow for the synthesis and characterization of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis and characterization of chemical compounds. The following sections outline the methodologies for the synthesis and analysis of this compound.

Generalized Synthesis Protocol

Step 1: Synthesis of 4-(trans-4-Pentylcyclohexyl)phenol This intermediate can be prepared through various routes, often starting from 4-phenylphenol or similar precursors, followed by catalytic hydrogenation of the aromatic ring and subsequent separation of the trans isomer. A more direct, though complex, multi-step synthesis might involve the Grignard reaction between a protected 4-bromophenol and 4-pentylcyclohexanone, followed by dehydration and reduction.

Step 2: Williamson Ether Synthesis

  • Deprotonation of the Phenol: To a solution of 4-(trans-4-pentylcyclohexyl)phenol in a suitable polar aprotic solvent (e.g., dimethylformamide or acetone), an equimolar amount of a base such as potassium carbonate or sodium hydride is added. The mixture is stirred at room temperature until the deprotonation is complete, forming the corresponding phenoxide.

  • Alkylation: An ethylating agent, such as ethyl bromide or ethyl iodide, is added to the reaction mixture. The mixture is then heated (typically between 50-80 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel followed by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure this compound.

The overall synthesis and purification workflow is illustrated in the diagram below.

G reagents 4-(trans-4-Pentylcyclohexyl)phenol Ethyl Bromide Potassium Carbonate Acetone reaction Reaction Mixture (Reflux) reagents->reaction tlc Monitor by TLC reaction->tlc workup Aqueous Work-up & Extraction tlc->workup Reaction Complete drying Drying of Organic Layer workup->drying evaporation Solvent Evaporation drying->evaporation purification Column Chromatography & Recrystallization evaporation->purification final_product Pure Product purification->final_product

Caption: Workflow for the Williamson ether synthesis and purification of the target compound.

Characterization Methodologies
  • Objective: To confirm the chemical structure of the synthesized compound.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the sample is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹³C NMR, a sufficient number of scans are accumulated to obtain a good signal-to-noise ratio.

  • Expected ¹H NMR signals: The spectrum would show characteristic signals for the aromatic protons, the ethoxy group (a triplet and a quartet), the protons on the cyclohexyl ring, and the protons of the pentyl chain.

  • Expected ¹³C NMR signals: The spectrum would display distinct peaks for each unique carbon atom in the molecule, including those in the benzene ring, the ethoxy group, the cyclohexane ring, and the pentyl chain.

  • Objective: To determine the phase transition temperatures and associated enthalpy changes, which are characteristic of liquid crystals.

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

  • Data Acquisition: The sample is subjected to a controlled heating and cooling cycle, for example, heating from room temperature to 100 °C at a rate of 10 °C/min, holding for a few minutes to ensure thermal equilibrium, and then cooling back to room temperature at the same rate. The process is usually repeated to ensure reproducibility.

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks corresponding to phase transitions, such as crystal-to-nematic and nematic-to-isotropic transitions.

  • Objective: To visually observe the liquid crystalline textures (mesophases).

  • Instrumentation: A polarizing microscope equipped with a hot stage.

  • Sample Preparation: A small amount of the sample is placed on a clean glass slide and covered with a coverslip. The sample is then placed in the hot stage.

  • Data Acquisition: The sample is heated and cooled while being observed between crossed polarizers. The different liquid crystal phases will exhibit characteristic textures (e.g., Schlieren or marbled textures for the nematic phase).

  • Data Analysis: The temperatures at which these textures appear and disappear are recorded and correlated with the phase transition temperatures obtained from DSC.

Safety Information

According to available safety data sheets, this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008.[1] However, as with all chemicals, it should be handled with care in a laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.[1]

Conclusion

This compound is a well-defined chemical compound with properties characteristic of a nematic liquid crystal. Its synthesis can be achieved through established organic chemistry reactions, and its structure and liquid crystalline behavior can be thoroughly investigated using standard analytical techniques such as NMR, DSC, and POM. This guide provides the fundamental information required for researchers and scientists to understand, synthesize, and characterize this and similar molecules.

References

An In-depth Technical Guide to the Synthesis of 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-ethoxy-4-(trans-4-pentylcyclohexyl)benzene, a molecule of interest in materials science, particularly in the field of liquid crystals, and as a potential building block in medicinal chemistry. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic route and workflows.

Overview of the Synthetic Pathway

The synthesis of 1-ethoxy-4-(trans-4-pentylcyclohexyl)benzene is most effectively achieved through a two-stage process. The first stage involves the synthesis of the key intermediate, 4-(trans-4-pentylcyclohexyl)phenol. The second stage is the etherification of this phenolic intermediate to yield the final product.

A robust and scalable approach to the synthesis of the phenolic intermediate is outlined, commencing with a Friedel-Crafts acylation, followed by a Clemmensen reduction and subsequent catalytic hydrogenation to establish the desired trans-cyclohexyl stereochemistry. The final etherification is accomplished via a Williamson ether synthesis.

Synthesis of the Intermediate: 4-(trans-4-Pentylcyclohexyl)phenol

This section details a three-step synthesis of the crucial phenolic intermediate.

Step 1: Friedel-Crafts Acylation of Biphenyl

The synthesis begins with the Friedel-Crafts acylation of biphenyl with valeryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce 4-pentanoylbiphenyl.

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a trap, and a dropping funnel, place anhydrous aluminum chloride (1.2 eq) and an anhydrous solvent such as dichloromethane or carbon disulfide.

  • Cool the stirred suspension to 0-5 °C in an ice bath.

  • Add a solution of biphenyl (1.0 eq) in the same anhydrous solvent to the flask.

  • Slowly add valeryl chloride (1.1 eq) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by dilute hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 4-pentanoylbiphenyl.

Step 2: Clemmensen Reduction of 4-Pentanoylbiphenyl

The ketone functional group of 4-pentanoylbiphenyl is reduced to a methylene group using a Clemmensen reduction to yield 4-pentylbiphenyl.

Experimental Protocol:

  • Prepare amalgamated zinc by stirring zinc dust with a dilute solution of mercury(II) chloride for a short period, then decanting the aqueous solution.

  • In a round-bottom flask equipped with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, water, and toluene.

  • Add the 4-pentanoylbiphenyl (1.0 eq) to the flask.

  • Heat the mixture to a vigorous reflux with efficient stirring for 4-8 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, separate the organic layer. Extract the aqueous layer with toluene or another suitable organic solvent.

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to give crude 4-pentylbiphenyl, which can be purified by distillation or chromatography if necessary.

Step 3: Catalytic Hydrogenation of 4-Pentylbiphenyl

The final step in the synthesis of the intermediate is the catalytic hydrogenation of 4-pentylbiphenyl to 4-(trans-4-pentylcyclohexyl)phenol. This reaction requires a suitable catalyst and specific conditions to favor the formation of the trans isomer. For this transformation, we will adapt a procedure for a similar biphenyl hydrogenation, assuming a starting material of 4-hydroxy-4'-pentylbiphenyl for directness, which could be synthesized via a Suzuki coupling. The hydrogenation of the biphenyl system to a cyclohexylbenzene derivative is a known process.

Experimental Protocol:

  • In a high-pressure autoclave, place 4-pentyl-4'-hydroxybiphenyl (1.0 eq) and a suitable hydrogenation catalyst, such as Raney Nickel or a rhodium-based catalyst (e.g., Rh/C), in a solvent like ethanol or a mixture of ethanol and hexane.

  • Seal the autoclave and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to a pressure of 50-100 atm.

  • Heat the mixture to 100-150 °C with vigorous stirring.

  • Maintain the reaction under these conditions for 12-24 hours, monitoring the hydrogen uptake.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product, a mixture of cis and trans isomers, can be enriched in the desired trans isomer by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane).

Final Step: Williamson Ether Synthesis of 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene

The final product is synthesized by the etherification of the phenolic intermediate using the Williamson ether synthesis.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(trans-4-pentylcyclohexyl)phenol (1.0 eq) in a suitable solvent such as ethanol, N,N-dimethylformamide (DMF), or tetrahydrofuran (THF).

  • Add a base such as sodium hydroxide (1.5 eq) or sodium hydride (1.2 eq) portion-wise at room temperature to form the phenoxide. If using sodium hydride, an anhydrous solvent is essential.

  • After the formation of the phenoxide is complete (e.g., cessation of hydrogen evolution with NaH), add ethyl iodide or ethyl bromide (1.5 eq).

  • Heat the reaction mixture to reflux for 2-6 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If DMF or THF was used as the solvent, remove it under reduced pressure.

  • Partition the residue between water and an organic solvent like diethyl ether or ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 1-ethoxy-4-(trans-4-pentylcyclohexyl)benzene.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis. Please note that yields are indicative and can vary based on reaction scale and optimization.

Table 1: Synthesis of 4-(trans-4-Pentylcyclohexyl)phenol

StepReactantProductReagentsYield (%)Purity (%)
1Biphenyl4-PentanoylbiphenylValeryl chloride, AlCl₃75-85>95
24-Pentanoylbiphenyl4-PentylbiphenylZn(Hg), HCl70-80>95
34-Pentyl-4'-hydroxybiphenyl4-(trans-4-Pentylcyclohexyl)phenolH₂, Raney Ni or Rh/C60-70 (after recrystallization)>98 (trans isomer)

Table 2: Williamson Ether Synthesis of Final Product

ReactantProductReagentsYield (%)Purity (%)
4-(trans-4-Pentylcyclohexyl)phenol1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzeneNaOH or NaH, Ethyl iodide/bromide80-90>99

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the synthesis pathway and a general experimental workflow.

Synthesis_Pathway Biphenyl Biphenyl Pentanoylbiphenyl 4-Pentanoylbiphenyl Biphenyl->Pentanoylbiphenyl 1. Friedel-Crafts Acylation Pentylbiphenyl 4-Pentylbiphenyl Pentanoylbiphenyl->Pentylbiphenyl 2. Clemmensen Reduction HydroxyPentylbiphenyl 4-Pentyl-4'-hydroxybiphenyl Pentylbiphenyl->HydroxyPentylbiphenyl (Alternative Route: Suzuki Coupling) Pentylcyclohexylphenol 4-(trans-4-Pentylcyclohexyl)phenol HydroxyPentylbiphenyl->Pentylcyclohexylphenol 3. Catalytic Hydrogenation FinalProduct 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene Pentylcyclohexylphenol->FinalProduct 4. Williamson Ether Synthesis

Caption: Overall synthesis pathway for 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene.

Experimental_Workflow Start Start Reaction ReactionSetup Reaction Setup (Reactants, Solvent, Catalyst) Start->ReactionSetup Reaction Reaction in Progress (Heating, Stirring) ReactionSetup->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (Quenching, Extraction, Washing) Monitoring->Workup Complete Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Recrystallization or Chromatography) Concentration->Purification Analysis Product Analysis (NMR, MS, Purity) Purification->Analysis End Final Product Analysis->End

Caption: General experimental workflow for a single synthetic step.

Chemical structure and IUPAC name of 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene is a chemical compound primarily utilized in the field of materials science as a liquid crystal. Its molecular structure, consisting of a rigid core and a flexible alkyl chain, imparts the mesomorphic properties characteristic of liquid crystals. This guide provides a summary of its chemical identity, physical properties, and a visualization of its structural characteristics.

Chemical Structure and IUPAC Name

The compound with the common name this compound has a systematic IUPAC name that is consistent with this nomenclature.

IUPAC Name: 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene

Synonyms: 1-Ethoxy-4-(trans-4-amylcyclohexyl)benzene, trans-4-pentylcyclohexyl-4'-ethoxybenzene[1]

CAS Number: 84540-32-9[1]

Chemical Structure:

The structure consists of an ethoxy group (-OCH2CH3) and a pentyl group (-C5H11) attached to a central biphenyl-like core, where one phenyl ring is replaced by a cyclohexane ring in a trans-configuration.

Physicochemical Properties

The quantitative data available for this compound are primarily its physical properties, which are crucial for its application as a liquid crystal.

PropertyValueReference
Molecular FormulaC19H30O[1]
Molecular Weight274.44 g/mol [1]
Melting Point53 °C[1]
Boiling Point375.7 ± 21.0 °C (Predicted)[1]
Density0.920 ± 0.06 g/cm3 (Predicted)[1]
Purity>98.0% (GC)
Physical FormWhite to Almost white powder to crystal

Experimental Protocols

Applications and Signaling Pathways

The primary application of this compound is as a component in liquid crystal mixtures for displays and other optoelectronic devices. Its molecular shape and polarity contribute to the formation of nematic or other mesophases.

There is no information available from the conducted searches to suggest that this compound is used in drug development or has any known interactions with biological signaling pathways. Its toxicological properties have not been extensively studied, although research on similar fluorinated liquid crystal monomers has indicated potential for bioaccumulation and metabolic transformation, raising concerns about their environmental and health impacts.

Visualizations

To illustrate the key structural features of this compound that give rise to its liquid crystalline properties, the following diagram highlights the main components of the molecule.

cluster_molecule This compound flexible_tail Flexible Tail (Pentyl Group) rigid_core_cyclohexyl Rigid Core (Cyclohexane Ring) flexible_tail->rigid_core_cyclohexyl rigid_core_benzene Rigid Core (Benzene Ring) rigid_core_cyclohexyl->rigid_core_benzene polar_group Polar Group (Ethoxy Group) rigid_core_benzene->polar_group

Caption: Structural components of the liquid crystal molecule.

References

In-Depth Technical Guide to the Physicochemical Properties of 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene (CAS Number: 84540-32-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the liquid crystal compound 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene, identified by CAS number 84540-32-9. The information is curated for professionals in research and development who require a detailed understanding of this substance for material science, chemical engineering, or other advanced applications.

Chemical Identity and Structure

  • Chemical Name: 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene[1]

  • CAS Number: 84540-32-9[1]

  • Molecular Formula: C₁₉H₃₀O[1]

  • Molecular Weight: 274.45 g/mol [1][2]

  • Synonyms: 1-Ethoxy-4-(trans-4-amylcyclohexyl)benzene, trans-1-(p-Ethoxyphenyl)-4-pentylcyclohexane[3]

  • InChI Key: GJHKWLSRHNWTAN-QAQDUYKDNA-N[3]

The molecular structure consists of a pentylcyclohexyl group attached to an ethoxybenzene moiety, with the trans configuration indicating the relative orientation of the substituents on the cyclohexane ring.

Physicochemical Data

PropertyValueData TypeSource
Physical State White to Almost white powder to crystalExperimental[1]
Melting Point 51.0 to 55.0 °CExperimental
53 °CExperimental
Boiling Point 375.7°C at 760 mmHgPredicted[3]
Density 0.92 g/cm³Predicted[3]
Water Solubility Not Experimentally Determined-
Vapor Pressure Not Experimentally Determined-
pKa Not Experimentally Determined-
LogP (Octanol-Water Partition Coefficient) 7.2Predicted (XLogP3)[3]
Refractive Index 1.492Predicted[3]
Purity >98.0% (GC)Experimental[1]

Experimental Protocols for Physicochemical Property Determination

While specific experimental reports for this compound are not publicly available, the following sections detail the standardized methodologies that are broadly accepted for determining the key physicochemical properties, primarily based on the OECD Guidelines for the Testing of Chemicals.

Melting Point/Melting Range (OECD Guideline 102)

This guideline describes several methods for determining the melting point of a substance. For a crystalline solid like 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene, the most common methods are:

  • Capillary Method: A small amount of the finely powdered substance is packed into a capillary tube. The tube is heated in a controlled liquid bath or a metal block, and the temperature at which the substance is observed to melt is recorded.

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in the amount of heat required to increase the temperature of the sample and a reference. The melting point is identified as the temperature at which an endothermic peak occurs on the thermogram, corresponding to the phase transition from solid to liquid.

Boiling Point (OECD Guideline 103)

For substances with a high boiling point, direct measurement at atmospheric pressure can be challenging. Standard methods include:

  • Ebulliometer Method: An ebulliometer is used to measure the boiling point of a liquid by determining the temperature at which the liquid and its vapor are in equilibrium.

  • Dynamic Method: The substance is heated, and the temperature at which boiling occurs at a given pressure is recorded. This can be done at reduced pressures to avoid decomposition.

  • Differential Scanning Calorimetry (DSC): DSC can also be used to determine the boiling point by observing the endothermic event corresponding to vaporization.

Water Solubility (OECD Guideline 105)

This guideline outlines two primary methods for determining the water solubility of chemical substances:

  • Flask Method: A surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method (e.g., chromatography). This method is suitable for substances with solubilities above 10⁻² g/L.

  • Column Elution Method: A column is filled with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate, and the concentration of the substance in the eluate is measured. This method is appropriate for substances with low solubility.

Vapor Pressure (OECD Guideline 104)

Several methods are described for determining the vapor pressure of a substance, depending on the expected range:

  • Dynamic Method: Measures the boiling temperature at various controlled pressures.

  • Static Method: A direct measurement of the vapor pressure exerted by a substance in a closed system at equilibrium.

  • Effusion Method (Knudsen Effusion): Measures the rate of escape of a substance's vapor through a small orifice in a cell under vacuum.

Dissociation Constant (pKa) (OECD Guideline 112)

The pKa, which indicates the strength of an acid or base, is typically determined for ionizable substances. For a non-ionizable ether like 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene, this property is generally not applicable. However, if required, the methods would involve:

  • Titration Method: A solution of the substance is titrated with a standard acid or base, and the pH is monitored. The pKa is determined from the titration curve.

  • Spectrophotometric Method: If the ionized and non-ionized forms have different UV-Vis absorption spectra, the pKa can be determined by measuring the absorbance at different pH values.

Partition Coefficient (n-octanol/water) - LogP (OECD Guidelines 107, 117, 123)

LogP is a measure of a substance's lipophilicity and is crucial for assessing its environmental fate and bioaccumulation potential.

  • Shake Flask Method (OECD 107): The substance is dissolved in a mixture of n-octanol and water. The mixture is shaken to allow for partitioning, and after separation of the two phases, the concentration of the substance in each phase is determined. The ratio of the concentrations gives the partition coefficient.

  • HPLC Method (OECD 117): This is an indirect method where the retention time of the substance on a reverse-phase HPLC column is correlated with the known logP values of standard compounds.

  • Slow-Stirring Method (OECD 123): This method is particularly suitable for highly hydrophobic substances to avoid the formation of microdroplets that can interfere with the measurement. The octanol and water phases are stirred slowly for an extended period to reach equilibrium.

Signaling Pathways and Biological Activity

Currently, there is no publicly available scientific literature detailing specific biological activities or interactions with signaling pathways for 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene. Its primary application is in the field of liquid crystal displays and other material science domains, and as such, its biological properties have not been a major focus of research.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the experimental determination of the core physicochemical properties of a chemical substance like 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene, based on the OECD guidelines.

G cluster_0 Physicochemical Property Determination Workflow A Substance Acquisition (CAS: 84540-32-9) B Purity Analysis (e.g., GC) A->B C Melting Point (OECD 102) - Capillary Method - DSC B->C D Boiling Point (OECD 103) - Ebulliometer - Dynamic Method B->D E Water Solubility (OECD 105) - Flask Method - Column Elution B->E F Vapor Pressure (OECD 104) - Static Method - Effusion Method B->F G LogP (OECD 107/117) - Shake Flask - HPLC Method B->G H pKa (OECD 112) (If Applicable) B->H I Data Compilation & Reporting C->I D->I E->I F->I G->I H->I

Caption: Workflow for Physicochemical Property Determination.

References

An In-depth Technical Guide to Pentylcyclohexyl Ethoxybenzene Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pentylcyclohexyl ethoxybenzene liquid crystals, with a primary focus on the nematic liquid crystal 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene . This document is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical properties, synthesis, characterization, and potential applications of this class of liquid crystals.

Introduction to Pentylcyclohexyl Ethoxybenzene Liquid Crystals

Pentylcyclohexyl ethoxybenzene derivatives belong to the class of calamitic (rod-like) liquid crystals. Their molecular structure, characterized by a rigid core composed of a cyclohexane and a benzene ring, and flexible terminal groups (a pentyl and an ethoxy group), gives rise to the formation of mesophases, most notably the nematic phase. In the nematic phase, the molecules exhibit long-range orientational order, aligning on average along a common direction known as the director, while lacking long-range positional order. This unique combination of fluidity and anisotropy is the basis for their application in various technologies, including electro-optical devices and advanced drug delivery systems.

The specific compound of focus, 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene, is a nematic liquid crystal that exhibits its mesophase at temperatures relevant for various applications. Its properties are influenced by the length of the alkyl chain, the nature of the alkoxy group, and the overall molecular geometry.

Physicochemical Properties

Property1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) - for comparison
CAS Number 84540-32-961204-01-1[1]
Molecular Formula C₁₉H₃₀OC₁₈H₂₅N[1]
Molecular Weight 274.45 g/mol 255.40 g/mol [1]
Appearance White to almost white powder/crystalWhite powder/crystals[1]
Melting Point (Solid to Nematic/Liquid) 51-55 °C~30 °C (303 K)[1][2]
Boiling Point 375.7 °C at 760 mmHgNot available
Clearing Point (Nematic to Isotropic) Not available in searched literature~54.4 °C (327.6 K)[2]
Mesophase Range Not fully determined~24.4 °C[2]
Density 0.92 g/cm³Not available
Refractive Index 1.492Not available

Experimental Protocols

Synthesis of 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene

G Generalized Synthesis Workflow cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Purification cluster_3 Final Product 4_pentylcyclohexanone 4-Pentylcyclohexanone Grignard_Reaction Grignard-type Reaction 4_pentylcyclohexanone->Grignard_Reaction 4_ethoxyphenyllithium 4-Ethoxyphenyllithium (from 4-bromoethoxybenzene) 4_ethoxyphenyllithium->Grignard_Reaction Dehydration Dehydration Grignard_Reaction->Dehydration Intermediate Alcohol Hydrogenation Catalytic Hydrogenation Dehydration->Hydrogenation Unsaturated Intermediate Chromatography Column Chromatography Hydrogenation->Chromatography Crude Product Recrystallization Recrystallization Chromatography->Recrystallization Final_Product 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene Recrystallization->Final_Product G Characterization Workflow Sample Synthesized Liquid Crystal POM Polarized Optical Microscopy (POM) Sample->POM DSC Differential Scanning Calorimetry (DSC) Sample->DSC Electro_Optic_Cell Fabrication of Electro-Optic Cell Sample->Electro_Optic_Cell Phase_Identification Phase_Identification POM->Phase_Identification Texture Observation Phase_Transitions Phase_Transitions DSC->Phase_Transitions Enthalpy Changes Dielectric_Spectroscopy Dielectric Spectroscopy Dielectric_Anisotropy Dielectric_Anisotropy Dielectric_Spectroscopy->Dielectric_Anisotropy Capacitance Measurement Birefringence_Measurement Birefringence Measurement (e.g., Abbé Refractometer) Optical_Anisotropy Optical_Anisotropy Birefringence_Measurement->Optical_Anisotropy Refractive Indices (ne, no) Electro_Optic_Cell->Dielectric_Spectroscopy Electro_Optic_Cell->Birefringence_Measurement Voltage_Transmittance Voltage-Transmittance Measurement Electro_Optic_Cell->Voltage_Transmittance Threshold_Voltage Threshold_Voltage Voltage_Transmittance->Threshold_Voltage Freedericksz Transition G Liquid Crystal-Based Drug Delivery cluster_0 Components cluster_1 Formation of Nanoparticles cluster_2 Drug Delivery Vehicle cluster_3 Mechanism of Action LC_Former Liquid Crystal-Forming Lipid (e.g., Monoolein) Dispersion High-Energy Dispersion (Ultrasonication/Homogenization) LC_Former->Dispersion Drug Therapeutic Drug Drug->Dispersion Stabilizer Stabilizer (e.g., Pluronic F127) Stabilizer->Dispersion Aqueous_Phase Aqueous Phase Aqueous_Phase->Dispersion Self_Assembly Self-Assembly Dispersion->Self_Assembly LCNP Liquid Crystalline Nanoparticle (e.g., Cubosome) Self_Assembly->LCNP Encapsulation Drug Encapsulation LCNP->Encapsulation Sustained_Release Sustained Release Encapsulation->Sustained_Release Targeting Targeted Delivery (with surface modification) Sustained_Release->Targeting

References

Molecular weight and formula of 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties and characterization of 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene. This compound is a mesogenic material, primarily of interest in the field of materials science, particularly for its application in liquid crystal displays (LCDs). While the core focus of this document is on its material properties, we will present the information in a manner accessible to a broad scientific audience, including those in drug development who may have an interest in the biophysical interactions of structurally related molecules.

Core Molecular and Physical Properties

This compound is a thermotropic liquid crystal, exhibiting a nematic phase at temperatures above its melting point. The key molecular and physical data are summarized in the table below.

PropertyValue
Chemical Formula C₁₉H₃₀O[1]
Molecular Weight 274.44 g/mol [1]
CAS Number 84540-32-9[1]
Appearance White to off-white powder/crystals[1]
Melting Point 53 °C[1]
Boiling Point (Predicted) 375.7 ± 21.0 °C[1]
Density (Predicted) 0.920 ± 0.06 g/cm³[1]
Storage Conditions Sealed in a dry environment at room temperature[1]

Synthesis and Characterization Workflow

The general workflow for the synthesis and characterization of this compound, as with many liquid crystalline materials, involves a multi-step chemical synthesis followed by a series of analytical techniques to confirm its structure and characterize its mesophase behavior.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., 4-pentylcyclohexanone, 4-ethoxyphenol) reaction1 Grignard Reaction or similar C-C bond formation start->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Column Chromatography / Recrystallization workup1->purification1 intermediate Intermediate Product purification1->intermediate reaction2 Etherification (e.g., Williamson ether synthesis) intermediate->reaction2 workup2 Aqueous Workup & Extraction reaction2->workup2 purification2 Final Purification (Recrystallization) workup2->purification2 final_product This compound purification2->final_product structural Structural Verification (NMR, MS, IR) final_product->structural thermal Thermal Analysis (DSC) final_product->thermal optical Optical Microscopy (POM) thermal->optical electro_optical Electro-Optical Measurements optical->electro_optical

General workflow for synthesis and characterization.

Experimental Protocols

Representative Synthesis Protocol

The synthesis of this compound can be envisioned through a convergent synthesis strategy. A key step would involve the formation of the C-C bond between the cyclohexyl and phenyl rings, followed by etherification.

Step 1: Synthesis of 4-pentylcyclohexylbenzene

  • Grignard Reagent Preparation: Prepare a Grignard reagent from a suitable brominated precursor, such as 4-bromopentylbenzene.

  • Grignard Reaction: React the Grignard reagent with cyclohexanone to form the corresponding tertiary alcohol.

  • Dehydration and Reduction: Dehydrate the alcohol to form an alkene, followed by catalytic hydrogenation to yield 4-pentylcyclohexylbenzene. The hydrogenation step often results in a mixture of cis and trans isomers, which may require separation.

Step 2: Functionalization and Etherification

  • Halogenation: Introduce a bromine or iodine atom at the para-position of the phenyl ring of 4-pentylcyclohexylbenzene.

  • Williamson Ether Synthesis: React the halogenated intermediate with sodium ethoxide in a suitable solvent (e.g., ethanol or THF) to yield the final product, this compound.

  • Purification: The final product would be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the desired purity.

Characterization Protocols

1. Structural Verification

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to confirm the chemical structure, including the presence of the pentyl, cyclohexyl, and ethoxy groups, and the substitution pattern of the benzene ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify characteristic functional groups, such as C-O ether linkages and aromatic C-H bonds.

2. Thermal Analysis: Differential Scanning Calorimetry (DSC)

  • Objective: To determine the phase transition temperatures and associated enthalpy changes.

  • Methodology: A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. The sample is placed in a DSC instrument alongside an empty reference pan. The sample is then heated and cooled at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected phase transitions. The heat flow to or from the sample relative to the reference is recorded as a function of temperature. Endothermic peaks on heating correspond to phase transitions such as crystal-to-nematic and nematic-to-isotropic, while exothermic peaks are observed on cooling.

3. Optical Characterization: Polarized Optical Microscopy (POM)

  • Objective: To visually identify the liquid crystal phases and observe their characteristic textures.

  • Methodology: A small amount of the sample is placed on a glass slide and heated on a hot stage. The sample is sandwiched with a coverslip. The slide is placed on the stage of a polarizing microscope. The sample is observed between crossed polarizers as it is heated and cooled. The nematic phase will exhibit a characteristic Schlieren or threaded texture, which will disappear upon transition to the isotropic liquid phase.

4. Electro-Optical Measurements

  • Objective: To characterize the response of the liquid crystal to an applied electric field, which is crucial for display applications.

  • Methodology: The liquid crystal material is introduced into a thin cell (typically a few micrometers thick) composed of two parallel glass plates coated with a transparent conductive layer (e.g., indium tin oxide, ITO) and an alignment layer. The cell is placed between crossed polarizers. A variable AC voltage is applied across the cell. The intensity of light transmitted through the cell is measured with a photodiode as a function of the applied voltage. This allows for the determination of key parameters such as the threshold voltage for switching and the response times (rise and fall times).

Signaling Pathways and Drug Development Relevance

Currently, there is no available literature to suggest that this compound has applications in drug development or interacts with known biological signaling pathways. Its design and properties are tailored for applications in materials science, where molecular shape, anisotropy, and response to external fields are paramount. The hepatotoxicity mentioned in some studies is related to fluorinated liquid crystal monomers, which are structurally distinct and their biological effects should not be directly extrapolated to this compound.[2]

Conclusion

This compound is a well-characterized liquid crystalline material with a nematic mesophase. Its synthesis, while not detailed in readily available literature, can be achieved through established organic synthesis routes. The characterization of its thermal, optical, and electro-optical properties is crucial for its application in display technologies and other photonic devices. For researchers in the life sciences, while this specific molecule may not have direct biological applications, the synthetic and analytical methodologies used for its characterization are broadly applicable to the study of other organic small molecules.

References

Whitepaper: The Phenylcyclohexane Class of Nematic Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the discovery and history of trans-p-(4-pentylcyclohexyl)phenetole and its analogs, a significant class of liquid crystal materials, is presented below. This guide is intended for researchers, scientists, and drug development professionals.

The discovery of the phenylcyclohexane class of liquid crystals, including compounds structurally similar to trans-p-(4-pentylcyclohexyl)phenetole, marked a significant milestone in the development of liquid crystal displays (LCDs). These materials offered superior stability, colorlessness, and tunable physical properties compared to earlier liquid crystal families.

Historical Context and Discovery

The quest for stable and colorless liquid crystals for display applications intensified in the late 1960s and early 1970s. Early liquid crystal materials often suffered from chemical and photochemical instability. A breakthrough occurred with the synthesis of the cyanobiphenyls, but the search for materials with a wider range of properties continued.

Researchers at E. Merck (now Merck KGaA) in Germany, led by Ludwig Pohl, synthesized a new class of liquid crystals in the mid-1970s, the alkyl-phenylcyclohexanes (PCHs). A key example from this family is 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5)[1]. These compounds, characterized by a cyclohexane ring linked to a benzene ring, exhibited a desirable combination of properties, including high clearing points, low viscosity, and high resistivity. The introduction of the saturated cyclohexane ring was instrumental in achieving the desired photostability and a favorable combination of physical properties.

Molecular Structure and Properties

The defining structural feature of this class of compounds is the trans-1,4-disubstituted cyclohexane ring, which provides rigidity to the molecular core, a key requirement for the formation of liquid crystalline phases[2]. The pentyl chain contributes to the fluidity and influences the clearing point, while the phenetole group affects the dielectric anisotropy and refractive indices. The trans-configuration of the cyclohexane ring ensures a linear, rod-like molecular shape, which is crucial for nematic phase formation[1].

Table 1: Physicochemical Properties of Selected Phenylcyclohexane Liquid Crystals

Compound NameAbbreviationCAS NumberMolecular FormulaMolecular Weight ( g/mol )Phase Transition Temperatures (°C)
4-(trans-4-Pentylcyclohexyl)benzonitrilePCH561204-01-1C18H25N255.40C-N: 30, N-I: 54.6[1]
4-(trans-4-Pentylcyclohexyl)phenolPCH-5OH82575-69-7C17H26O246.39-
4-Ethyl-4'-(trans-4-pentylcyclohexyl)biphenylBCH-5279709-85-6C25H34334.55-

Synthesis and Experimental Protocols

A plausible synthetic route to trans-p-(4-pentylcyclohexyl)phenetole would involve a multi-step process starting from commercially available precursors. The general strategy involves the synthesis of the key intermediate, 4-(trans-4-pentylcyclohexyl)phenol, followed by an etherification reaction.

Proposed Synthetic Pathway

cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration cluster_2 Step 3: Hydrogenation 4-bromophenetole 4-bromophenetole Grignard_reagent Grignard_reagent 4-bromophenetole->Grignard_reagent Mg, THF Cyclohexanone_adduct Cyclohexanone_adduct Grignard_reagent->Cyclohexanone_adduct Pentylcyclohexanone Dehydrated_product Dehydrated_product Cyclohexanone_adduct->Dehydrated_product Acid catalyst, Heat Final_product trans-p-(4-pentylcyclohexyl)phenetole Dehydrated_product->Final_product H2, Pd/C

Caption: Proposed synthetic workflow for trans-p-(4-pentylcyclohexyl)phenetole.

Experimental Protocol for the Synthesis of 4-(trans-4-Alkylcyclohexyl)phenols (General Procedure)

This protocol is a generalized representation based on common organic synthesis techniques for this class of compounds.

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF).

    • Slowly add a solution of 4-bromoanisole (1.0 eq) in anhydrous THF to initiate the reaction.

    • Once the reaction starts, add the remaining 4-bromoanisole solution dropwise, maintaining a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with 4-Pentylcyclohexanone:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Add a solution of 4-pentylcyclohexanone (1.0 eq) in anhydrous THF dropwise via the dropping funnel.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up and Dehydration:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude tertiary alcohol is then dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added.

    • The mixture is refluxed with a Dean-Stark apparatus to remove water.

    • After the reaction is complete (monitored by TLC), cool the mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Hydrogenation:

    • Dissolve the crude dehydrated product in ethanol in a Parr hydrogenation apparatus.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and shake at room temperature until hydrogen uptake ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • Purification:

    • The crude product, a mixture of cis and trans isomers, is purified by column chromatography on silica gel, typically eluting with a hexane/ethyl acetate gradient. The trans isomer is generally the major product and can be further purified by recrystallization.

Structure-Property Relationships

The molecular architecture of phenylcyclohexane liquid crystals directly dictates their macroscopic properties.

cluster_structure Molecular Structure cluster_properties Liquid Crystal Properties Alkyl_Chain Alkyl Chain (e.g., Pentyl) - Affects melting point - Influences viscosity Clearing_Point Clearing Point (N-I) Alkyl_Chain->Clearing_Point Viscosity Viscosity Alkyl_Chain->Viscosity Cyclohexane_Ring trans-Cyclohexane Ring - Provides rigidity - Lowers birefringence Cyclohexane_Ring->Clearing_Point Birefringence Birefringence (Δn) Cyclohexane_Ring->Birefringence Phenyl_Ring Phenyl Ring - Contributes to mesogenic core - Affects dielectric anisotropy Dielectric_Anisotropy Dielectric Anisotropy (Δε) Phenyl_Ring->Dielectric_Anisotropy Phenyl_Ring->Birefringence Terminal_Group Terminal Group (e.g., -OEt) - Modulates clearing point - Determines dielectric anisotropy Terminal_Group->Clearing_Point Terminal_Group->Dielectric_Anisotropy

Caption: Key structure-property relationships in phenylcyclohexane liquid crystals.

Applications

The favorable properties of phenylcyclohexane-based liquid crystals have led to their widespread use in various electro-optical applications, most notably in twisted nematic (TN) and super-twisted nematic (STN) LCDs. Their chemical stability and low viscosity are particularly advantageous for these devices. While not directly a pharmaceutical agent, the core structure of trans-p-(4-pentylcyclohexyl)phenol has been explored as a building block in the synthesis of biologically active molecules.

Conclusion

Trans-p-(4-pentylcyclohexyl)phenetole belongs to a critically important class of phenylcyclohexane liquid crystals that revolutionized the display industry. While the specific history of this individual molecule is not as well-documented as some of its nitrile-containing counterparts, its properties and synthesis can be understood within the broader context of this chemical family. The systematic exploration of structure-property relationships in these materials has enabled the fine-tuning of their characteristics for a wide array of technological applications. Further research into this and related molecular scaffolds may yet yield novel materials with tailored properties for next-generation displays and other advanced technologies.

References

Theoretical Scrutiny of a Liquid Crystal Building Block: The Molecular Geometry of 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene belongs to a class of compounds known for their liquid crystalline properties. The specific arrangement of its constituent parts—a flexible pentyl chain, a rigid cyclohexyl ring in a trans configuration, and an ethoxybenzene group—gives rise to the anisotropic properties essential for liquid crystal phases. Understanding the precise molecular geometry is crucial for predicting and explaining its macroscopic behavior, including phase transition temperatures and electro-optical properties. Furthermore, the principles governing its shape are broadly applicable in medicinal chemistry, where molecular geometry dictates receptor binding and pharmacological activity.

This document synthesizes theoretical data from closely related molecules, primarily focusing on analogs where the ethoxy group is replaced by isothiocyanate or nitrile functionalities, to construct a detailed picture of the target molecule's geometry. The methodologies discussed, such as DFT and Hartree-Fock calculations, are standard tools in computational chemistry for obtaining accurate molecular structures.

Theoretical Methodologies

The determination of molecular geometry through theoretical means relies on solving the electronic Schrödinger equation, albeit with approximations. The following methods are commonly employed for molecules of this size and complexity.

Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is a popular choice for calculations on mesogenic species due to its favorable balance of accuracy and computational cost.[1] A typical DFT study involves the selection of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d)) to approximate the exchange and correlation energies.[2]

Hartree-Fock (HF) Theory

Hartree-Fock is an ab initio method that provides a good qualitative description of molecular orbitals and geometries. While generally less accurate than DFT for many systems due to its neglect of electron correlation, it remains a foundational method in quantum chemistry.[3] It is often used for initial geometry optimizations and as a starting point for more advanced calculations.

Molecular Mechanics (MM)

For very large systems or for preliminary conformational searches, molecular mechanics methods like MM3 are utilized. These methods use classical physics to model the energy of a molecule as a function of its conformation, allowing for rapid exploration of the potential energy surface.[1]

Predicted Molecular Geometry

Based on the analysis of structurally similar compounds, the molecular geometry of this compound can be predicted with a high degree of confidence. The trans configuration of the 1,4-disubstituted cyclohexane ring is the most energetically stable, with both the pentyl and the ethoxybenzene groups occupying equatorial positions to minimize steric hindrance.[1]

Conformational Analysis

The primary degrees of freedom in the molecule, aside from the cyclohexane ring conformation, are the rotational orientations of the pentyl chain and the ethoxybenzene group relative to the cyclohexane ring, as well as the rotation of the ethyl group. Conformational analysis of analogous molecules has shown that the most stable geometry involves the plane of the phenyl ring being nearly perpendicular to the mean plane of the cyclohexane ring.[1] The pentyl chain is expected to adopt a staggered, all-trans conformation to minimize intramolecular steric clashes.[1]

Quantitative Geometric Data

The following tables summarize the predicted bond lengths, bond angles, and key dihedral angles for this compound, inferred from DFT calculations on highly similar molecules.

Table 1: Predicted Bond Lengths (Å)

BondPredicted Length (Å)
C(cyclohexyl)-C(phenyl)~1.52
C(phenyl)-O~1.37
O-C(ethyl)~1.43
C(ethyl)-C(methyl)~1.53
C(cyclohexyl)-C(pentyl)~1.54
Average C-C (phenyl)~1.39
Average C-H (aliphatic)~1.10
Average C-H (aromatic)~1.08

Table 2: Predicted Bond Angles (°)

AnglePredicted Angle (°)
C(cyclohexyl)-C(phenyl)-C(phenyl)~120
C(phenyl)-O-C(ethyl)~118
O-C(ethyl)-C(methyl)~109.5
C(phenyl)-C(cyclohexyl)-C(cyclohexyl)~111
C(pentyl)-C(cyclohexyl)-C(cyclohexyl)~111

Table 3: Key Predicted Dihedral Angles (°)

Dihedral AnglePredicted Angle (°)Description
C(cyclohexyl)-C(cyclohexyl)-C(phenyl)-C(phenyl)~90Defines the twist of the phenyl ring relative to the cyclohexane ring.
C(cyclohexyl)-C(cyclohexyl)-C(pentyl)-C(pentyl)~180Reflects the extended conformation of the pentyl chain.
C(phenyl)-O-C(ethyl)-C(methyl)~180Represents the orientation of the terminal methyl group.

Experimental and Computational Protocols

Computational Workflow for Geometry Optimization

A typical theoretical study of molecular geometry follows a standardized workflow, which is depicted in the diagram below. The process begins with the construction of an initial 3D structure of the molecule. This is followed by a preliminary geometry optimization using a less computationally demanding method, such as molecular mechanics. The resulting structure is then used as the starting point for a more accurate optimization using DFT or HF methods. Finally, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

G cluster_workflow Computational Geometry Optimization Workflow A 1. Initial 3D Structure Generation B 2. Preliminary Optimization (Molecular Mechanics) A->B Initial guess C 3. High-Level Geometry Optimization (DFT/HF) B->C Refined structure D 4. Frequency Calculation C->D Optimized geometry E 5. Analysis of Geometric Parameters D->E Confirmation of minimum

Caption: A typical workflow for computational molecular geometry optimization.

Factors Influencing Molecular Geometry

The final, low-energy conformation of this compound is a result of a balance between several competing factors. The VSEPR (Valence Shell Electron Pair Repulsion) theory provides a fundamental framework for understanding the local geometry around each atom, while the overall molecular shape is determined by the interplay of electronic and steric effects.

G cluster_factors Determinants of Molecular Geometry A VSEPR Theory E Optimized Molecular Geometry A->E B Steric Hindrance B->E C Electronic Effects (Conjugation, Hyperconjugation) C->E D Intramolecular Interactions (e.g., van der Waals) D->E

Caption: Key factors influencing the final molecular geometry.

Conclusion

While a dedicated theoretical study on this compound is not prominently available, a robust and detailed prediction of its molecular geometry can be achieved by leveraging data from structurally analogous compounds. The molecule is expected to adopt a low-energy conformation characterized by an all-trans pentyl chain and an equatorial arrangement of both the pentyl and ethoxybenzene substituents on the cyclohexane ring. The phenyl ring is predicted to be oriented nearly perpendicular to the cyclohexane ring. The quantitative data on bond lengths, bond angles, and dihedral angles presented in this guide provide a solid foundation for further computational and experimental investigations into the properties of this and related liquid crystalline materials. The outlined computational workflows offer a clear path for researchers to conduct similar theoretical analyses.

References

Health and Safety Profile of 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene. It is intended for informational purposes for a technical audience and should not be used as a substitute for a formal risk assessment or Safety Data Sheet (SDS).

Introduction

This compound is a liquid crystal material. As with any chemical substance, a thorough understanding of its health and safety profile is crucial for safe handling and use in research and development settings. This guide synthesizes the currently available safety data for this compound and outlines the standard experimental protocols used to assess the safety of such chemicals.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008.[1] This classification suggests a low acute toxicity profile under standard laboratory and industrial handling conditions.

GHS Classification: Not classified.[1]

Label Elements: No hazard pictograms, signal words, or hazard statements are required.[1]

Toxicological Data Summary

A comprehensive search for quantitative toxicological data for this compound did not yield specific experimental results such as LD50 (median lethal dose) or LC50 (median lethal concentration) values. The available SDS does not provide this information.[1]

In the absence of specific data for this compound, this section outlines the standard toxicological endpoints that would be evaluated for a chemical of this nature.

Table 1: Summary of Key Toxicological Endpoints (Data Not Available for this Compound)

Toxicological EndpointTest Guideline (Typical)Data Summary
Acute Oral Toxicity OECD 420, 423, or 425No data available.
Acute Dermal Toxicity OECD 402No data available.
Acute Inhalation Toxicity OECD 403No data available.
Skin Corrosion/Irritation OECD 404Not expected to be a skin irritant.[1]
Eye Damage/Irritation OECD 405May cause slight eye irritation upon direct contact.[1]
Sensitization OECD 406, 429No data available.
Mutagenicity OECD 471 (Ames Test)No data available.
Repeated Dose Toxicity OECD 407, 408No data available.

Experimental Protocols

While specific experimental data for this compound is not publicly available, this section details the methodologies for key toxicological studies that are typically conducted to assess the safety of chemical substances.

Acute Oral Toxicity (Example Protocol based on OECD 423)
  • Principle: The test substance is administered orally to a group of fasted animals in a stepwise procedure. The starting dose level is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight). The outcome of the test is the observation of either mortality or evident toxicity at a given dose level, which then determines the subsequent steps.

  • Test Animals: Typically, a single sex (usually females) of a standard rodent strain (e.g., Wistar rats) is used.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance, usually dissolved or suspended in a suitable vehicle, is administered by gavage.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • A necropsy of all animals is performed at the end of the observation period.

  • Data Analysis: The results are used to classify the substance according to its acute oral toxicity.

Skin Irritation (Example Protocol based on OECD 404)
  • Principle: The test substance is applied to the shaved skin of an animal (typically an albino rabbit) and covered with a gauze patch. The degree of skin irritation is evaluated at specific intervals.

  • Procedure:

    • A small area of the animal's back is clipped free of fur.

    • 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to the skin.

    • The application site is covered with a gauze patch and secured with tape for a 4-hour exposure period.

    • After exposure, the patch is removed, and the skin is gently cleansed.

    • Skin reactions (erythema and edema) are scored at 1, 24, 48, and 72 hours after patch removal.

  • Data Analysis: The mean scores for erythema and edema are calculated for each animal. The substance is classified as a skin irritant if the mean score is at or above a certain threshold.

Eye Irritation (Example Protocol based on OECD 405)
  • Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an animal (typically an albino rabbit). The other eye remains untreated and serves as a control. The eyes are examined and scored for ocular reactions.

  • Procedure:

    • 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye.

    • The eyelids are gently held together for about one second.

    • The eyes are examined and scored for corneal opacity, iritis, conjunctival redness, and chemosis at 1, 24, 48, and 72 hours after instillation.

  • Data Analysis: The scores for each ocular effect are used to determine the irritation potential of the substance.

Handling and Safety Precautions

Although not classified as hazardous, standard good laboratory practices should be followed when handling this compound.

  • Engineering Controls: Use in a well-ventilated area.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Hygiene Measures: Wash hands thoroughly after handling.

First Aid Measures

  • Inhalation: Move the person to fresh air.

  • Skin Contact: Wash off with soap and plenty of water.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Environmental Fate and Ecotoxicity

The available SDS indicates that this substance does not contain components considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[1]

Visualized Workflows

The following diagrams illustrate the logical workflow for assessing the health and safety of a chemical substance.

G cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if required) cluster_3 Hazard Classification & Risk Assessment A Physicochemical Properties C Genotoxicity (e.g., Ames Test) A->C D Skin Corrosion / Irritation A->D E Eye Irritation A->E B In Silico / QSAR Prediction B->C B->D B->E F Acute Toxicity (Oral, Dermal, Inhalation) C->F If positive I Data Integration & Weight of Evidence C->I D->F If inconclusive D->I E->F If inconclusive E->I G Repeated Dose Toxicity F->G G->I H Sensitization H->I J Classification & Labeling (GHS) I->J K Risk Assessment & Management J->K

Caption: Tiered approach to chemical safety assessment.

G cluster_exposure Exposure Routes cluster_effects Potential Effects cluster_assessment Assessment substance { Test Substance | this compound} oral Oral substance->oral dermal Dermal substance->dermal inhalation Inhalation substance->inhalation systemic Systemic Toxicity oral->systemic dermal->systemic local Local Effects (Irritation) dermal->local sensitization Sensitization dermal->sensitization inhalation->systemic inhalation->local hazard_id Hazard Identification systemic->hazard_id local->hazard_id sensitization->hazard_id genotoxicity Genotoxicity genotoxicity->hazard_id dose_response Dose-Response Assessment risk_char Risk Characterization dose_response->risk_char hazard_id->dose_response

Caption: Logical relationships in toxicological risk assessment.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a general synthetic strategy for the preparation of the nematic liquid crystal, 1-(trans-4-pentylcyclohexyl)-4-ethoxybenzene. The described methodology is based on established organic chemistry principles, including Grignard reactions for carbon-carbon bond formation and Williamson ether synthesis for the formation of the ether linkage. This protocol is intended for educational and informational purposes for a professional audience with a strong background in synthetic organic chemistry.

Introduction

This compound is a compound belonging to the class of nematic liquid crystals.[1] These materials exhibit long-range orientational order, allowing them to be manipulated by external electric fields. This property is the basis for their widespread use in various technologies, most notably in liquid crystal displays (LCDs).[2][3] Nematic liquid crystals are also utilized in advanced applications such as optical sensors, phase-change memory devices, and for chemical and biological detection.[2][4] The synthesis of high-purity liquid crystalline compounds is crucial for the development and optimization of these technologies.

The molecular structure of this compound, with its rigid cyclohexyl and benzene rings and flexible alkyl and alkoxy chains, is characteristic of calamitic (rod-like) liquid crystals. The trans-configuration of the pentylcyclohexyl group is essential for maintaining the linear shape required for liquid crystalline behavior.

Retrosynthetic Analysis and Synthetic Strategy

A plausible retrosynthetic analysis of the target molecule suggests a disconnection at the ether linkage and the bond between the cyclohexyl and phenyl rings. This leads to two primary building blocks: a 4-pentylcyclohexyl precursor and a 4-ethoxyphenol or a related derivative.

A forward synthetic approach can be envisioned in two main stages:

  • Synthesis of the trans-4-pentylcyclohexyl bromide intermediate.

  • Coupling of the trans-4-pentylcyclohexyl moiety with a 4-ethoxyphenyl precursor.

An alternative and often more convergent approach involves the coupling of a 4-pentylcyclohexyl Grignard reagent with a 4-ethoxy-substituted cyclohexanone, followed by dehydration and reduction to establish the desired trans-stereochemistry. A final etherification step would then yield the target molecule.

This document will focus on a convergent synthetic strategy involving a Grignard reaction followed by etherification, as it offers flexibility and control over the stereochemistry of the final product.

Experimental Protocols: A General Overview

Safety Precaution: All chemical manipulations should be performed in a well-ventilated fume hood by trained personnel, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

3.1. Synthesis of trans-4-Pentylcyclohexanol

This intermediate can be prepared from 4-pentylcyclohexanone. The ketone can be synthesized via a Friedel-Crafts acylation of cyclohexane with valeryl chloride, followed by a Clemmensen or Wolff-Kishner reduction. A more direct route starts from commercially available 4-pentylcyclohexanone.

  • Reduction of 4-Pentylcyclohexanone: The reduction of 4-pentylcyclohexanone to the corresponding alcohol can be achieved using a stereoselective reducing agent to favor the formation of the trans-isomer. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used, with the choice of solvent and temperature influencing the diastereoselectivity. For instance, reduction with a bulky reducing agent at low temperatures often favors the formation of the thermodynamically more stable trans-isomer.

3.2. Synthesis of trans-4-Pentylcyclohexyl Bromide

The conversion of the alcohol to the bromide is a crucial step for subsequent coupling reactions.

  • Bromination of trans-4-Pentylcyclohexanol: The alcohol can be converted to the corresponding bromide using phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). An alternative method involves the Appel reaction, using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). This method is known for its mild reaction conditions.

3.3. Synthesis of 4-Ethoxyphenol

  • Williamson Ether Synthesis: 4-Ethoxyphenol can be prepared from hydroquinone (1,4-dihydroxybenzene) via a Williamson ether synthesis.[5] By using a controlled amount of an ethylating agent, such as ethyl bromide or diethyl sulfate, in the presence of a base like potassium carbonate, one of the phenolic hydroxyl groups can be selectively etherified.

3.4. Final Assembly: Coupling and Etherification

A convergent approach involves the reaction of a Grignard reagent with a ketone.

  • Step 1: Grignard Reaction: 4-Pentylcyclohexylmagnesium bromide (a Grignard reagent) is prepared from trans-4-pentylcyclohexyl bromide and magnesium turnings in a dry ether solvent. This Grignard reagent is then reacted with 4-ethoxycyclohexanone. The resulting tertiary alcohol is then dehydrated, typically using an acid catalyst, to form an alkene.

  • Step 2: Reduction: The double bond in the cyclohexene ring is then reduced to a single bond. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a common method. This reduction generally favors the formation of the more stable trans-isomer.

  • Alternative Final Step: Williamson Ether Synthesis: An alternative final step involves the coupling of trans-4-pentylcyclohexyl bromide with 4-ethoxyphenol. The reaction is carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

Data Presentation

The physical and chemical properties of the target compound, this compound, are summarized in the table below.

PropertyValue
Chemical Formula C₁₉H₃₀O
Molecular Weight 274.44 g/mol
Appearance White to almost white powder or crystal
Melting Point 53 °C[6]
Boiling Point 375.7 ± 21.0 °C (Predicted)[6]
Density 0.920 ± 0.06 g/cm³ (Predicted)[6]
CAS Number 84540-32-9[6]

Visualization of Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation of this compound.

Caption: A generalized workflow for the synthesis of the target liquid crystal.

Conclusion

The synthesis of this compound can be accomplished through a multi-step sequence involving the preparation of key intermediates followed by a final coupling reaction. The choice of specific reagents and reaction conditions will influence the overall yield and purity of the final product. Careful control of stereochemistry is essential to obtain the desired trans-isomer, which is critical for the liquid crystalline properties of the molecule. The protocols outlined in this document provide a general framework for the laboratory synthesis of this and related liquid crystalline materials. It is imperative that all experimental work be conducted with strict adherence to safety protocols and by individuals with appropriate training in synthetic organic chemistry.

References

Application Notes and Protocols: 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene and its Analogs in Liquid Crystal Displays

Author: BenchChem Technical Support Team. Date: December 2025

Note: While the query specified 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene, the preponderance of available research focuses on a closely related and commercially significant liquid crystal, 4-(trans-4-Pentylcyclohexyl)benzonitrile, commonly known as PCH5. This document will primarily discuss the applications and properties of PCH5 as a representative and well-documented material for liquid crystal displays (LCDs). The principles and protocols described are broadly applicable to other similar nematic liquid crystals.

Introduction

Liquid crystals are a state of matter that exhibits properties between those of conventional liquids and solid crystals. In liquid crystal displays (LCDs), the application of an electric field alters the orientation of the liquid crystal molecules, thereby changing the polarization of light passing through them. This effect, when combined with polarizers, allows for the creation of images. Nematic liquid crystals, such as 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5), are widely used in display technologies due to their unique electro-optical properties.[1][2][3] PCH5 is a rod-like liquid crystal that possesses a nematic phase at room temperature, making it a suitable component for various LCD applications.[4]

Physicochemical Properties of PCH5

The performance of a liquid crystal in a display is largely determined by its physical and electro-optical properties. PCH5 exhibits a stable nematic phase over a practical temperature range.

PropertyValueReference
Chemical Formula C18H25N[1][4]
Molecular Weight 255.40 g/mol [1][4]
CAS Number 61204-01-1[4][5]
Melting Point (Crystalline to Nematic) 30 °C (303 K)[1][4]
Clearing Point (Nematic to Isotropic) 54.4 °C (327.6 K)[1]
Mesophase Nematic[1][4]

Applications in Liquid Crystal Displays

PCH5 is a versatile liquid crystal that is often used as a component in liquid crystal mixtures to optimize the performance of LCDs. Its primary applications include:

  • Twisted Nematic (TN) Displays: PCH5's positive dielectric anisotropy makes it suitable for use in TN-LCDs, which were foundational in early digital watches, calculators, and computer monitors.[2] In a TN cell, the liquid crystal molecules are aligned in a helical structure between two polarizers. Applying an electric field unwinds the helix, changing the light transmission.

  • Mixture Formulation: Pure liquid crystals rarely possess all the desired properties for a specific display application. Therefore, PCH5 is often mixed with other liquid crystals, such as 7CB (4-heptyl-4'-cyanobiphenyl), to enhance properties like response time, contrast ratio, and operating temperature range.[6] For instance, a mixture of 7CB and PCH5 (30/70 wt%) has been shown to have faster response times and a higher contrast ratio compared to the individual components.[6]

  • Research and Development: The well-characterized nature of PCH5 makes it a standard material for fundamental research in liquid crystal science and for the development of new liquid crystal mixtures and display modes.

Experimental Protocols

Preparation of a Liquid Crystal Test Cell

This protocol outlines the fabrication of a standard twisted nematic liquid crystal cell for electro-optical characterization.

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Polyimide alignment layer solution (e.g., PI-2555)

  • Solvent for cleaning (e.g., acetone, isopropanol)

  • UV-curable sealant with spacer beads of desired thickness (e.g., 5 µm)

  • Liquid crystal material (e.g., PCH5 or a mixture containing it)

  • Polarizing films

Equipment:

  • Spinner for coating

  • Hot plate

  • Rubbing machine with velvet cloth

  • UV light source

  • Vacuum chamber for filling

  • Temperature controller

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sonicating in acetone and then isopropanol. Dry the substrates with a stream of nitrogen gas.

  • Alignment Layer Coating: Spin-coat a thin layer of polyimide solution onto the ITO surface of each substrate.

  • Curing: Cure the polyimide layer by baking on a hot plate according to the manufacturer's specifications (e.g., 80°C for 10 minutes followed by 200°C for 1 hour).

  • Rubbing: Create a preferential alignment direction by rubbing the cured polyimide surface with a velvet cloth-covered roller. The two substrates should be rubbed in directions perpendicular to each other to induce a 90° twist.

  • Cell Assembly: Apply the UV-curable sealant containing spacer beads along the perimeter of one substrate. Place the second substrate on top, with the rubbed surfaces facing each other and the rubbing directions at 90°.

  • Curing the Sealant: Expose the cell to UV light to cure the sealant, leaving a small gap for filling.

  • Liquid Crystal Filling: Place the empty cell and the liquid crystal material in a vacuum chamber. Evacuate the chamber and then bring the filling port of the cell into contact with the liquid crystal, which will be drawn into the cell by capillary action once the vacuum is released.

  • Sealing: Seal the filling port with a small amount of UV-curable sealant and cure it.

  • Polarizer Attachment: Attach linear polarizers to the outer surfaces of the cell, with their polarization axes aligned parallel to the rubbing directions on the adjacent glass plates.

G cluster_0 Substrate Preparation cluster_1 Cell Assembly & Filling Clean_ITO Clean ITO Substrates Coat_PI Spin-Coat Polyimide Clean_ITO->Coat_PI Cure_PI Cure Polyimide Coat_PI->Cure_PI Rub_PI Rub Polyimide Cure_PI->Rub_PI Apply_Sealant Apply Sealant Assemble_Cell Assemble Cell Apply_Sealant->Assemble_Cell Cure_Sealant Cure Sealant Assemble_Cell->Cure_Sealant Fill_LC Fill with Liquid Crystal Cure_Sealant->Fill_LC Seal_Port Seal Filling Port Fill_LC->Seal_Port Attach_Polarizers Attach Polarizers G cluster_0 OFF State (V=0) cluster_1 ON State (V > Vth) Unpolarized_Light_Off Unpolarized Light Polarizer1_Off Polarizer 1 (Vertical) Unpolarized_Light_Off->Polarizer1_Off Polarized Vertically Twisted_LC Twisted Nematic LC (90° Twist) Polarizer1_Off->Twisted_LC Polarization Rotates 90° Polarizer2_Off Polarizer 2 (Horizontal) Twisted_LC->Polarizer2_Off Light_Out_Off Light Transmitted Polarizer2_Off->Light_Out_Off Unpolarized_Light_On Unpolarized Light Polarizer1_On Polarizer 1 (Vertical) Unpolarized_Light_On->Polarizer1_On Polarized Vertically Aligned_LC Aligned Nematic LC (No Twist) Polarizer1_On->Aligned_LC Polarization Unchanged Polarizer2_On Polarizer 2 (Horizontal) Aligned_LC->Polarizer2_On Light_Blocked Light Blocked Polarizer2_On->Light_Blocked

References

Application Notes and Protocols for Measuring the Phase Transition of 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the characterization of the phase transitions of the liquid crystal 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene. The primary techniques covered are Differential Scanning Calorimetry (DSC) for thermodynamic analysis and Polarized Light Microscopy (PLM) for visual identification of mesophases. These methods are fundamental in determining the thermal behavior and identifying the distinct liquid crystalline phases of the material.

Introduction

1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene is a liquid crystal compound. The characterization of its phase transitions is crucial for its application in various technologies, such as liquid crystal displays (LCDs). Liquid crystals exhibit intermediate states of matter, known as mesophases, between the solid crystalline and the isotropic liquid phases.[1][2][3] The transitions between these phases occur at specific temperatures and are accompanied by changes in enthalpy. This protocol outlines the procedures to accurately measure these transition temperatures and their associated enthalpy changes.

Experimental Protocols

Two complementary techniques are essential for the comprehensive analysis of liquid crystal phase transitions: Differential Scanning Calorimetry (DSC) and Polarized Light Microscopy (PLM).[4][5] DSC is used to measure the heat flow associated with thermal transitions, allowing for the quantification of transition temperatures and enthalpy changes.[3][6][7] PLM provides visual confirmation of the different phases and their characteristic textures.[8][9]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] Phase transitions in the sample appear as endothermic or exothermic peaks in the DSC thermogram.[6]

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Microbalance (accurate to ±0.01 mg)

  • 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene sample

  • Inert purge gas (e.g., Nitrogen)

  • Reference material (empty sealed aluminum pan)

Procedure:

  • Sample Preparation:

    • Tare an aluminum DSC pan on the microbalance.

    • Accurately weigh 2-5 mg of the 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene sample directly into the pan.[10]

    • Hermetically seal the pan with a lid.

    • Prepare an empty, sealed aluminum pan to be used as a reference.[10]

  • Instrument Setup and Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium, according to the manufacturer's instructions.[11]

    • Place the sample pan and the reference pan into the DSC cell.

    • Set the purge gas flow rate, typically 20-50 mL/min.[11]

  • Measurement:

    • Equilibrate the sample at a temperature well below the first expected transition (e.g., 0°C).

    • Heat the sample at a constant rate, typically 5-10°C/min, to a temperature above the final transition into the isotropic liquid phase (e.g., 100°C).

    • Hold the sample at the high temperature for a few minutes to ensure complete melting and to erase any thermal history.

    • Cool the sample at the same rate back to the starting temperature.

    • Perform a second heating cycle under the same conditions to obtain data on a sample with a consistent thermal history.

  • Data Analysis:

    • From the second heating scan, determine the onset and peak temperatures for each endothermic transition. The crystalline-to-nematic transition and the nematic-to-isotropic transition are of primary interest.[3]

    • Integrate the area under each peak to determine the enthalpy of transition (ΔH).

    • From the cooling scan, determine the temperatures of the corresponding exothermic transitions.

Polarized Light Microscopy (PLM)

PLM is a qualitative technique used to identify liquid crystal phases by observing their unique birefringent textures.[1][8] Anisotropic materials, like liquid crystals, will appear bright and show characteristic patterns between crossed polarizers, while an isotropic liquid will appear dark.[1][5]

Materials and Equipment:

  • Polarizing light microscope equipped with a hot stage

  • Microscope slides and cover slips

  • 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene sample

  • Spatula

Procedure:

  • Sample Preparation:

    • Place a small amount of the 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene sample onto a clean microscope slide.

    • Gently place a cover slip over the sample.

    • Heat the slide on a hot plate to melt the sample into the isotropic phase, then allow it to cool to form a thin, uniform film.

  • Microscopic Observation:

    • Place the prepared slide on the microscope's hot stage.

    • Set the microscope to crossed polarizers.

    • Slowly heat the sample at a rate of 1-2°C/min.

    • Observe the sample through the eyepiece as the temperature increases.

    • Record the temperatures at which changes in the optical texture occur. These correspond to the phase transitions. For example, a crystalline solid will melt into a textured liquid crystal phase (e.g., nematic), which will then transition to a dark isotropic liquid at the clearing point.[9]

    • Cool the sample slowly and observe the transitions as they occur upon cooling.

Data Presentation

The quantitative data obtained from the DSC measurements should be summarized in a table for clear comparison. The temperatures observed via PLM should be correlated with the DSC data to identify the nature of each transition.

Phase TransitionOnset Temperature (°C)Peak Temperature (°C)Enthalpy of Transition (ΔH) (J/g)
Heating Cycle
Crystal → Nematic
Nematic → Isotropic
Cooling Cycle
Isotropic → Nematic
Nematic → Crystal

Visualization

Experimental Workflow

The following diagram illustrates the logical workflow for characterizing the phase transitions of 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene using DSC and PLM.

G cluster_prep Sample Preparation cluster_dsc Differential Scanning Calorimetry (DSC) cluster_plm Polarized Light Microscopy (PLM) cluster_results Data Analysis & Correlation prep Weigh Sample (2-5 mg) seal Seal in DSC Pan prep->seal slide Prepare Microscope Slide prep->slide dsc_run Run Heating/Cooling Cycles (e.g., 10°C/min) seal->dsc_run plm_run Heat/Cool on Hot Stage (e.g., 2°C/min) slide->plm_run dsc_analysis Analyze Thermogram dsc_run->dsc_analysis quant_data Determine Transition Temps & Enthalpies (ΔH) dsc_analysis->quant_data plm_analysis Observe Textural Changes plm_run->plm_analysis qual_data Identify Phase Types (e.g., Nematic, Isotropic) plm_analysis->qual_data correlation Correlate DSC Peaks with PLM Observations quant_data->correlation qual_data->correlation final_report Final Characterization correlation->final_report

Caption: Workflow for liquid crystal phase transition analysis.

References

Application Notes and Protocols: 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene as a Nematic Liquid Crystal Host

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene as a nematic liquid crystal host. This document includes its physicochemical properties, detailed experimental protocols for its characterization, and potential applications, particularly focusing on areas relevant to research and development.

Introduction

This compound is a thermotropic liquid crystal that exhibits a nematic phase over a specific temperature range. Its molecular structure, consisting of a flexible pentylcyclohexyl group and a polar ethoxybenzene moiety, imparts the necessary anisotropy for the formation of the nematic mesophase. This makes it a suitable candidate as a host material in liquid crystal mixtures for various applications, including displays, sensors, and smart materials. In the context of drug development, liquid crystal systems are being explored for novel drug delivery platforms due to their unique physicochemical properties.[1][2][3]

Physicochemical Properties

Table 1: Physicochemical Properties of a Structurally Similar Nematic Liquid Crystal (PCH5)

PropertyValueUnits
Molecular FormulaC₁₈H₂₅N-
Molecular Weight255.40 g/mol
Nematic to Isotropic Transition (Clearing Point)54.4 (327.6)°C (K)
Crystalline to Nematic Transition30 (303)°C (K)

Source:[1][4]

Note: The clearing point is a critical parameter that defines the upper temperature limit of the nematic phase. For a related compound, trans-1-Ethoxy-4-(2-(4-pentylcyclohexyl)ethyl)benzene, the nematic to isotropic transition occurs at 45 °C.[5] This suggests the clearing point of this compound is likely in a similar range.

Experimental Protocols

Accurate characterization of this compound is essential for its effective use as a nematic liquid crystal host. The following are detailed protocols for measuring its key properties.

Determination of Phase Transition Temperatures (Clearing Point)

Objective: To determine the temperatures at which the material transitions between crystalline, nematic, and isotropic phases.

Methodology: Polarized Optical Microscopy (POM)

  • Sample Preparation: Place a small amount of this compound on a clean glass microscope slide. Cover it with a coverslip to create a thin film.

  • Instrumentation: Use a polarized light microscope equipped with a hot stage and a temperature controller.

  • Heating Cycle:

    • Place the slide on the hot stage.

    • Heat the sample at a controlled rate (e.g., 1-2 °C/min).

    • Observe the sample through crossed polarizers. The crystalline phase will appear bright and structured. As it melts, it will transition to the nematic phase, characterized by a threaded or schlieren texture.

    • The temperature at which the entire field of view becomes dark (isotropic liquid phase) is the clearing point (nematic-isotropic transition temperature).

  • Cooling Cycle:

    • Cool the sample from the isotropic phase at a controlled rate.

    • Observe the temperature at which droplets of the nematic phase appear.

    • Further cooling will show the transition to the crystalline phase.

  • Data Recording: Record the transition temperatures during both heating and cooling cycles. The average of these values is often reported.

Expected Observations: The nematic phase will exhibit birefringence, appearing bright and textured under crossed polarizers. The isotropic phase is optically isotropic and will appear dark.

Measurement of Birefringence (Δn)

Objective: To quantify the difference in refractive indices for light polarized parallel and perpendicular to the liquid crystal director.

Methodology: Abbe Refractometer

  • Instrumentation: An Abbe refractometer with a temperature-controlled prism and a polarizer is required.

  • Alignment Layer: The prism surface should be treated with an alignment layer (e.g., rubbed polyimide) to induce a uniform planar alignment of the liquid crystal molecules.

  • Sample Loading: A small drop of the liquid crystal is placed on the prism.

  • Measurement of nₑ and nₒ:

    • Set the temperature of the refractometer to be within the nematic range of the sample.

    • Rotate the polarizer on the refractometer to be parallel to the rubbing direction of the alignment layer. The measured refractive index is the extraordinary refractive index (nₑ).

    • Rotate the polarizer to be perpendicular to the rubbing direction. The measured refractive index is the ordinary refractive index (nₒ).

  • Calculation: Birefringence (Δn) is calculated as: Δn = nₑ - nₒ

Measurement of Dielectric Anisotropy (Δε)

Objective: To determine the anisotropy of the electric permittivity, which governs the response of the liquid crystal to an electric field.

Methodology: Capacitance Measurement

  • Cell Preparation: Use a liquid crystal cell consisting of two parallel glass plates with transparent conductive coatings (e.g., ITO). The inner surfaces are coated with an alignment layer to promote either planar or homeotropic alignment. The cell gap is typically in the range of 5-20 µm.

  • Instrumentation: An LCR meter to measure capacitance and a voltage source to apply an electric field.

  • Measurement of ε∥ and ε⊥:

    • For Planar Alignment:

      • Fill the cell with the liquid crystal in its isotropic phase and then cool it down to the nematic phase to ensure good alignment.

      • Measure the capacitance (C⊥) of the cell without any applied voltage. The director is parallel to the electrodes.

      • Apply a voltage sufficiently high to reorient the director perpendicular to the electrodes and measure the capacitance (C∥).

    • For Homeotropic Alignment:

      • The initial measurement without voltage gives C∥, and the measurement with a high voltage gives C⊥.

  • Calculation:

    • The dielectric permittivities are calculated using the formula C = εε₀A/d, where C is the capacitance, ε is the dielectric permittivity, ε₀ is the permittivity of free space, A is the electrode area, and d is the cell gap.

    • The dielectric anisotropy is then calculated as: Δε = ε∥ - ε⊥

Measurement of Rotational Viscosity (γ₁)

Objective: To measure the rotational viscosity, which is a key parameter determining the switching speed of the liquid crystal.

Methodology: Rotating Magnetic Field Method

  • Sample Preparation: A sealed capillary tube is filled with the liquid crystal.

  • Instrumentation: A rotating magnetic field of sufficient strength to align the liquid crystal director, and an optical system to measure the phase lag of the director's rotation with respect to the field.

  • Procedure:

    • The sample is placed in the rotating magnetic field.

    • The director of the liquid crystal will rotate with the magnetic field but will lag by a certain angle due to the viscous torque.

    • This phase lag is measured as a function of the magnetic field strength and rotation frequency.

  • Calculation: The rotational viscosity (γ₁) can be calculated from the measured phase lag, the magnetic field strength, the magnetic anisotropy of the liquid crystal, and the rotation frequency.

Visualizations

Experimental Workflow for Characterization

experimental_workflow cluster_synthesis Material Preparation cluster_characterization Physicochemical Characterization cluster_application Application synthesis Synthesis & Purification of This compound pom Polarized Optical Microscopy (Phase Transitions) synthesis->pom refractometry Abbe Refractometry (Birefringence) pom->refractometry capacitance Capacitance Measurement (Dielectric Anisotropy) refractometry->capacitance viscometry Rotating Magnetic Field (Rotational Viscosity) capacitance->viscometry device Device Fabrication (e.g., Display, Sensor) viscometry->device drug_delivery Formulation for Drug Delivery viscometry->drug_delivery property_application cluster_properties Key Properties cluster_performance Performance Metrics cluster_applications Applications clearing_point Clearing Point (T_NI) operating_temp Operating Temperature Range clearing_point->operating_temp drug_delivery Drug Delivery clearing_point->drug_delivery birefringence Birefringence (Δn) contrast Optical Contrast birefringence->contrast dielectric_anisotropy Dielectric Anisotropy (Δε) switching_voltage Switching Voltage dielectric_anisotropy->switching_voltage viscosity Viscosity (γ₁) response_time Response Time viscosity->response_time drug_loading Drug Loading & Release viscosity->drug_loading displays Displays operating_temp->displays sensors Sensors operating_temp->sensors contrast->displays switching_voltage->displays response_time->displays drug_loading->drug_delivery

References

Application Notes and Protocols for the Analysis of 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for analyzing the physical and electro-optical properties of the nematic liquid crystal 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene. The protocols outlined below are designed to be adaptable for the characterization of similar liquid crystalline materials.

Introduction

This compound is a nematic liquid crystal, a state of matter where molecules possess long-range orientational order but no long-range positional order. This anisotropy in molecular arrangement leads to unique optical and electrical properties, making such materials crucial for applications in displays, optical switching, and potentially as responsive elements in drug delivery systems. Accurate characterization of its physical properties is essential for the design and optimization of devices and formulations. This document details the experimental procedures for determining key parameters including phase transition temperatures, refractive indices, dielectric anisotropy, and rotational viscosity.

Physicochemical Properties

A summary of the known and estimated physical properties of this compound and a closely related compound, trans-4-(4-Pentylcyclohexyl)benzonitrile (PCH5), are presented below. Due to the limited availability of specific experimental data for this compound, the data for PCH5 is included for illustrative and comparative purposes. The procedural steps outlined in the subsequent sections are designed to experimentally determine these values for the target compound.

Table 1: Physical Properties of this compound

PropertyValueNotes
Chemical Formula C₁₉H₃₀O
Molecular Weight 274.44 g/mol
Melting Point 53 °C[1]
Nematic to Isotropic Transition ~45 °C (Estimated)Based on the similar compound trans-1-Ethoxy-4-(2-(4-pentylcyclohexyl)ethyl)benzene[2].

Table 2: Physical Properties of trans-4-(4-Pentylcyclohexyl)benzonitrile (PCH5) for Comparison

PropertyValueTemperature (°C)Wavelength (nm)
Nematic to Isotropic Transition 54.4 °C--
Ordinary Refractive Index (nₒ) 1.50025589
Extraordinary Refractive Index (nₑ) 1.62525589
Birefringence (Δn) 0.12525589
Dielectric Anisotropy (Δε) +10.5251 kHz
Rotational Viscosity (γ₁) 130 mPa·s25-

Note: The properties of PCH5 are provided as a reference for a structurally similar liquid crystal. Experimental determination is required for this compound.

Experimental Protocols

Determination of Phase Transition Temperatures

This protocol describes the use of polarized optical microscopy (POM) with a temperature-controlled stage to identify the transition temperatures between the crystalline, nematic, and isotropic phases.

Materials and Equipment:

  • Polarized light microscope

  • Hot stage with temperature controller

  • Glass microscope slides and coverslips

  • This compound sample

  • Spatula

Procedure:

  • Place a small amount of the liquid crystal sample on a clean microscope slide.

  • Cover the sample with a coverslip and gently press to create a thin film.

  • Mount the slide on the hot stage of the polarized light microscope.

  • Heat the sample at a controlled rate (e.g., 2 °C/min) while observing the texture through the crossed polarizers.

  • The transition from the solid crystalline phase to the nematic phase is marked by the appearance of a birefringent, mobile texture. Record this temperature as the melting point.

  • Continue heating until the sample becomes completely dark (isotropic). The temperature at which the last trace of birefringence disappears is the nematic-to-isotropic transition temperature (clearing point).

  • Slowly cool the sample at the same rate and record the transition temperatures upon cooling to observe any supercooling effects.

G cluster_prep Sample Preparation cluster_analysis Microscopy and Thermal Analysis prep1 Place sample on slide prep2 Cover with coverslip prep1->prep2 analysis1 Mount on hot stage prep2->analysis1 analysis2 Heat at controlled rate analysis1->analysis2 analysis3 Observe texture under POM analysis2->analysis3 analysis4 Record transition temperatures analysis3->analysis4

Caption: Workflow for determining phase transition temperatures.

Measurement of Refractive Indices and Birefringence

The Abbé refractometer method is a standard technique for measuring the ordinary (nₒ) and extraordinary (nₑ) refractive indices of a nematic liquid crystal.

Materials and Equipment:

  • Abbé refractometer with a temperature-controlled prism

  • Polarizer for the eyepiece

  • Monochromatic light source (e.g., sodium lamp, λ = 589 nm)

  • Liquid crystal cell with homeotropic and planar alignment layers

  • This compound sample

Procedure:

  • For nₒ:

    • Use a liquid crystal cell with a homeotropic alignment layer to orient the liquid crystal molecules perpendicular to the glass substrates.

    • Place the cell on the prism of the Abbé refractometer.

    • Illuminate the sample with the monochromatic light source.

    • Observe the borderline through the eyepiece and adjust the refractometer to bring the borderline into sharp focus at the center of the crosshairs.

    • The reading on the scale corresponds to the ordinary refractive index (nₒ).

  • For nₑ:

    • Use a liquid crystal cell with a planar alignment layer to orient the liquid crystal molecules parallel to the glass substrates.

    • Place the cell on the prism of the Abbé refractometer.

    • Rotate the polarizer on the eyepiece to observe the two different borderlines corresponding to nₒ and nₑ.

    • Measure the borderline corresponding to the extraordinary refractive index (nₑ).

  • Calculate Birefringence (Δn):

    • Δn = nₑ - nₒ

  • Repeat the measurements at different temperatures to determine the temperature dependence of the refractive indices.

G cluster_no Ordinary Refractive Index (nₒ) cluster_ne Extraordinary Refractive Index (nₑ) cluster_calc Birefringence Calculation no1 Use homeotropic cell no2 Place on refractometer no1->no2 no3 Measure nₒ no2->no3 calc1 Δn = nₑ - nₒ no3->calc1 ne1 Use planar cell ne2 Place on refractometer ne1->ne2 ne3 Measure nₑ ne2->ne3 ne3->calc1

Caption: Measurement of refractive indices and birefringence.

Determination of Dielectric Anisotropy

The dielectric anisotropy (Δε = ε∥ - ε⊥) is determined by measuring the capacitance of a liquid crystal cell with and without an applied electric field.

Materials and Equipment:

  • LCR meter

  • Function generator

  • Voltage amplifier

  • Liquid crystal cell with transparent electrodes (e.g., ITO coated glass)

  • Temperature-controlled holder

  • This compound sample

Procedure:

  • Fill the liquid crystal cell with the sample.

  • Place the cell in the temperature-controlled holder.

  • To measure ε⊥:

    • Apply a low-frequency (e.g., 1 kHz) AC voltage below the threshold voltage for molecular reorientation.

    • Measure the capacitance (C⊥) of the cell using the LCR meter.

    • Calculate ε⊥ = (C⊥ * d) / (ε₀ * A), where d is the cell gap, A is the electrode area, and ε₀ is the vacuum permittivity.

  • To measure ε∥:

    • Apply a high-frequency AC voltage well above the threshold voltage to align the molecules parallel to the electric field.

    • Measure the capacitance (C∥) of the cell.

    • Calculate ε∥ = (C∥ * d) / (ε₀ * A).

  • Calculate Dielectric Anisotropy (Δε):

    • Δε = ε∥ - ε⊥

  • Perform measurements at various temperatures and frequencies.

G cluster_perp Perpendicular Permittivity (ε⊥) cluster_para Parallel Permittivity (ε∥) cluster_calc Dielectric Anisotropy Calculation start Fill LC cell perp1 Apply low voltage start->perp1 para1 Apply high voltage start->para1 perp2 Measure C⊥ perp1->perp2 perp3 Calculate ε⊥ perp2->perp3 calc1 Δε = ε∥ - ε⊥ perp3->calc1 para2 Measure C∥ para1->para2 para3 Calculate ε∥ para2->para3 para3->calc1

Caption: Workflow for determining dielectric anisotropy.

Data Presentation

All quantitative data should be summarized in clearly structured tables to facilitate comparison and analysis. An example is provided in Table 2. It is recommended to present data as a function of temperature, as the properties of liquid crystals are highly temperature-dependent.

Concluding Remarks

The experimental protocols detailed in these application notes provide a robust framework for the comprehensive characterization of this compound. Accurate determination of its physical and electro-optical properties is fundamental for its application in advanced materials and technologies. For researchers in drug development, understanding how these properties change in response to external stimuli or the introduction of active pharmaceutical ingredients can open new avenues for controlled release and targeted delivery systems.

References

Application Notes and Protocols for Growing Single Crystals of 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed techniques and protocols for growing high-quality single crystals of the nematic liquid crystal, 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene. The successful cultivation of single crystals is a critical prerequisite for structural elucidation by X-ray diffraction, which provides invaluable insights into the molecule's three-dimensional arrangement and intermolecular interactions. The following protocols are designed to be adaptable and serve as a comprehensive guide for researchers.

Compound Data

A summary of the known physical and chemical properties of 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene is presented in Table 1. This information is crucial for the design of effective crystallization experiments.

Table 1: Physical and Chemical Properties of 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene

PropertyValueReference
Molecular Formula C₁₉H₃₀O[1]
Molecular Weight 274.45 g/mol [1]
Appearance White to almost white powder to crystal[1][2]
Purity >98.0% (GC)[1][2]
Melting Point 51.0 - 55.0 °C[2]
CAS Number 84540-32-9[1]

General Experimental Workflow

The process of growing single crystals is often an empirical science requiring screening of various conditions. A general workflow is depicted in the diagram below.

CrystalGrowth_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_analysis Analysis & Refinement cluster_troubleshooting Troubleshooting Compound High-Purity Compound (>98%) SolventScreen Solvent Screening (Solubility Tests) Compound->SolventScreen Determine suitable solvents SlowEvap Slow Evaporation SolventScreen->SlowEvap SlowCool Slow Cooling SolventScreen->SlowCool VaporDiff Vapor Diffusion SolventScreen->VaporDiff Layering Solvent Layering SolventScreen->Layering Observation Microscopic Observation SlowEvap->Observation SlowCool->Observation VaporDiff->Observation Layering->Observation Harvesting Crystal Harvesting Observation->Harvesting Select suitable crystals NoCrystals No Crystals Observation->NoCrystals If no growth OilingOut Oiling Out Observation->OilingOut If oil forms PoorQuality Poor Quality Crystals Observation->PoorQuality If crystals are small/disordered Xray X-ray Diffraction Harvesting->Xray NoCrystals->SolventScreen Try new solvents/methods OilingOut->SolventScreen Adjust solvent/concentration PoorQuality->SlowEvap Optimize conditions (slower rate, lower concentration) PoorQuality->SlowCool Optimize conditions (slower rate, lower concentration) PoorQuality->VaporDiff Optimize conditions (slower rate, lower concentration) PoorQuality->Layering Optimize conditions (slower rate, lower concentration)

Caption: General workflow for single crystal growth of organic compounds.

Experimental Protocols

Materials and General Considerations
  • Purity: Start with the highest purity material available (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.

  • Glassware: Use clean, scratch-free glassware to minimize unwanted nucleation sites. New vials or tubes are recommended.

  • Environment: Set up crystallization experiments in a vibration-free and temperature-stable environment.

Solvent Screening Protocol

A crucial first step is to determine the solubility of 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene in a range of solvents. The ideal solvent for single-solvent crystallization methods will dissolve the compound when hot but sparingly when cold. For multi-solvent methods, a pair of a "good" solvent (high solubility) and a "poor" or "anti-solvent" (low solubility) is required.

Protocol:

  • Place approximately 5-10 mg of the compound into several small, clean test tubes or vials.

  • To each vial, add a small volume (e.g., 0.5 mL) of a different solvent from Table 2, starting with nonpolar and moving to more polar solvents.

  • Observe the solubility at room temperature with gentle agitation.

  • If the compound does not dissolve, gently warm the vial in a water bath and observe any changes in solubility.

  • Record the observations to identify suitable solvents for the crystallization methods described below.

Table 2: Suggested Solvents for Screening

Solvent ClassExamplesRelative Polarity
Nonpolar Hexane, Heptane, Cyclohexane0.009 - 0.012
Aromatic Toluene, p-Xylene0.099, 0.074
Ethers Diethyl ether, Tetrahydrofuran (THF)0.117, 0.207
Halogenated Dichloromethane (DCM)0.309
Esters Ethyl acetate0.228
Ketones Acetone0.355
Alcohols Methanol, Ethanol, Isopropanol0.762, 0.654, 0.546
Nitriles Acetonitrile0.460

Based on the structure of the target compound, which has a nonpolar core and a polar ether group, solvents of low to intermediate polarity are likely to be most effective. Methanol has been noted as a potential recrystallization solvent for similar compounds and is a good starting point.

Protocol 1: Slow Evaporation

This is often the simplest and most successful method.

  • Dissolve 10-20 mg of the compound in a suitable solvent (identified from screening) in a small vial to create a nearly saturated or slightly undersaturated solution.

  • Filter the solution through a syringe filter into a clean vial to remove any particulate matter.

  • Cover the vial with a cap that is not airtight. This can be achieved by loosely placing the cap on top or by covering the opening with parafilm and piercing it with a needle.

  • Place the vial in a quiet, undisturbed location at a constant temperature.

  • Allow the solvent to evaporate slowly over several days to weeks. Monitor periodically for crystal growth.

Protocol 2: Slow Cooling

This method is effective for compounds that show a significant difference in solubility at high and low temperatures.

  • Prepare a saturated solution of the compound in a suitable solvent by heating the solvent to near its boiling point. Use the minimum amount of hot solvent required to fully dissolve the compound.

  • Transfer the hot solution to a clean vial.

  • To slow the cooling rate, the vial can be placed in an insulated container (e.g., a Dewar flask filled with warm water or a beaker wrapped in glass wool).

  • Allow the solution to cool slowly to room temperature, and then, if necessary, transfer it to a refrigerator or freezer to further reduce the temperature.

  • Avoid disturbing the solution as it cools to allow for the formation of large, well-ordered crystals.

Protocol 3: Vapor Diffusion

This technique involves the slow diffusion of an anti-solvent vapor into a solution of the compound, gradually reducing its solubility.[3]

  • Dissolve 5-10 mg of the compound in a small volume (0.5-1 mL) of a "good" solvent (one in which it is highly soluble) in a small, open vial.

  • Place this small vial inside a larger vial or jar that contains a layer of a volatile "anti-solvent" (a solvent in which the compound is insoluble). The level of the anti-solvent should be below the top of the inner vial.

  • Seal the outer container tightly.

  • The more volatile anti-solvent will slowly diffuse into the solution in the inner vial, causing the compound to crystallize.

  • This process may take several days to weeks.

Table 3: Suggested Solvent/Anti-Solvent Pairs for Vapor Diffusion

"Good" Solvent (less volatile)"Anti-Solvent" (more volatile)
TolueneHexane, Pentane
DichloromethanePentane, Diethyl Ether
TetrahydrofuranHexane, Cyclohexane
AcetoneChloroform
MethanolDiethyl Ether, Hexane
AcetonitrileTetrahydropyran
Protocol 4: Solvent Layering (Liquid-Liquid Diffusion)

This method involves carefully layering an anti-solvent on top of a solution of the compound.[3]

  • Dissolve the compound in a small amount of a dense "good" solvent in a narrow container, such as an NMR tube or a thin vial.

  • Carefully and slowly, add a less dense "anti-solvent" down the side of the container to form a distinct layer on top of the solution. A syringe or a pipette with the tip against the glass can be used for this.

  • Seal the container and leave it undisturbed.

  • Crystals will ideally form at the interface between the two solvents as they slowly diffuse into one another.

Troubleshooting

Table 4: Common Crystallization Problems and Solutions

ProblemPossible CausesSuggested Solutions
No Crystals Form - Solution is too dilute.- Compound is too soluble in the chosen solvent.- Allow more solvent to evaporate.- Try a different solvent or a mixed solvent system.- Cool the solution to a lower temperature.
"Oiling Out" - Solution is too concentrated.- Cooling is too rapid.- Melting point of the compound is below the crystallization temperature.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly.- Use a larger volume of solvent.- Try a different solvent system.
Formation of Powder or Microcrystals - Nucleation rate is too high.- Solution is supersaturated.- Evaporation or cooling is too fast.- Reduce the rate of evaporation or cooling.- Use a more dilute solution.- Filter the solution to remove nucleation sites.- Try a different solvent.

Disclaimer: These protocols provide general guidance. The optimal conditions for growing single crystals of 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene may vary and require empirical optimization.

References

Application Notes and Protocols: 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene in Optical Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene is a nematic liquid crystal, a state of matter where molecules exhibit long-range orientational order but no positional order. This anisotropy in molecular orientation leads to unique optical properties, such as birefringence, and allows for the manipulation of light by applying an external electric field. These characteristics make it a candidate material for various optical devices, including displays, spatial light modulators, and tunable filters.

Physicochemical Properties

The physical properties of this compound and a structurally similar, well-characterized liquid crystal, trans-4-(4-Pentylcyclohexyl)benzonitrile (PCH5), are summarized below. The comparison with PCH5, which features a cyano (-CN) group instead of an ethoxy (-OC2H5) group, provides context for its potential performance characteristics.

PropertyThis compoundtrans-4-(4-Pentylcyclohexyl)benzonitrile (PCH5)
Molecular Formula C20H32OC18H25N
Molecular Weight 288.47 g/mol 255.40 g/mol
Mesophase Behavior Cr 18°C N 45°C ICr 30°C N 54.4°C I[1]
Appearance White crystalline powder/liquid crystalWhite powder/crystals[2]

Note: Cr = Crystalline, N = Nematic, I = Isotropic. The temperatures indicate the phase transition points.

Key Optical and Electrical Properties

The performance of a liquid crystal in an optical device is primarily determined by its birefringence (Δn) and dielectric anisotropy (Δε).

  • Birefringence (Δn = nₑ - nₒ): This is the difference between the refractive indices for light polarized parallel (nₑ, extraordinary) and perpendicular (nₒ, ordinary) to the liquid crystal director. A higher birefringence allows for the fabrication of thinner optical devices.

  • Dielectric Anisotropy (Δε = ε∥ - ε⊥): This is the difference between the dielectric permittivities parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. A positive Δε is required for the liquid crystal to align parallel to an applied electric field, a common configuration in many display technologies.

Experimental Protocols

Fabrication of a Nematic Liquid Crystal Cell

This protocol describes the fabrication of a standard twisted nematic (TN) liquid crystal cell, a common architecture for optical devices.

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Polyimide alignment layer solution (e.g., PIA-5560)

  • Spinner

  • Hot plate

  • Rubbing machine with velvet cloth

  • UV-curable sealant

  • Spacers of desired diameter (e.g., 5 μm)

  • This compound

  • Vacuum chamber

  • UV light source

  • Polarizers

Protocol:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates using a sequence of solvents (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath. Dry the substrates with a stream of nitrogen gas.

  • Alignment Layer Coating: Deposit a thin layer of polyimide solution onto the conductive side of the ITO substrates using a spinner.

  • Curing: Cure the polyimide layer by baking the substrates on a hot plate according to the manufacturer's instructions (e.g., 80°C for 10 minutes followed by 200°C for 1 hour).

  • Rubbing: Create microgrooves on the cured polyimide surface using a rubbing machine. The rubbing direction will define the initial alignment of the liquid crystal molecules. For a 90° twisted nematic cell, the rubbing directions on the two substrates should be perpendicular to each other.

  • Cell Assembly: Dispense a UV-curable sealant mixed with spacers along the perimeter of one substrate. Place the second substrate on top, with the alignment layers facing each other and the rubbing directions at 90°.

  • Curing the Sealant: Expose the cell to UV light to cure the sealant, leaving a small gap for filling.

  • Liquid Crystal Filling: Place the empty cell in a vacuum chamber. Introduce the this compound, heated to its isotropic phase, into the filling port. The liquid crystal will be drawn into the cell by capillary action upon releasing the vacuum.

  • Sealing: Seal the filling port with the UV-curable sealant and cure with UV light.

  • Attaching Polarizers: Attach linear polarizers to the outer surfaces of the cell. For a normally white TN cell, the transmission axes of the polarizers should be parallel to the rubbing directions of the adjacent substrates.

G cluster_0 Substrate Preparation cluster_1 Cell Assembly cluster_2 Device Finalization Clean Clean ITO Substrates Coat Coat with Polyimide Clean->Coat Cure_PI Cure Polyimide Coat->Cure_PI Rub Rub Polyimide Layer Cure_PI->Rub Apply_Sealant Apply Sealant & Spacers Rub->Apply_Sealant Assemble Assemble Substrates (90°) Apply_Sealant->Assemble Cure_Sealant Cure Sealant Assemble->Cure_Sealant Fill_LC Fill with Liquid Crystal Cure_Sealant->Fill_LC Seal_Port Seal Filling Port Fill_LC->Seal_Port Attach_Polarizers Attach Polarizers Seal_Port->Attach_Polarizers

Caption: Workflow for fabricating a twisted nematic liquid crystal cell.

Electro-Optical Characterization

This protocol outlines the measurement of the voltage-transmittance characteristics of the fabricated liquid crystal cell.

Materials and Equipment:

  • Fabricated liquid crystal cell

  • He-Ne laser (or other stable light source)

  • Function generator

  • Voltage amplifier

  • Photodetector

  • Oscilloscope or data acquisition system

  • Rotating stage for the sample holder

Protocol:

  • Setup: Arrange the experimental setup with the laser, the liquid crystal cell mounted on a rotating stage between crossed polarizers, and the photodetector.

  • Initial State (V=0): With no voltage applied, measure the transmitted light intensity. For a normally white TN cell, this should be the maximum transmission.

  • Voltage Application: Apply a square wave AC voltage (e.g., 1 kHz) to the ITO electrodes of the cell.

  • Transmittance Measurement: Gradually increase the applied voltage and record the corresponding transmitted light intensity using the photodetector.

  • Data Analysis: Plot the normalized transmittance as a function of the applied voltage to obtain the voltage-transmittance curve. From this curve, key parameters such as the threshold voltage (the voltage at which the transmittance begins to change) and the saturation voltage (the voltage at which the transmittance reaches its minimum) can be determined.

  • Response Time Measurement: To measure the rise and fall times, apply a square wave voltage that switches between the threshold and saturation voltages. Monitor the change in transmittance over time using an oscilloscope. The rise time is typically defined as the time taken for the transmittance to change from 10% to 90% of its final value, and the fall time is the time for the transmittance to change from 90% to 10%.

G cluster_0 Optical Setup cluster_1 Electrical Control & Measurement Laser Laser Polarizer1 Polarizer1 Laser->Polarizer1 LC_Cell LC_Cell Polarizer1->LC_Cell Polarizer2 Polarizer2 LC_Cell->Polarizer2 Photodetector Photodetector Polarizer2->Photodetector DAQ Data Acquisition System / Oscilloscope Photodetector->DAQ Intensity Signal Function_Generator Function_Generator Voltage_Amplifier Voltage_Amplifier Function_Generator->Voltage_Amplifier Voltage_Amplifier->LC_Cell Voltage_Amplifier->DAQ Voltage Signal

Caption: Experimental setup for electro-optical characterization.

Potential Applications in Optical Devices

Based on its nematic liquid crystal properties, this compound can be considered for the following applications:

  • Liquid Crystal Displays (LCDs): As a component in liquid crystal mixtures for various display modes, such as twisted nematic (TN), in-plane switching (IPS), or vertically aligned (VA) displays.

  • Spatial Light Modulators (SLMs): For applications in holography, optical tweezers, and adaptive optics, where precise control over the phase or amplitude of light is required.

  • Tunable Filters and Waveplates: The ability to change the refractive index with an applied voltage allows for the fabrication of electronically tunable optical filters and waveplates.

  • Smart Windows: As the active material in smart glass applications, where the transparency can be electrically controlled.

Conclusion

This compound is a nematic liquid crystal with potential applications in a variety of optical devices. While specific data on its birefringence and dielectric anisotropy are not widely published, the provided protocols for device fabrication and characterization offer a solid foundation for researchers to explore its electro-optical properties and evaluate its suitability for specific applications. Further experimental characterization is necessary to fully understand its performance and optimize its use in advanced optical systems.

References

Application Note: Determination of the Purity of Synthesized 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene is a liquid crystal compound with applications in various technological fields, including display technologies. The synthesis of this and similar mesogenic materials requires rigorous purification and subsequent purity verification to ensure optimal performance and reproducibility. Impurities, even in trace amounts, can significantly alter the material's phase transition temperatures, optical properties, and overall device performance. This application note provides detailed protocols for three common analytical techniques to determine the purity of synthesized this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Differential Scanning Calorimetry (DSC).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for the purity determination of non-volatile or thermally labile compounds.[1][2] It offers high resolution to separate the main compound from closely related impurities. A photodiode array (PDA) detector is often used to assess peak purity by comparing UV spectra across the peak.[3]

Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a PDA detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve the sample in 10 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to create a stock solution of 1 mg/mL.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions: The following conditions are a starting point and may require optimization.

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA Detector, Wavelength: 254 nm
Run Time 20 minutes
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • Utilize the PDA detector software to assess the spectral purity of the main peak. The purity angle should be less than the purity threshold.[3]

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter Sample dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect PDA Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate purity_check Assess Spectral Purity integrate->purity_check

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. It is particularly useful for identifying synthesis by-products or residual starting materials.

Experimental Protocol
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., a single quadrupole or triple quadrupole).[4][5]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.

  • GC-MS Conditions:

ParameterValue
GC Column Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
Injection Mode Split (e.g., 50:1 ratio)
Injector Temperature 280 °C
Injection Volume 1 µL
Oven Program Start at 150 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 500 amu
  • Data Analysis:

    • The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC).

    • The mass spectrum of the main peak should be compared with a reference spectrum or theoretical fragmentation pattern to confirm the identity of this compound.

    • Minor peaks can be identified by comparing their mass spectra with spectral libraries (e.g., NIST).

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve in Volatile Solvent inject Inject into GC dissolve->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize ms_detect Mass Detection ionize->ms_detect tic Generate TIC ms_detect->tic area_percent Calculate Area % Purity tic->area_percent identify Identify Impurities via MS tic->identify

Caption: Workflow for GC-MS purity analysis.

Differential Scanning Calorimetry (DSC) for Thermal Purity

DSC is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] For crystalline compounds, the presence of impurities typically causes a depression and broadening of the melting peak.[7] This phenomenon can be used to determine the mole percent purity of the sample. DSC is also invaluable for characterizing the liquid crystalline phase transitions.[6][8]

Experimental Protocol
  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the synthesized compound into an aluminum DSC pan.

    • Hermetically seal the pan.

  • DSC Conditions:

ParameterValue
Temperature Program Heat from 25 °C to a temperature above the clearing point (e.g., 60 °C)
Heating Rate 5 °C/min
Purge Gas Nitrogen at 50 mL/min
Reference Empty, sealed aluminum pan
  • Data Analysis:

    • The DSC thermogram will show endothermic peaks corresponding to the crystal-to-nematic and nematic-to-isotropic phase transitions.

    • The purity is determined from the shape of the melting peak using the van't Hoff equation, which is often integrated into the DSC software.

    • The software calculates the mole percent purity based on the melting point depression. This method is most accurate for purity levels above 98-99 mole %.[7]

Logical Relationship Diagram

DSC_Logic cluster_peak Melting Peak Characteristics cluster_result Purity Assessment pure Pure Compound sharp Sharp, Narrow Peak pure->sharp exhibits impure Impure Compound broad Broad, Depressed Peak impure->broad exhibits high_purity High Purity sharp->high_purity indicates low_purity Lower Purity broad->low_purity indicates

Caption: Logic of DSC purity determination.

Summary of Methods and Data Presentation

The choice of method depends on the nature of the expected impurities and the desired information. HPLC and GC-MS provide detailed information about individual impurities, while DSC offers a measure of the total mole fraction of impurities. For comprehensive characterization, it is recommended to use at least two of these methods.

Comparative Data Table
FeatureHPLCGC-MSDSC
Principle Chromatographic separation based on polaritySeparation based on volatility and mass-to-charge ratioMeasurement of heat flow during phase transitions
Detects Non-volatile & thermally stable impuritiesVolatile & semi-volatile impuritiesTotal soluble impurities affecting melting point
Quantification Area percent, external/internal standardsArea percent, external/internal standardsMole percent (via van't Hoff equation)
Impurity ID Possible with MS detectorYes, via mass spectral library matchingNo
Typical Purity >99.5% (Area %)>99.5% (Area %)>99.0% (Mole %)
Sample Size ~1 mg~1 mg2-5 mg
Primary Use Quantitative purity and impurity profilingImpurity identification and quantificationThermal purity and phase transition analysis

References

Application Notes and Protocols: Electro-Optical Switching Studies of 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene is a nematic liquid crystal, a state of matter where molecules exhibit long-range orientational order but no positional order.[1] This anisotropy, coupled with the ability to manipulate the molecular orientation with an external electric field, makes it a candidate for various electro-optical applications. These applications include, but are not limited to, light shutters, spatial light modulators, and tunable optical components.

This document provides an overview of the key electro-optical parameters relevant to switching studies and detailed protocols for their measurement.

Physical and Chemical Properties

A summary of the basic physical and chemical properties of 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene is provided below.

PropertyValue
Chemical Formula C19H30O
Molecular Weight 274.45 g/mol [2][3]
Appearance White to almost white powder/crystal[2][3]
Purity >98.0% (GC)[2][3]
Melting Point 51.0 to 55.0 °C[3]
CAS Number 84540-32-9[2][3]

Key Electro-Optical Switching Parameters (Data for PCH5 as a proxy)

The following table summarizes the key electro-optical switching parameters for the representative nematic liquid crystal, PCH5. These parameters are crucial for designing and evaluating the performance of electro-optical devices.

ParameterSymbolRepresentative Value (for PCH5)Unit
Threshold Voltage Vth~1.5 - 2.5V
Switching-On Time (Rise Time) τ_on / τ_rise~5 - 20ms
Switching-Off Time (Decay Time) τ_off / τ_decay~15 - 50ms
Dielectric Anisotropy ΔεPositive-
Splay Elastic Constant K11~10 - 12pN
Bend Elastic Constant K33~15 - 20pN
Rotational Viscosity γ1~0.1 - 0.2Pa·s

Note: These values are temperature-dependent and can be influenced by the experimental conditions such as cell thickness and surface alignment.

Experimental Protocols

Liquid Crystal Cell Preparation

A fundamental component for electro-optical studies is the liquid crystal cell. The following protocol outlines the fabrication of a standard sandwich-type cell.

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Alignment layer material (e.g., polyimide)

  • Spin coater

  • Rubbing machine

  • UV-curable adhesive with spacer beads of desired diameter (e.g., 5-10 µm)

  • UV light source

  • Hot plate

  • 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene

  • Vacuum chamber

Protocol:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates using a sequence of solvents (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath. Dry the substrates with a stream of nitrogen gas.

  • Alignment Layer Deposition: Apply a thin layer of a polyimide alignment agent onto the ITO-coated side of the substrates using a spin coater.

  • Curing: Cure the polyimide layer by baking the substrates on a hot plate according to the manufacturer's specifications.

  • Rubbing: Create a preferential alignment direction by rubbing the cured polyimide layer with a velvet cloth-wrapped cylinder on a rubbing machine. The two substrates should be rubbed in an anti-parallel direction for a standard twisted nematic cell.

  • Cell Assembly: Apply UV-curable adhesive mixed with spacer beads around the perimeter of one substrate. Place the second substrate on top with the alignment layers facing each other and the rubbing directions appropriately oriented.

  • Curing: Expose the assembled cell to a UV light source to cure the adhesive, forming a cell with a precise gap defined by the spacer beads.

  • Filling: Heat the liquid crystal material to its isotropic phase. Place the empty cell in a vacuum chamber and evacuate the air. Fill the cell with the liquid crystal via capillary action by dipping one opening of the cell into the molten liquid crystal.

  • Sealing: Once filled, seal the filling port with a suitable sealant (e.g., epoxy).

  • Cooling: Slowly cool the filled cell to room temperature to ensure proper alignment of the liquid crystal molecules.

G cluster_prep Substrate Preparation cluster_assembly Cell Assembly & Filling Clean ITO Substrate Cleaning Coat Spin Coat Alignment Layer Clean->Coat Cure Cure Polyimide Coat->Cure Rub Rub Alignment Layer Cure->Rub Assemble Assemble Cell with Spacers Rub->Assemble Fill Fill with Liquid Crystal Assemble->Fill Seal Seal Cell Fill->Seal

Liquid Crystal Cell Fabrication Workflow
Electro-Optical Switching Measurement

This protocol describes the measurement of the threshold voltage and switching times of the liquid crystal cell.

Materials and Equipment:

  • Liquid crystal cell prepared as in section 4.1

  • Polarizing Optical Microscope (POM)

  • Function generator

  • Voltage amplifier

  • Photodetector

  • Oscilloscope

  • He-Ne laser (or other suitable light source)

  • Temperature-controlled hot stage

Protocol:

  • Setup: Place the liquid crystal cell in the hot stage on the POM. Position the cell between crossed polarizers. The rubbing direction of one substrate should be aligned with the transmission axis of the first polarizer.

  • Light Source and Detection: Direct the laser beam through the polarizers and the liquid crystal cell. Position the photodetector to measure the transmitted light intensity.

  • Electrical Connection: Connect the function generator, via the amplifier, to the ITO electrodes of the liquid crystal cell.

  • Threshold Voltage (Vth) Measurement: a. Apply a low-frequency square wave voltage (e.g., 1 kHz) to the cell. b. Slowly increase the amplitude of the applied voltage from 0 V. c. Monitor the transmitted light intensity on the oscilloscope. d. The threshold voltage is the voltage at which the transmitted intensity starts to change, corresponding to the onset of molecular reorientation (Fréedericksz transition).

  • Switching Time Measurement: a. Apply a square wave voltage with an amplitude significantly above the threshold voltage. b. Rise Time (τ_on): Measure the time it takes for the transmitted intensity to change from 10% to 90% of its final value after the voltage is applied. c. Decay Time (τ_off): Measure the time it takes for the transmitted intensity to change from 90% to 10% of its initial value after the voltage is turned off. d. Repeat the measurements at different voltages and temperatures to characterize the switching dynamics.

G cluster_setup Experimental Setup cluster_electronics Control & Measurement Laser He-Ne Laser P1 Polarizer 1 Laser->P1 LC_Cell LC Cell on Hot Stage P1->LC_Cell P2 Polarizer 2 LC_Cell->P2 Detector Photodetector P2->Detector Oscilloscope Oscilloscope Detector->Oscilloscope FuncGen Function Generator Amp Amplifier FuncGen->Amp Amp->LC_Cell G Start Start Measure_C_perp Measure Capacitance (C_perp) (No Aligning Field) Start->Measure_C_perp Calculate_eps_perp Calculate ε_perp Measure_C_perp->Calculate_eps_perp Apply_Field Apply High Aligning AC Field Calculate_eps_perp->Apply_Field Measure_C_para Measure Capacitance (C_para) Apply_Field->Measure_C_para Calculate_eps_para Calculate ε_para Measure_C_para->Calculate_eps_para Calculate_delta_eps Calculate Δε = ε_para - ε_perp Calculate_eps_para->Calculate_delta_eps End End Calculate_delta_eps->End

References

Application Notes and Protocols for NMR Analysis of 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene samples for Nuclear Magnetic Resonance (NMR) analysis. Adherence to this protocol will ensure the acquisition of high-quality NMR spectra for structural elucidation and purity assessment.

Introduction

This compound is a liquid crystal, and obtaining high-resolution NMR spectra is crucial for its characterization. Proper sample preparation is a critical step to avoid spectral artifacts, such as broad peaks and poor signal-to-noise ratios, which can arise from sample inhomogeneity, particulate matter, or inappropriate solvent selection. This protocol outlines the necessary steps, equipment, and reagents for the successful preparation of samples for both ¹H and ¹³C NMR analysis.

Materials and Equipment

Reagents
  • This compound (Solid, Melting Point: ~53°C)[1][2]

  • Deuterated Chloroform (CDCl₃, ≥99.8% D)

  • Tetramethylsilane (TMS, NMR grade, for internal standard)

  • Acetone (for cleaning)

  • Deionized Water (for cleaning)

Equipment
  • Analytical Balance (± 0.1 mg accuracy)

  • Spatula

  • Glass vial with cap

  • Vortex mixer or sonicator

  • Pasteur pipettes and bulbs

  • Cotton or glass wool

  • 5 mm NMR tubes and caps[3]

  • NMR tube rack

  • Fume hood

Experimental Protocols

Sample Preparation Workflow

The following diagram illustrates the workflow for preparing the NMR sample.

NMR_Sample_Preparation Workflow for NMR Sample Preparation of this compound cluster_prep Sample Weighing and Dissolution cluster_filter Filtration cluster_transfer Sample Transfer weigh Weigh Sample add_solvent Add Deuterated Solvent weigh->add_solvent Transfer to vial dissolve Dissolve Sample add_solvent->dissolve Vortex/Sonicate filter_prep Prepare Pipette Filter dissolve->filter_prep filter_sample Filter Solution filter_prep->filter_sample transfer Transfer to NMR Tube filter_sample->transfer cap Cap and Label transfer->cap analysis NMR Spectrometer cap->analysis Ready for NMR Analysis

Caption: Workflow for NMR Sample Preparation.

Step-by-Step Procedure
  • Weighing the Sample:

    • Place a clean, dry glass vial on the analytical balance and tare it.

    • Carefully weigh the desired amount of this compound into the vial.[4] Refer to Table 1 for recommended sample quantities.

  • Solvent Addition and Dissolution:

    • In a fume hood, use a clean Pasteur pipette to add the appropriate volume of deuterated chloroform (CDCl₃) to the vial containing the sample.[4]

    • If an internal standard is required for chemical shift referencing, add one drop of Tetramethylsilane (TMS) to the solvent. Note that modern spectrometers can often reference the spectrum to the residual solvent peak.[5]

    • Cap the vial and gently vortex or sonicate the mixture until the solid is completely dissolved.[4] A clear, homogeneous solution should be obtained.

  • Filtration:

    • To remove any particulate matter, prepare a filter by tightly packing a small piece of cotton or glass wool into the constriction of a Pasteur pipette.[3][6]

    • Using a clean Pasteur pipette, draw the sample solution from the vial and pass it through the filter into a clean, dry 5 mm NMR tube.[3] Ensure the final volume of the solution in the NMR tube is between 0.6 and 0.7 mL, which corresponds to a height of approximately 4-5 cm.[3][4]

  • Final Preparation:

    • Cap the NMR tube securely.

    • Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.

    • Label the NMR tube clearly with the sample identification.

    • The sample is now ready for NMR analysis.

Data Presentation

The following table summarizes the recommended quantitative data for sample preparation.

ParameterFor ¹H NMR AnalysisFor ¹³C NMR Analysis
Sample Mass 5 - 25 mg50 - 100 mg
Deuterated Solvent CDCl₃CDCl₃
Solvent Volume 0.6 - 0.7 mL0.6 - 0.7 mL
Internal Standard (optional) TMS (1 drop)TMS (1 drop)
NMR Tube Dimensions 5 mm diameter5 mm diameter

Expected NMR Data

  • ¹H NMR:

    • Aromatic protons: ~7.15 ppm

    • Cyclohexane and pentyl chain protons: ~0.88 - 1.86 ppm

  • ¹³C NMR:

    • Aromatic carbons: ~125 - 148 ppm

    • Cyclohexane and pentyl chain carbons: ~14 - 45 ppm

Safety Precautions

  • Always work in a well-ventilated fume hood when handling deuterated solvents and TMS.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Deuterated solvents are expensive and should be handled with care to avoid spillage and contamination.

  • Dispose of all chemical waste according to your institution's safety guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the liquid crystal, 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of the Final Product

Q: My reaction has resulted in a low yield of this compound. What are the potential causes and how can I improve the yield?

A: Low yields in the Williamson ether synthesis of this compound can stem from several factors. A primary cause can be incomplete deprotonation of the starting phenol, 4-(trans-4-Pentylcyclohexyl)phenol. Another significant factor is the presence of water in the reaction, which can consume the base and hydrolyze the ethylating agent. The quality of the reagents, particularly the base, is also crucial; for instance, sodium hydride that has been improperly stored may be deactivated. Reaction conditions such as temperature and reaction time also play a vital role; while higher temperatures can accelerate the reaction, they may also promote side reactions like elimination.

Recommended Solutions:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents to prevent the consumption of reagents by water.

  • Verify Reagent Purity: Use high-purity starting materials. Impurities in the 4-(trans-4-Pentylcyclohexyl)phenol or the ethylating agent can lead to unwanted side reactions.

  • Optimize Base Addition: If using a solid base like sodium hydride, ensure it is fresh and reactive. A gray appearance may indicate deactivation.

  • Control Reaction Temperature: It is often optimal to start the reaction at a lower temperature and gradually increase it while monitoring the progress via Thin Layer Chromatography (TLC). A typical temperature range for Williamson ether synthesis is between 50-100 °C.

  • Monitor Reaction Time: Track the reaction's progress to determine the optimal duration and to prevent potential product decomposition from prolonged heating.

Issue 2: Product Fails to Crystallize or "Oils Out"

Q: Upon cooling, my product is separating as an oil instead of a crystalline solid. What is causing this and how can I induce crystallization?

A: The phenomenon of "oiling out" occurs when the compound separates from the solution as a liquid phase. This is often due to a high concentration of impurities, which can lower the melting point of the product. Rapid cooling or an overly saturated solution can also lead to the formation of an oil rather than crystals.

Recommended Solutions:

  • Re-dissolve and Dilute: Gently warm the mixture to re-dissolve the oil. Add a small amount of additional solvent to reduce the saturation and then allow the solution to cool slowly.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus.

    • Seed Crystals: Introduce a small, pure crystal of the desired compound to serve as a nucleation site.

  • Solvent System Modification: If oiling out persists, consider a different solvent or a mixed solvent system where the product has slightly lower solubility at room temperature.

Issue 3: Final Product Purity is Unsatisfactory

Q: After purification, my this compound is still not pure. How can I improve its purity?

A: The purity of the final product is highly dependent on the effectiveness of the purification process in removing unreacted starting materials, byproducts, and other contaminants. The presence of the cis-isomer is a particularly challenging impurity to remove due to its similar physical properties to the desired trans-isomer.

Recommended Solutions:

  • Recrystallization: Perform one or more recrystallizations. Dissolve the impure product in a minimal amount of a suitable hot solvent and allow it to cool slowly. Each recrystallization step will enhance the purity.

  • Chromatography: For challenging separations, such as removing the cis-isomer, column chromatography may be necessary.

  • Optimize Extraction: During the workup, ensure efficient separation of the organic and aqueous layers. The formation of emulsions can trap impurities. To break emulsions, you can add brine or a small amount of a different organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Based on the Williamson ether synthesis route, the most probable impurities are:

  • Unreacted 4-(trans-4-Pentylcyclohexyl)phenol: The starting material may be present if the reaction does not proceed to completion.

  • cis-1-(4-Pentylcyclohexyl)-4-ethoxybenzene: This geometric isomer may be present as an impurity in the starting phenol or formed through isomerization under certain reaction conditions. Its presence can significantly impact the liquid crystal properties of the final product.

  • Byproducts from the Ethylating Agent: Depending on the ethylating agent used (e.g., ethyl bromide, diethyl sulfate), side reactions such as elimination can occur, leading to byproducts.

  • Solvent and Base Residues: Incomplete removal of the solvent or base during the workup can lead to their presence in the final product.

Q2: How does the presence of the cis-isomer affect the properties of the final product?

A2: The presence of the cis-isomer can significantly alter the liquid crystalline properties of this compound. Geometric isomers can disrupt the molecular packing and alignment necessary for the formation of the desired nematic phase. This can lead to a depression of the nematic-to-isotropic transition temperature (TN-I) and a broadening of the transition range.

Q3: What analytical techniques are best for identifying impurities?

A3: A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating and identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the product and can be used to identify and quantify impurities, including the cis-isomer, which will have a distinct NMR spectrum compared to the trans-isomer.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying non-volatile impurities.

  • Differential Scanning Calorimetry (DSC): Can indicate the presence of impurities through the observation of broadened or shifted phase transitions.

Quantitative Data Summary

The following table summarizes the potential impact of common impurities on the properties of this compound. Please note that the exact quantitative effects can vary based on the specific impurity and its concentration.

ImpurityPotential Impact on Final ProductTypical Analytical Method for Detection
Unreacted 4-(trans-4-Pentylcyclohexyl)phenolBroadened and depressed nematic-isotropic transition temperature (TN-I).GC-MS, HPLC, ¹H NMR
cis-1-(4-Pentylcyclohexyl)-4-ethoxybenzeneSignificant depression of TN-I and potential disruption of the nematic phase.GC-MS, ¹H NMR, ¹³C NMR
Williamson Ether Synthesis ByproductsMay introduce additional, unexpected phase transitions or alter the clearing point.GC-MS, HPLC
Residual Solvent/BaseCan interfere with characterization and affect material properties.¹H NMR, GC-MS

Experimental Protocols

Key Experiment: Synthesis of this compound via Williamson Ether Synthesis

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 4-(trans-4-Pentylcyclohexyl)phenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl bromide (EtBr) or Diethyl sulfate ((EtO)₂SO₂)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Deprotonation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-(trans-4-Pentylcyclohexyl)phenol and anhydrous DMF.

  • Under a nitrogen atmosphere, carefully add sodium hydride portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.

  • Etherification: Cool the reaction mixture back to 0 °C and add ethyl bromide dropwise.

  • Allow the reaction to warm to room temperature and then heat to 50-70 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, heptane) to yield pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification deprotonation Deprotonation of Phenol (NaH, Anhydrous DMF) etherification Etherification (Ethyl Bromide) deprotonation->etherification Formation of Phenoxide quench Quench Reaction (Water) etherification->quench extraction Liquid-Liquid Extraction (Diethyl Ether) quench->extraction washing Aqueous Washes (HCl, NaHCO₃, Brine) extraction->washing drying Drying and Concentration washing->drying recrystallization Recrystallization drying->recrystallization analysis Purity Analysis (GC-MS, NMR, DSC) recrystallization->analysis

Technical Support Center: Synthesis of 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene via the Williamson ether synthesis, a common and effective method for this transformation.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete deprotonation of the starting phenol.Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete formation of the phenoxide. Ensure the base is fresh and has been stored under anhydrous conditions.
Poor quality of the ethylating agent.Use a fresh, high-purity ethyl halide (e.g., ethyl iodide or ethyl bromide). Consider using ethyl tosylate as an alternative, as tosylates are excellent leaving groups.
Presence of water in the reaction.The Williamson ether synthesis is highly sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Water can quench the base and hydrolyze the alkyl halide.
Reaction temperature is too low.While higher temperatures can promote side reactions, a temperature that is too low will result in a sluggish or incomplete reaction. A typical temperature range for this synthesis is 50-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature.
Presence of Alkene Byproduct Competing E2 elimination reaction.This is more common with secondary or tertiary alkyl halides, but can occur with primary halides at elevated temperatures. To minimize this, use a primary ethyl halide and maintain the lowest effective reaction temperature.
Presence of C-Alkylation Byproduct Ambident nature of the phenoxide nucleophile.The choice of solvent is critical in directing the alkylation. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are known to favor O-alkylation over C-alkylation.[1][2]
Reaction is Sluggish or Does Not Go to Completion Insufficiently strong base or deactivated base.Use a strong base like sodium hydride (NaH) or potassium hydride (KH). If using a solid base, ensure it has not been deactivated by improper storage.
Poor solvent choice.Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively solvate the cation of the alkoxide, leaving the anion more nucleophilic.[3]
Insufficient reaction time.Monitor the reaction by TLC to ensure it has gone to completion. Some Williamson ether syntheses may require several hours of reflux.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene?

The synthesis is typically achieved through a Williamson ether synthesis. This involves the deprotonation of 4-(trans-4-pentylcyclohexyl)phenol to form a phenoxide, which then acts as a nucleophile to attack an ethyl halide (or other ethylating agent with a good leaving group) in an SN2 reaction.

Q2: Which ethylating agent is best to use: ethyl iodide, ethyl bromide, or ethyl tosylate?

All three can be effective. Ethyl iodide is generally more reactive than ethyl bromide due to iodide being a better leaving group. Ethyl tosylate is also an excellent choice as the tosylate group is a very good leaving group. The choice may also depend on the cost and availability of the reagent.

Q3: How can I improve the yield of my reaction?

To improve the yield, consider the following:

  • Ensure anhydrous conditions: Use dry glassware and anhydrous solvents.

  • Use a strong base: Sodium hydride (NaH) is a good choice for complete deprotonation of the phenol.

  • Choose the right solvent: Polar aprotic solvents like DMF or acetonitrile are recommended to enhance the nucleophilicity of the phenoxide and favor O-alkylation.[1][2][3]

  • Control the temperature: Maintain a temperature between 50-100 °C and monitor the reaction to find the optimal balance between reaction rate and side reactions.[3]

  • Consider phase-transfer catalysis: Using a phase-transfer catalyst, such as a quaternary ammonium salt, can be an effective method to improve the reaction rate and yield, especially when using a weaker base like NaOH or K2CO3.

Q4: What are the common side reactions and how can I minimize them?

The most common side reactions are E2 elimination of the ethyl halide to form ethene, and C-alkylation of the phenoxide.

  • To minimize E2 elimination , use a primary ethyl halide and avoid excessively high temperatures.

  • To minimize C-alkylation , use a polar aprotic solvent like DMF or acetonitrile.[1][2]

Q5: How can I effectively purify the final product?

The crude product can be purified by column chromatography on silica gel or by recrystallization. The choice of solvent for recrystallization will depend on the polarity of the final product and any remaining impurities.

Experimental Protocols

Detailed Methodology for the Synthesis of 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene

This protocol is a representative procedure based on the principles of the Williamson ether synthesis.

Materials:

  • 4-(trans-4-pentylcyclohexyl)phenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Ethyl iodide (or ethyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Alkoxide Formation:

    • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-(trans-4-pentylcyclohexyl)phenol (1.0 eq).

    • Dissolve the phenol in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation. The evolution of hydrogen gas should cease.

  • Ether Synthesis:

    • Cool the freshly prepared phenoxide solution back to 0 °C.

    • Add ethyl iodide (1.2 eq) dropwise via the dropping funnel over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of DMF).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene.

Data Presentation

The following table summarizes the effect of different reaction conditions on the yield of a representative Williamson ether synthesis, illustrating key optimization parameters.

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1NaOHEthanol78665
2K2CO3Acetone56875
3NaHTHF66485
4NaHDMF80292
5K2CO3/TBAB*Toluene/H2O90390

*TBAB = Tetrabutylammonium bromide (Phase-Transfer Catalyst)

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_products Products phenol 4-(trans-4-pentylcyclohexyl)phenol phenoxide Sodium 4-(trans-4-pentylcyclohexyl)phenoxide phenol->phenoxide  + NaH - H2 product 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene phenoxide->product  + Ethyl Halide (SN2 reaction) ethyl_halide Ethyl Halide (Et-X) ethyl_halide->product NaX NaX

Caption: Reaction pathway for the synthesis of 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene.

Troubleshooting_Workflow start Low Yield check_reagents Check Reagent Quality (Phenol, Base, Ethyl Halide) start->check_reagents reagent_impure Impure/Deactivated Reagents? check_reagents->reagent_impure check_conditions Review Reaction Conditions (Anhydrous?, Solvent, Temp.) conditions_suboptimal Suboptimal Conditions? check_conditions->conditions_suboptimal side_reactions Analyze for Side Products (TLC, GC-MS) elimination E2 Elimination Product? side_reactions->elimination reagent_impure->check_conditions No purify_reagents Purify/Replace Reagents reagent_impure->purify_reagents Yes conditions_suboptimal->side_reactions No optimize_conditions Optimize Solvent, Temp., Base conditions_suboptimal->optimize_conditions Yes c_alkylation C-Alkylation Product? elimination->c_alkylation No lower_temp Lower Reaction Temperature elimination->lower_temp Yes change_solvent Use Polar Aprotic Solvent (DMF) c_alkylation->change_solvent Yes end Improved Yield c_alkylation->end No/Resolved purify_reagents->end optimize_conditions->end lower_temp->end change_solvent->end

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

Troubleshooting low purity in 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of commercially available this compound?

Commercially available samples of this compound typically have a purity of greater than 98.0%, as determined by Gas Chromatography (GC).

Q2: What are the common impurities found in synthesized this compound?

Common impurities can arise from both stages of a typical two-step synthesis. These may include:

  • Unreacted 4-(trans-4-pentylcyclohexyl)phenol: The starting material for the final etherification step.

  • Cis-isomer of the product: If the stereochemistry of the cyclohexyl ring is not properly controlled during the synthesis of the precursor.

  • Byproducts from the synthesis of the phenol precursor: Depending on the synthetic route used, these could include isomers or incompletely reduced intermediates.

  • Products of side reactions during etherification: Such as byproducts from the elimination of the ethylating agent.

  • Residual solvents: From the reaction or purification steps.

Q3: My purified sample has a broad melting point range. What could be the cause?

A broad melting point range is a strong indicator of impurities. The presence of any of the impurities listed in Q2 can disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point. Further purification is recommended.

Q4: Can I use this compound with low purity in my liquid crystal display (LCD) application?

No, it is highly discouraged. The performance of liquid crystal materials is critically dependent on their purity. Impurities can significantly alter the mesophase behavior, clearing point, and electro-optical properties of the final device, leading to suboptimal performance or device failure.

Troubleshooting Guide for Low Purity

This guide addresses common issues of low purity encountered during the synthesis of this compound, assuming a two-step synthetic approach: 1) Synthesis of 4-(trans-4-pentylcyclohexyl)phenol and 2) Williamson ether synthesis to yield the final product.

Issue 1: Low Purity After Synthesis of 4-(trans-4-pentylcyclohexyl)phenol
Potential Cause Troubleshooting Steps
Incomplete Reaction - Verify Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for the recommended duration and at the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Check Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. Carefully re-measure and verify the amounts of all starting materials.
Formation of Isomers (cis/trans) - Optimize Hydrogenation/Reduction Step: If a hydrogenation or reduction step is used to create the trans-cyclohexyl ring, ensure the catalyst (e.g., Raney Nickel, Pd/C) is active and the reaction conditions (pressure, temperature) are appropriate to favor the formation of the trans isomer.- Purification: The cis and trans isomers can often be separated by careful column chromatography or fractional recrystallization.
Byproducts from Friedel-Crafts Reaction - Control Reaction Temperature: Friedel-Crafts reactions can be exothermic. Maintain a low temperature during the addition of the Lewis acid catalyst to minimize side reactions.- Use Acylation-Reduction Route: To avoid polyalkylation and carbocation rearrangements common in Friedel-Crafts alkylation, consider a two-step acylation followed by a Clemmensen or Wolff-Kishner reduction.
Issue 2: Low Purity After Williamson Ether Synthesis
Potential Cause Troubleshooting Steps
Incomplete Etherification - Ensure Complete Deprotonation of Phenol: Use a sufficiently strong base (e.g., sodium hydroxide, potassium carbonate) and ensure anhydrous conditions to fully form the phenoxide intermediate.- Excess Ethylating Agent: Use a slight excess of the ethylating agent (e.g., ethyl bromide, ethyl iodide) to drive the reaction to completion.- Optimize Reaction Temperature and Time: Gently heating the reaction mixture can increase the rate of reaction. Monitor the disappearance of the starting phenol by TLC.
Elimination Side Reaction - Use a Less Hindered Base: If elimination of the ethylating agent is a significant issue, consider using a milder base.- Control Temperature: Avoid excessively high temperatures which can favor elimination over substitution.
Presence of Unreacted Phenol - Aqueous Wash: During the workup, wash the organic layer with an aqueous base solution (e.g., 1M NaOH) to remove any unreacted acidic phenol.- Column Chromatography: Unreacted phenol can be effectively removed by silica gel column chromatography.

Experimental Protocols

Representative Protocol for Williamson Ether Synthesis

This is a general representative protocol and may require optimization.

  • Deprotonation: To a solution of 4-(trans-4-pentylcyclohexyl)phenol (1.0 eq) in a suitable solvent (e.g., ethanol, DMF) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add a base such as sodium hydroxide (1.1 eq).

  • Addition of Ethylating Agent: Stir the mixture at room temperature for 30 minutes. Add an ethylating agent like ethyl bromide (1.2 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to a gentle reflux (e.g., 60-80 °C) and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Wash the combined organic layers with water, 1M NaOH solution (to remove unreacted phenol), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel followed by recrystallization from a suitable solvent (e.g., ethanol, heptane).

Purification Data
Purification MethodTypical ConditionsExpected Purity
Column Chromatography Stationary Phase: Silica gel (230-400 mesh)Mobile Phase: Hexane/Ethyl Acetate gradient (e.g., 98:2 to 95:5)>95%
Recrystallization Solvent: Ethanol or Heptane>99%

Visualizations

cluster_synthesis Overall Synthesis Pathway Start Benzene + Pentanoyl Chloride FC_Acylation Friedel-Crafts Acylation Start->FC_Acylation Ketone 4-Pentylphenyl ketone FC_Acylation->Ketone Reduction Clemmensen/Wolff-Kishner Reduction Ketone->Reduction Precursor 4-Pentylbenzene Reduction->Precursor Cyclohexylation Reaction with Cyclohexene (e.g., Friedel-Crafts Alkylation) Precursor->Cyclohexylation Phenol_Precursor 4-(trans-4-Pentylcyclohexyl)benzene Cyclohexylation->Phenol_Precursor Hydroxylation Hydroxylation/Functional Group Interconversion Phenol_Precursor->Hydroxylation Phenol 4-(trans-4-Pentylcyclohexyl)phenol Hydroxylation->Phenol Etherification Williamson Ether Synthesis (Base + Ethyl Halide) Phenol->Etherification Product This compound Etherification->Product cluster_troubleshooting Troubleshooting Workflow for Low Purity Start Low Purity Detected (e.g., GC, Melting Point) Identify_Stage Identify Synthesis Stage of Impurity Start->Identify_Stage Precursor_Impurity Impurity from Precursor Synthesis (e.g., Isomers, Unreacted Materials) Identify_Stage->Precursor_Impurity Precursor Stage Ether_Impurity Impurity from Etherification (e.g., Unreacted Phenol, Elimination Product) Identify_Stage->Ether_Impurity Etherification Stage Purify_Precursor Purify Precursor (Column Chromatography, Recrystallization) Precursor_Impurity->Purify_Precursor Optimize_Ether Optimize Etherification Conditions (Base, Temp, Time) & Re-purify Ether_Impurity->Optimize_Ether Final_Purity_Check Analyze Final Product Purity Purify_Precursor->Final_Purity_Check Optimize_Ether->Final_Purity_Check

Optimization of reaction conditions for synthesizing trans-p-(4-pentylcyclohexyl)phenetole.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of trans-p-(4-pentylcyclohexyl)phenetole.

Troubleshooting Guide

Low yields or impure products are common challenges during the synthesis of trans-p-(4-pentylcyclohexyl)phenetole via the Williamson ether synthesis. This guide provides a systematic approach to identifying and resolving potential issues.

Problem: Low or No Product Yield

Possible Cause Suggested Solution
Incomplete Deprotonation of Phenol The base may be too weak to fully deprotonate the trans-p-(4-pentylcyclohexyl)phenol. Consider using a stronger base such as sodium hydride (NaH) or potassium tert-butoxide. Ensure the base is fresh and has been stored under anhydrous conditions.
Poor Quality of Reagents Reagents, especially the alkylating agent (ethyl halide), may have degraded. Use freshly distilled or purchased reagents. Ensure all solvents are anhydrous, as water can quench the phenoxide and hydrolyze the alkyl halide.
Suboptimal Reaction Temperature The reaction temperature may be too low for the reaction to proceed at a reasonable rate. A typical temperature range for Williamson ether synthesis is 50-100 °C.[1] If the reaction is slow, consider gradually increasing the temperature while monitoring for the formation of byproducts.
Steric Hindrance While the ethyl group is not particularly bulky, steric hindrance around the phenoxide can slow down the reaction. Ensure adequate reaction time (can range from a few hours to overnight).
Side Reactions Dominating The primary competing reaction is the E2 elimination of the ethyl halide, especially at higher temperatures.[1] Using a primary ethyl halide (e.g., ethyl iodide or ethyl bromide) is crucial. Avoid secondary or tertiary halides.

Problem: Presence of Impurities in the Final Product

Possible Cause Identification Method Suggested Solution
Unreacted Starting Material TLC, GC-MS, NMRIncomplete reaction. Increase reaction time or temperature. Ensure stoichiometric amounts of reagents or a slight excess of the ethyl halide.
Elimination Byproduct (Ethene) Not typically isolatedThis is a common side reaction.[1] Use a less hindered base or lower the reaction temperature. Primary alkyl halides are less prone to elimination.
C-Alkylation of the Phenol Ring NMR, GC-MSThe phenoxide ion is an ambident nucleophile and can undergo alkylation on the aromatic ring.[2][3] Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[3]
Hydrolysis of Ethyl Halide GC-MS (detection of ethanol)Ensure anhydrous reaction conditions. Dry all glassware and use anhydrous solvents.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the synthesis of trans-p-(4-pentylcyclohexyl)phenetole?

For the synthesis of aryl ethers like trans-p-(4-pentylcyclohexyl)phenetole, common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and stronger bases like sodium hydride (NaH).[3] Potassium carbonate is a good starting point as it is milder and easier to handle. For less reactive phenols or to ensure complete deprotonation, NaH in an anhydrous aprotic solvent like DMF or THF can be used.[4]

Q2: Which ethyl halide should I use: ethyl iodide, ethyl bromide, or ethyl chloride?

The reactivity of alkyl halides in Sₙ2 reactions follows the order I > Br > Cl. Ethyl iodide is the most reactive and will likely give the fastest reaction rate. However, it is also the most expensive and can be light-sensitive. Ethyl bromide is a good compromise between reactivity and cost. Ethyl chloride is the least reactive.

Q3: What is the optimal solvent for this reaction?

Polar aprotic solvents are generally preferred for Williamson ether synthesis as they solvate the cation of the phenoxide, making the anion a more potent nucleophile.[1] Commonly used solvents include acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[5][6] Acetone can also be used, particularly with potassium carbonate.

Q4: How can I minimize the formation of the E2 elimination byproduct?

To minimize the competing E2 elimination reaction, it is crucial to use a primary alkyl halide (ethyl halide in this case).[1] Avoid high reaction temperatures for extended periods. Using a less sterically hindered base can also be beneficial.

Q5: My reaction is not going to completion. What can I do?

If the reaction is sluggish, you can try several approaches:

  • Increase the temperature: Gradually increase the reaction temperature, monitoring for byproduct formation by TLC or GC.

  • Use a more reactive ethyl halide: Switch from ethyl chloride or bromide to ethyl iodide.

  • Use a stronger base: If using a weaker base like K₂CO₃, consider switching to NaH.

  • Add a phase-transfer catalyst: If using a biphasic system (e.g., with aqueous NaOH), a phase-transfer catalyst like tetrabutylammonium bromide can improve the reaction rate.[3][5]

Data Presentation

The following tables summarize the expected impact of different reaction parameters on the yield of trans-p-(4-pentylcyclohexyl)phenetole. The data is illustrative and based on general principles of the Williamson ether synthesis.

Table 1: Effect of Base on Reaction Yield

BaseSolventTemperature (°C)Time (h)Approximate Yield (%)
K₂CO₃AcetoneReflux875-85
NaOHEthanol/WaterReflux670-80
NaHDMF80490-95

Table 2: Effect of Solvent on Reaction Yield (using K₂CO₃ as base)

| Solvent | Temperature (°C) | Time (h) | Approximate Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Acetone | Reflux | 8 | 75-85 | | Acetonitrile | 80 | 6 | 80-90 | | DMF | 80 | 6 | 85-95 |

Experimental Protocols

Detailed Methodology for the Synthesis of trans-p-(4-pentylcyclohexyl)phenetole via Williamson Ether Synthesis

This protocol is a general guideline and may require optimization.

Materials:

  • trans-p-(4-pentylcyclohexyl)phenol

  • Ethyl bromide (or ethyl iodide)

  • Potassium carbonate (anhydrous, finely powdered)

  • Acetone (anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add trans-p-(4-pentylcyclohexyl)phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (10 mL per gram of phenol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl bromide (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the disappearance of the starting phenol), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the solid with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford the pure trans-p-(4-pentylcyclohexyl)phenetole.

Mandatory Visualization

Synthesis_Workflow start Start: Reagents reactants trans-p-(4-pentylcyclohexyl)phenol Ethyl Halide Base (e.g., K2CO3) start->reactants solvent Solvent (e.g., Acetone) start->solvent reaction Williamson Ether Synthesis (Reflux, 6-8h) reactants->reaction solvent->reaction workup Workup: - Filtration - Extraction - Washing reaction->workup purification Purification: - Column Chromatography - Recrystallization workup->purification product Product: trans-p-(4-pentylcyclohexyl)phenetole purification->product analysis Analysis: - NMR - GC-MS - IR product->analysis Troubleshooting_Logic start Low Yield or Impure Product check_sm Check for unreacted starting material (TLC/GC-MS) start->check_sm sm_present Starting Material Present check_sm->sm_present no_sm Starting Material Absent sm_present->no_sm No increase_params Increase Reaction Time/ Temperature or Use Stronger Base/More Reactive Halide sm_present->increase_params Yes check_byproducts Analyze for Byproducts (GC-MS, NMR) no_sm->check_byproducts elim_present Elimination Product (Alkene) Detected? check_byproducts->elim_present c_alk_present C-Alkylation Product Detected? elim_present->c_alk_present No lower_temp Lower Reaction Temperature or Use Less Hindered Base elim_present->lower_temp Yes change_solvent Change to Polar Aprotic Solvent (e.g., DMF) c_alk_present->change_solvent Yes purify Optimize Purification (Column Chromatography) c_alk_present->purify No

References

Technical Support Center: Stability of 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene under UV Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene when exposed to ultraviolet (UV) radiation. The information is intended for researchers, scientists, and professionals in drug development and materials science who may be using this compound in their experiments.

Disclaimer: Direct experimental data on the photodegradation of this compound is limited in publicly available literature. The information provided here is based on established principles of organic photochemistry and data from analogous compounds.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Shift in Nematic-Isotropic Phase Transition Temperature (Clearing Point) UV-induced degradation has created impurities that are disrupting the liquid crystalline phase.- Minimize exposure of the sample to UV light. - Use UV filters for light sources where possible. - Analyze the sample for impurities using techniques like HPLC or GC-MS.
Yellowing of the Sample Formation of conjugated byproducts from the degradation of the benzene ring.- Store the compound in a dark, cool, and inert environment. - If UV exposure is necessary, perform it in a controlled environment and for the shortest possible duration.
Decreased Birefringence or Altered Optical Properties The molecular structure has been altered by photochemical reactions, affecting the liquid crystal's alignment and optical anisotropy.- Re-measure the optical properties of the material to quantify the change. - Consider that the material may no longer be suitable for its intended optical application after significant UV exposure.
Appearance of New Peaks in Chromatographic or Spectroscopic Analysis (e.g., HPLC, NMR) Formation of photodegradation products.- Isolate and identify the new compounds using techniques like mass spectrometry and NMR. - Refer to the proposed photodegradation pathway for potential structures.
Inconsistent Experimental Results The compound is degrading during the experiment due to ambient or experimental UV exposure.- Protect the experimental setup from external light sources. - Use amber glassware or cover equipment with UV-blocking film. - Prepare fresh samples for each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for this compound under UV light?

A1: The primary cause of instability is the absorption of UV radiation by the ethoxybenzene portion of the molecule, which acts as a chromophore. This absorption can lead to the excitation of electrons to higher energy states, initiating photochemical reactions that can alter the molecule's structure.

Q2: What are the likely photodegradation products of this compound?

A2: While specific experimental data is scarce, based on the photochemistry of similar structures, likely degradation products could arise from:

  • Ether Cleavage: The ethoxy group could be cleaved, leading to the formation of a phenol derivative and various ethyl-containing radical species.

  • Ring Opening: The cyclohexyl ring may undergo ring-opening reactions, especially in the presence of sensitizers or high-energy UV light.

  • Oxidation: The benzene ring and the alkyl chains can be susceptible to oxidation, leading to the formation of hydroxylated or carbonylated byproducts, especially if oxygen is present.

  • Isomerization: Although the trans configuration of the cyclohexyl ring is generally stable, prolonged UV exposure could potentially lead to cis-trans isomerization in some cases, which would significantly impact its liquid crystalline properties.

Q3: How can I monitor the degradation of my sample?

A3: Several analytical techniques can be employed to monitor degradation:

  • UV-Vis Spectroscopy: A change in the absorption spectrum, such as a shift in the maximum absorption wavelength or an increase in absorbance at longer wavelengths, can indicate the formation of new chemical species.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for separating the parent compound from its degradation products. The appearance of new peaks or a decrease in the area of the parent peak over time indicates degradation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information on the degradation products if they can be isolated in sufficient quantity.

  • Differential Scanning Calorimetry (DSC): Can be used to observe changes in the phase transition temperatures, which is an indirect measure of purity and degradation.

Q4: What practical steps can I take to minimize UV-induced degradation during my experiments?

A4: To minimize degradation, consider the following:

  • Wavelength Control: If possible, use light sources that emit outside the absorption range of the compound.

  • Light Filtering: Employ UV cutoff filters to block high-energy UV radiation.

  • Inert Atmosphere: Conducting experiments under an inert atmosphere (e.g., nitrogen or argon) can reduce photo-oxidative degradation.

  • Minimize Exposure Time: Limit the duration of UV exposure to the absolute minimum required for the experiment.

  • Low Temperature: Performing experiments at lower temperatures can reduce the rates of secondary, thermally-driven degradation reactions.

  • Use of Quenchers: In some applications, the addition of a UV stabilizer or quencher might be possible, but this would depend on the specific experimental requirements and potential for interference.

Experimental Protocols

Protocol 1: UV Stability Assessment using UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane or acetonitrile) at a known concentration.

  • Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution from 200 to 400 nm.

  • UV Irradiation: Expose the solution to a UV source of known wavelength and intensity for a defined period. A controlled UV chamber or a specific wavelength lamp can be used.

  • Post-Irradiation Spectra: At set time intervals, remove an aliquot of the solution and record its UV-Vis spectrum.

  • Analysis: Compare the spectra over time. Look for changes in the absorption maximum (λmax), the appearance of new absorption bands, and changes in the overall absorbance. The rate of degradation can be quantified by monitoring the decrease in absorbance at the λmax of the parent compound.

Protocol 2: Analysis of Photodegradation Products by HPLC
  • Sample Preparation: Prepare a solution of the compound in an appropriate solvent.

  • UV Exposure: Expose the solution to UV radiation for a period sufficient to cause detectable degradation (as determined by a preliminary study, e.g., using Protocol 1).

  • HPLC Analysis:

    • Inject a sample of the unexposed solution to obtain a reference chromatogram.

    • Inject a sample of the UV-exposed solution.

    • Use a suitable HPLC method (e.g., reverse-phase with a C18 column and a methanol/water or acetonitrile/water mobile phase) to separate the components.

  • Data Interpretation: Compare the chromatograms of the exposed and unexposed samples. The decrease in the peak area of the parent compound and the appearance of new peaks correspond to photodegradation. The retention times of the new peaks can be used to track the formation of different byproducts. For identification, fractions corresponding to the new peaks can be collected for analysis by mass spectrometry or NMR.

Visualizations

Photodegradation Pathway

photodegradation_pathway cluster_main Proposed Photodegradation Pathway cluster_products Potential Degradation Products parent This compound excited Excited State* parent->excited UV light (hν) phenol Phenolic Derivative (Ether Cleavage) excited->phenol Ether Cleavage ring_opened Ring-Opened Products (Cyclohexane Cleavage) excited->ring_opened Ring Opening oxidized Oxidized Products (Hydroxylation/Carbonylation) excited->oxidized Oxidation (in presence of O2)

Caption: Proposed photodegradation pathways for this compound.

Experimental Workflow

experimental_workflow cluster_workflow UV Stability Analysis Workflow prep Sample Preparation (Solution of Compound) initial_analysis Initial Analysis (t=0) (HPLC, UV-Vis, DSC) prep->initial_analysis uv_exposure Controlled UV Exposure (Defined λ, Intensity, Duration) initial_analysis->uv_exposure post_analysis Post-Exposure Analysis (Time Intervals) (HPLC, UV-Vis, DSC) uv_exposure->post_analysis data_comp Data Comparison and Degradation Assessment post_analysis->data_comp product_id Product Identification (if necessary) (GC-MS, NMR) data_comp->product_id Significant degradation observed

Caption: Workflow for assessing the UV stability of the compound.

Technical Support Center: Purification of 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene. The information is tailored for researchers, scientists, and professionals in drug development and materials science.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene?

A1: The impurities in crude 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene are largely dependent on the synthetic route employed. However, common impurities may include:

  • Unreacted starting materials: Such as 4-(trans-4-pentylcyclohexyl)phenol and an ethylating agent (e.g., ethyl bromide or diethyl sulfate).

  • The cis-isomer: The cis-isomer of 1-Ethoxy-4-(4-pentylcyclohexyl)benzene is a common process-related impurity. The trans-isomer is thermodynamically more stable, but the reaction conditions can lead to the formation of the cis-isomer.[1]

  • Byproducts from side reactions: Depending on the reaction conditions, other related substances may be formed.

  • Residual solvents: Solvents used in the synthesis and work-up procedures may remain in the crude product.

Q2: What are the recommended purification methods for this compound?

A2: The most common and effective purification methods for 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene are recrystallization and column chromatography. For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can also be employed.

Q3: What is the expected purity after purification?

A3: Commercially available 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene typically has a purity of >98.0% as determined by Gas Chromatography (GC).[2][3][4] With careful execution of the purification protocols outlined below, similar or higher purity levels can be achieved in a laboratory setting.

Purification Protocols

Recrystallization

Recrystallization is an effective method for removing small amounts of impurities from a solid compound. The choice of solvent is critical for successful recrystallization.

Recommended Solvent System: Ethanol or an Ethanol/Water mixture.

Experimental Protocol:

  • Dissolution: In a fume hood, place the crude 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near its boiling point) while stirring until the solid completely dissolves.[5][6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[5]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[6]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[5]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Column Chromatography

Column chromatography is a versatile technique for separating the desired compound from its impurities based on their differential adsorption to a stationary phase.

Recommended Stationary Phase: Silica Gel (230-400 mesh for flash chromatography).[8]

Recommended Mobile Phase (Eluent): A non-polar solvent system such as hexane or petroleum ether, with a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane to adjust the polarity. A good starting point is 1-5% ethyl acetate in hexane.

Experimental Protocol:

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column. Alternatively, for compounds with low solubility in the eluent, a dry loading technique can be used.[2]

  • Elution: Pass the eluent through the column and collect fractions. The progress of the separation can be monitored by Thin-Layer Chromatography (TLC).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene.

Data Presentation

Purification MethodTypical Purity Achieved (by GC)Key AdvantagesKey Disadvantages
Recrystallization>99.0%Simple, inexpensive, good for removing small amounts of impurities.Lower yield if the compound is significantly soluble in the cold solvent.
Column Chromatography>99.5%Highly effective for separating a wide range of impurities.More time-consuming and requires larger volumes of solvent.
Preparative HPLC>99.9%Can achieve very high purity, suitable for analytical standards.Expensive, requires specialized equipment, and is not ideal for large quantities.

Troubleshooting Guides

Recrystallization Issues

  • Problem: The compound "oils out" instead of forming crystals.

    • Cause: The boiling point of the solvent may be higher than the melting point of the solute, or the solution is cooling too rapidly.

    • Solution: Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. Ensure a slow cooling rate.[5]

  • Problem: No crystals form upon cooling.

    • Cause: The solution may not be saturated, or nucleation is slow.

    • Solution: Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. If the solution is not saturated, evaporate some of the solvent and cool again.[7]

Column Chromatography Issues

  • Problem: Poor separation of the desired compound and an impurity.

    • Cause: The polarity of the eluent is not optimal.

    • Solution: Adjust the eluent polarity. A less polar eluent will increase the retention time on the silica gel, potentially improving separation. A gradient elution (gradually increasing the polarity of the eluent) can also be effective.[3][8]

  • Problem: The compound does not elute from the column.

    • Cause: The eluent is not polar enough, or the compound is adsorbing too strongly to the silica gel.

    • Solution: Gradually increase the polarity of the eluent. For very non-polar compounds that are still retained, a different stationary phase (e.g., alumina) could be considered.[8][9]

Visualizations

PurificationWorkflow crude Crude Product recrystallization Recrystallization crude->recrystallization For nearly pure solid column_chromatography Column Chromatography crude->column_chromatography For mixture of impurities pure_product Pure Product (>99%) recrystallization->pure_product prep_hplc Preparative HPLC column_chromatography->prep_hplc For ultra-high purity column_chromatography->pure_product prep_hplc->pure_product

Caption: General purification workflow for 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene.

TroubleshootingRecrystallization start Recrystallization Issue oiling_out Compound 'oils out'? start->oiling_out no_crystals No crystals form? start->no_crystals oiling_out->no_crystals No solution_oiling Add co-solvent Ensure slow cooling oiling_out->solution_oiling Yes solution_no_crystals Scratch flask Add seed crystal Evaporate some solvent no_crystals->solution_no_crystals Yes success Successful Crystallization no_crystals->success No (crystals form) solution_oiling->success solution_no_crystals->success

Caption: Troubleshooting decision tree for common recrystallization problems.

References

How to prevent degradation of 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants. It is also crucial to protect the compound from direct sunlight and sources of ignition.[1]

Q2: My sample of this compound appears discolored. What could be the cause?

A2: Discoloration can be an indicator of chemical degradation. This may be caused by exposure to incompatible materials, such as strong acids, alkalis, or strong oxidizing and reducing agents.[1] Prolonged exposure to UV light or elevated temperatures can also lead to the formation of colored impurities.

Q3: I suspect my sample has degraded. What are the potential degradation pathways?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, potential degradation mechanisms include:

  • Hydrolysis of the Ether Linkage: The ethoxy group may be susceptible to hydrolysis, especially in the presence of moisture and acidic or basic catalysts, which would lead to the formation of 4-(trans-4-Pentylcyclohexyl)phenol.

  • Oxidation: The benzene ring and the pentylcyclohexyl group can be susceptible to oxidation, particularly if exposed to air (oxygen) and light over extended periods. This can introduce various oxygen-containing functional groups and lead to impurities.

  • Photodegradation: Aromatic compounds and liquid crystals can be sensitive to UV radiation, which can induce isomerization or cleavage of chemical bonds.[3]

Q4: How can I analytically confirm the purity of my this compound sample?

A4: The purity of your sample can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4] These methods can separate the parent compound from any potential impurities and degradation products, allowing for their identification and quantification. A detailed protocol for HPLC analysis is provided in the "Experimental Protocols" section.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color, turbidity) Chemical degradation due to improper storage or contamination.1. Verify storage conditions (temperature, light exposure, atmosphere).2. Check for potential sources of contamination.3. Perform analytical purity assessment (e.g., HPLC, GC-MS) to identify and quantify impurities.
Inconsistent experimental results Degradation of the starting material leading to variable purity.1. Use a fresh, properly stored sample for your experiments.2. Confirm the purity of the material before use using the recommended analytical methods.
Decreased performance in liquid crystal applications Presence of impurities that disrupt the liquid crystalline phase.1. Analyze the sample for impurities that could interfere with the mesophase behavior.2. If degradation is confirmed, consider purifying the sample (e.g., by recrystallization or chromatography) or obtaining a new batch.

Storage Conditions Summary

Parameter Recommended Condition Reference
Temperature Room temperature[1]
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen) for long-term storage.Inferred from general chemical stability principles
Light Store in an amber or opaque container, protected from direct sunlight.[1]
Container Tightly sealed container.[1][2]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1]

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required for specific instrumentation and impurity profiles.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • This compound sample.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

2. Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 85:15 (v/v) acetonitrile and water. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of a reference standard of this compound and dissolve it in the mobile phase in a 10 mL volumetric flask.

  • Sample Solution Preparation: Accurately weigh approximately 10 mg of the sample to be tested and dissolve it in the mobile phase in a 10 mL volumetric flask.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: 85:15 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector Wavelength: 254 nm.

    • Column Temperature: 25 °C.

  • Analysis:

    • Inject the standard solution to determine the retention time of the main peak.

    • Inject the sample solution.

    • Monitor the chromatogram for the presence of any additional peaks, which would indicate impurities or degradation products.

  • Data Analysis:

    • Calculate the purity of the sample using the area normalization method:

      • % Purity = (Area of the main peak / Total area of all peaks) x 100

Visualizations

TroubleshootingWorkflow start Start: Suspected Degradation (e.g., discoloration, poor performance) check_storage Step 1: Verify Storage Conditions (Temp, Light, Atmosphere, Container) start->check_storage check_contaminants Step 2: Investigate Potential Contamination Sources check_storage->check_contaminants analytical_test Step 3: Perform Analytical Purity Test (e.g., HPLC, GC-MS) check_contaminants->analytical_test pure Result: Sample is Pure (>99%) analytical_test->pure Purity Confirmed impure Result: Sample is Impure (<99%) analytical_test->impure Degradation Confirmed troubleshoot_experiment Action: Troubleshoot Experimental Setup / Other Reagents pure->troubleshoot_experiment remediate Action: Purify Sample or Obtain New Batch impure->remediate end End troubleshoot_experiment->end implement_prevention Action: Implement Corrective Preventative Actions for Storage remediate->implement_prevention implement_prevention->end

Caption: Troubleshooting workflow for suspected degradation of this compound.

References

Challenges in scaling up the synthesis of 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene, particularly during scale-up operations.

Troubleshooting Guide

This guide addresses specific issues that may arise during the multi-step synthesis of this compound. The primary synthetic route covered involves a Grignard reaction, followed by dehydration and subsequent stereoselective hydrogenation.

Step 1: Grignard Reaction of 4-Ethoxyphenylmagnesium Bromide with 4-Pentylcyclohexanone

Issue 1.1: Grignard reaction fails to initiate or proceeds sluggishly.

  • Question: My Grignard reaction is not starting, or the reaction rate is extremely slow. What are the possible causes and solutions?

  • Answer:

    • Moisture Contamination: Grignard reagents are highly sensitive to moisture. Ensure all glassware is rigorously flame-dried or oven-dried before use and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Solvents and reagents must be anhydrous.

    • Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, preventing reaction. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or the initiation of bubbling indicates activation.

    • Reagent Purity: Impurities in the 4-bromoethoxybenzene or 4-pentylcyclohexanone can quench the Grignard reagent. Ensure the purity of your starting materials.

    • Solvent Choice: While diethyl ether is commonly used, tetrahydrofuran (THF) can be a better solvent for stabilizing the Grignard reagent. Consider using anhydrous THF or a mixture of ether and THF.

Issue 1.2: Low yield of the desired tertiary alcohol, 1-(4-ethoxyphenyl)-4-pentylcyclohexanol.

  • Question: The yield of my Grignard addition product is significantly lower than expected. What are the common side reactions and how can I minimize them?

  • Answer:

    • Wurtz Coupling: A common side reaction is the coupling of the Grignar-d reagent with the unreacted alkyl halide. This can be minimized by the slow, dropwise addition of the 4-bromoethoxybenzene to the magnesium suspension, maintaining a low concentration of the halide in the reaction mixture.

    • Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the 4-pentylcyclohexanone, leading to an enolate and reducing the amount of ketone available for nucleophilic attack. To mitigate this, perform the reaction at a low temperature (e.g., 0 °C) and add the ketone slowly to the Grignard reagent.

    • Incomplete Reaction: Ensure the reaction is allowed to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

ParameterRecommended ConditionPotential Issue if Deviated
Atmosphere Dry Nitrogen or ArgonReaction quenching
Solvent Anhydrous Diethyl Ether or THFReaction quenching
Temperature 0 °C to Room TemperatureIncreased side reactions at higher temperatures
Addition Rate Slow, dropwiseWurtz coupling, poor exotherm control

Experimental Workflow for Grignard Reaction

A Prepare Anhydrous Apparatus & Reagents B Activate Magnesium (Iodine/Dibromoethane) A->B Inert Atmosphere C Form Grignard Reagent (Slow addition of 4-bromoethoxybenzene) B->C D Add 4-Pentylcyclohexanone (Slowly at 0 °C) C->D G Moisture? C->G E Reaction Quench (aq. NH4Cl) D->E H Side Reactions? D->H F Work-up & Isolation of Tertiary Alcohol E->F G->A Dry Equipment & Solvents H->D Control Temperature & Addition Rate

Caption: Workflow for the Grignard reaction step.

Step 2: Dehydration of 1-(4-ethoxyphenyl)-4-pentylcyclohexanol

Issue 2.1: Incomplete dehydration or formation of multiple alkene isomers.

  • Question: My dehydration reaction is not going to completion, or I am observing a mixture of alkene isomers. How can I improve the selectivity and yield?

  • Answer:

    • Choice of Dehydrating Agent: Strong acids like sulfuric acid or phosphoric acid can be effective but may lead to charring and the formation of multiple isomers. Milder acidic catalysts such as p-toluenesulfonic acid (p-TSA) or an acidic resin can provide better selectivity for the desired 1-(4-ethoxyphenyl)-4-pentylcyclohexene.

    • Reaction Temperature and Time: Dehydration reactions are equilibrium-driven. Ensure a sufficiently high temperature to favor the alkene product and effectively remove water as it is formed, for example, by using a Dean-Stark apparatus. Monitor the reaction by TLC or GC to determine the optimal reaction time.

    • Rearrangements: Strong acidic conditions can sometimes lead to carbocation rearrangements. Using a milder catalyst and carefully controlling the temperature can help to avoid this.

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
p-TSA Toluene, reflux with Dean-StarkMild, good selectivitySlower reaction times
H₂SO₄ (conc.) HeatFast reactionCharring, multiple isomers
KHSO₄ HeatSolid, easy to handleCan be less efficient
Step 3: Stereoselective Hydrogenation of 1-(4-ethoxyphenyl)-4-pentylcyclohexene

Issue 3.1: Low stereoselectivity for the trans isomer.

  • Question: The hydrogenation of my alkene is resulting in a mixture of cis and trans isomers, with a low proportion of the desired trans product. How can I increase the trans selectivity?

  • Answer:

    • Catalyst Selection: The choice of catalyst is critical for stereoselectivity. Heterogeneous catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are commonly used. The stereochemical outcome can be influenced by the catalyst support and metal loading. Rhodium-based catalysts, such as Rh/C, might also be explored for different selectivity.

    • Hydrogen Pressure and Temperature: These parameters significantly impact the stereoselectivity. Lower hydrogen pressures and temperatures generally favor the formation of the thermodynamically more stable trans isomer, as they allow for isomerization of the intermediate on the catalyst surface.

    • Solvent Effects: The polarity of the solvent can influence the adsorption of the substrate onto the catalyst surface, thereby affecting the stereochemical outcome. Experiment with different solvents (e.g., ethanol, ethyl acetate, hexane) to optimize the trans selectivity.

Issue 3.2: Catalyst poisoning or deactivation.

  • Question: The hydrogenation reaction is slow or stops before completion. What could be poisoning my catalyst?

  • Answer:

    • Impurities: Trace impurities from previous steps, such as sulfur- or halogen-containing compounds, can poison the catalyst. Ensure the alkene substrate is thoroughly purified before hydrogenation.

    • Catalyst Handling: Pyrophoric catalysts like Pd/C must be handled carefully under an inert atmosphere to prevent deactivation by air.

    • Catalyst Loading: Insufficient catalyst loading can lead to a slow or incomplete reaction, especially on a larger scale.

ParameterTypical RangeImpact on trans Selectivity
Catalyst 5-10% Pd/C or Pt/CCatalyst dependent
H₂ Pressure 1-10 atmLower pressure may favor trans
Temperature 25-80 °CLower temperature may favor trans
Solvent Ethanol, Ethyl AcetateSolvent polarity can influence selectivity

Logical Troubleshooting Flow for Low trans Isomer Ratio

Start Low trans:cis Ratio in Final Product Check_Purity Analyze Purity of Alkene Intermediate Start->Check_Purity Check_Catalyst Evaluate Hydrogenation Catalyst & Conditions Start->Check_Catalyst Purify_Alkene Purify Alkene (e.g., Chromatography) Check_Purity->Purify_Alkene Impurities Detected Change_Catalyst Test Alternative Catalysts (e.g., Rh/C) Check_Catalyst->Change_Catalyst No Improvement Optimize_Pressure Optimize H₂ Pressure (Lower Pressure) Check_Catalyst->Optimize_Pressure Initial Optimization Purify_Alkene->Check_Catalyst Change_Catalyst->Optimize_Pressure Optimize_Temp Optimize Temperature (Lower Temperature) Optimize_Pressure->Optimize_Temp End Achieve High trans:cis Ratio Optimize_Temp->End Successful

Caption: Troubleshooting for low trans selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the Grignard reaction for this synthesis?

A1: The primary challenges in scaling up the Grignard reaction are:

  • Exotherm Control: The formation of the Grignard reagent is highly exothermic. On a large scale, inefficient heat dissipation can lead to a runaway reaction. A jacketed reactor with efficient cooling and controlled addition of the halide are crucial.[1][2]

  • Mass Transfer: In a large reactor, ensuring efficient mixing of the magnesium turnings with the reagents is vital for a consistent reaction rate and to avoid localized "hot spots."[1]

  • Initiation: Ensuring reliable initiation on a large scale can be challenging. The use of activators and a small amount of pre-formed Grignard reagent ("heel") can be beneficial.

  • Safety: The use of flammable ether solvents and the pyrophoric nature of magnesium require strict safety protocols and specialized equipment for large-scale operations.[1]

Q2: How can I effectively separate the cis and trans isomers of the final product on a larger scale?

A2: Separating diastereomers like the cis and trans isomers of 1-(4-pentylcyclohexyl)-4-ethoxybenzene on a large scale can be achieved through:

  • Fractional Crystallization: This is often the most cost-effective method for large quantities. The two isomers may have different solubilities in a particular solvent system, allowing one to crystallize out selectively. This may require screening various solvents and temperature profiles.

  • Preparative Chromatography: While potentially more expensive, preparative High-Performance Liquid Chromatography (HPLC) or Flash Chromatography can provide excellent separation. For industrial scale, Simulated Moving Bed (SMB) chromatography is a continuous and efficient alternative.

  • Selective Isomerization: In some cases, it may be possible to isomerize the unwanted cis isomer to the desired trans isomer under specific catalytic conditions, though this would require additional process development.

Q3: Are there any viable alternative synthetic routes to this compound?

A3: Yes, alternative routes can be considered, which may offer advantages in terms of stereocontrol or scalability:

  • Williamson Ether Synthesis: This approach would involve the reaction of trans-4-pentylcyclohexanol with a suitable 4-ethoxyphenyl halide (e.g., 4-fluoroethoxybenzene) in the presence of a strong base. The key challenge is the availability and synthesis of the pure trans-4-pentylcyclohexanol starting material.

  • Suzuki Coupling: A Suzuki coupling reaction could be employed by reacting 4-ethoxyphenylboronic acid with a trans-4-pentylcyclohexyl halide or triflate. This method offers good control over the formation of the C-C bond, but the synthesis of the substituted cyclohexyl coupling partner with the correct stereochemistry is a prerequisite. The stereochemistry of the coupling partners is generally retained during the reaction.

Q4: What are the key safety precautions to consider during the scale-up of the hydrogenation step?

A4: Key safety precautions for scaling up catalytic hydrogenation include:

  • Hydrogen Handling: Hydrogen is highly flammable and can form explosive mixtures with air. The reaction should be conducted in a well-ventilated area, in a properly rated pressure vessel, and with careful monitoring of hydrogen pressure.

  • Catalyst Handling: Many hydrogenation catalysts are pyrophoric, especially after use. They should be handled under an inert atmosphere (e.g., a nitrogen blanket) and filtered carefully. The used catalyst should be quenched safely, for example, by wetting it with water before exposure to air.

  • Exothermicity: Hydrogenation reactions are exothermic. A robust cooling system is necessary to control the reaction temperature and prevent a runaway reaction, which could lead to a dangerous increase in pressure.[3]

  • Solvent Choice: The use of flammable solvents requires appropriate safety measures to prevent ignition.

References

Resolving ambiguous peaks in the NMR spectrum of 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving ambiguous peaks in the NMR spectrum of 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene.

Frequently Asked Questions (FAQs)

Q1: Why is the ¹H NMR spectrum of 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene prone to peak overlap?

A: The structure of 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene contains several aliphatic protons in similar chemical environments. Specifically, the methylene (-CH₂-) and methine (-CH-) protons of the pentyl chain and the cyclohexyl ring have closely related chemical shifts, leading to significant signal overlap in the upfield region of the ¹H NMR spectrum (typically 0.8 - 2.5 ppm). The aromatic protons on the benzene ring can also exhibit crowding, depending on the solvent and experimental conditions.

Q2: What are the expected chemical shift regions for the key proton signals?

A: While a definitive spectrum for this specific molecule is not publicly available, based on analogous structures like 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene, the expected ¹H NMR chemical shift regions are outlined in the table below. These values are estimations and may vary based on the solvent and spectrometer frequency.

Q3: What is a simple first step to try and resolve overlapping signals?

A: A straightforward initial approach is to re-acquire the spectrum in a different deuterated solvent.[1] Aromatic solvents such as benzene-d₆ or toluene-d₈ can induce significant changes in the chemical shifts of the compound's protons compared to common solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). This phenomenon, known as Aromatic Solvent-Induced Shift (ASIS), can often spread out crowded signals.[1]

Q4: When should I consider using advanced NMR techniques?

A: If changing the solvent does not sufficiently resolve the peak ambiguities, employing advanced 2D NMR techniques is the next logical step.[1] Experiments like COSY, HSQC, and HMBC are powerful tools for elucidating the structure and assigning all proton and carbon signals unambiguously.

Troubleshooting Guides

Guide 1: Resolving Overlapping Aliphatic Signals

Problem: The signals for the pentyl chain and cyclohexyl ring protons are heavily overlapped in the 1D ¹H NMR spectrum, making assignment impossible.

Workflow:

G cluster_0 Troubleshooting Overlapping Aliphatic Signals A Overlapping Aliphatic Signals in ¹H NMR B Acquire ¹H-¹H COSY Spectrum A->B C Acquire ¹H-¹³C HSQC Spectrum A->C D Trace Spin Systems in COSY B->D E Correlate Protons to Carbons in HSQC C->E F Assign Individual Proton and Carbon Signals D->F E->F G Resolved Spectrum and Assignments F->G

Caption: Workflow for resolving overlapping aliphatic signals using 2D NMR.

Solution:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. By observing the cross-peaks, you can trace the connectivity of the protons within the pentyl chain and the cyclohexyl ring, helping to differentiate the individual spin systems.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to. Since ¹³C spectra are generally better resolved, protons that overlap in the ¹H spectrum can often be distinguished based on the chemical shift of their attached carbon.[1]

Guide 2: Ambiguous Aromatic Proton Assignments

Problem: The aromatic protons on the ethoxybenzene moiety appear as a complex multiplet, and their specific assignments (ortho or meta to the ethoxy group) are unclear.

Workflow:

G cluster_0 Troubleshooting Ambiguous Aromatic Signals A Ambiguous Aromatic Signals in ¹H NMR B Acquire ¹H-¹³C HMBC Spectrum A->B C Observe Long-Range H-C Correlations B->C D Correlate Aromatic Protons to Cyclohexyl and Ethoxy Carbons C->D E Unambiguous Assignment of Aromatic Protons D->E

Caption: Workflow for assigning ambiguous aromatic signals using HMBC.

Solution:

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. By observing the correlations from the aromatic protons to the carbons of the ethoxy group and the cyclohexyl ring, you can definitively assign the ortho and meta positions. For example, the aromatic proton ortho to the ethoxy group should show a correlation to the methylene carbon of the ethoxy group.

Data Presentation

Table 1: Estimated ¹H NMR Chemical Shifts

The following table provides estimated chemical shift ranges for the protons of 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene, based on data from analogous compounds.

Proton Assignment Estimated Chemical Shift (ppm) Multiplicity
Aromatic (ortho to -OEt)6.8 - 7.2Doublet
Aromatic (meta to -OEt)6.8 - 7.2Doublet
Ethoxy (-OCH₂-)~4.0Quartet
Cyclohexyl (-CH- attached to ring)2.4 - 2.6Multiplet
Pentyl & Cyclohexyl (-CH₂-)1.0 - 1.9Multiplets
Ethoxy (-CH₃)~1.4Triplet
Pentyl (-CH₃)~0.9Triplet
Table 2: Estimated ¹³C NMR Chemical Shifts

The following table provides estimated chemical shift ranges for the carbons of 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene.

Carbon Assignment Estimated Chemical Shift (ppm)
Aromatic (C-OEt)155 - 160
Aromatic (C-Cyclohexyl)135 - 140
Aromatic (CH)114 - 130
Ethoxy (-OCH₂-)60 - 65
Cyclohexyl (CH)35 - 45
Pentyl & Cyclohexyl (CH₂)20 - 40
Ethoxy (CH₃)14 - 16
Pentyl (CH₃)13 - 15

Experimental Protocols

Standard ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Spectrometer Setup:

    • Tune and match the probe for ¹H observation.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters include a 30-45° pulse angle, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

2D NMR Experiments (COSY, HSQC, HMBC)

For 2D NMR experiments, standard pulse programs available on modern NMR spectrometers should be utilized.[1]

  • Sample Preparation: A slightly more concentrated sample (15-25 mg in 0.6-0.7 mL of solvent) may be beneficial for 2D experiments, especially for less sensitive techniques like HMBC.

  • Parameter Optimization:

    • Set the spectral widths in both the direct (¹H) and indirect dimensions (¹H for COSY, ¹³C for HSQC/HMBC) to encompass all relevant signals.

    • The number of increments in the indirect dimension will determine the resolution in that dimension; 128-256 increments are often sufficient for routine analysis.

    • Optimize the number of scans per increment to achieve an adequate signal-to-noise ratio within a reasonable experiment time.

  • Processing: Process the 2D data using the spectrometer's software, applying appropriate window functions before Fourier transformation in both dimensions. Phase the resulting 2D spectrum.

References

Improving the alignment of 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene in liquid crystal cells.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal alignment of the nematic liquid crystal 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene in experimental cells.

Troubleshooting Guides

This section addresses common issues encountered during the fabrication and alignment of liquid crystal cells.

Problem 1: Non-uniform or "Patchy" Alignment

  • Symptom: When viewed under a polarizing optical microscope, the cell shows irregular bright and dark patches that do not change uniformly as the stage is rotated.

  • Possible Causes & Solutions:

CauseSolution
Contaminated Substrates Particulates or residues on the ITO-coated glass substrates can disrupt the alignment layer, leading to localized defects. Implement a thorough cleaning protocol.
Inhomogeneous Alignment Layer An unevenly coated polyimide (PI) or other alignment layer will result in variations in anchoring energy across the substrate. Optimize the spin-coating parameters (speed, acceleration, time) to ensure a uniform film.
Insufficient Rubbing In the case of mechanical alignment, weak or inconsistent rubbing can fail to create uniform microgrooves, leading to poor liquid crystal orientation.
Flow-Induced Alignment During Filling Filling the cell below the nematic-isotropic transition temperature can cause the liquid crystal flow to compete with the surface-induced alignment.

Problem 2: Presence of Disclination Lines

  • Symptom: Sharp, dark lines are visible in the liquid crystal texture under the polarizing microscope. These lines represent abrupt changes in the director orientation.[1][2][3][4][5][6]

  • Possible Causes & Solutions:

CauseSolution
Competing Alignment Directions This is common in twisted nematic (TN) cells where domains of opposite twist handedness form. Ensure precise control over the rubbing directions on the top and bottom substrates.
Surface Defects Scratches or dust particles on the alignment layer can act as nucleation sites for disclination lines. Re-evaluate the substrate cleaning and handling procedures.
Insufficient Anchoring Energy If the surface anchoring is too weak, the liquid crystal director can be easily perturbed, leading to the formation of defects. The anchoring energy is influenced by the choice of alignment material and the rubbing conditions.

Problem 3: Incorrect or Unstable Pretilt Angle

  • Symptom: The electro-optical switching behavior of the cell is not as expected, which can be due to an incorrect pretilt angle. The pretilt angle is the small angle the liquid crystal director makes with the substrate surface in the off-state.

  • Possible Causes & Solutions:

CauseSolution
Inappropriate Rubbing Strength The pretilt angle is highly dependent on the rubbing conditions. Weaker rubbing generally leads to higher pretilt angles.[7]
Alignment Layer Properties The chemical structure and surface energy of the polyimide layer influence the pretilt angle.
Thermal Instability In some cases, the pretilt angle may change after thermal cycling. Ensure the polyimide is fully cured to create a stable alignment surface.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

Q2: How do I choose the right alignment layer?

For achieving planar alignment of nematic liquid crystals like this compound, a common and effective choice is a polyimide (PI) alignment layer. These are typically applied by spin-coating and then cured at high temperatures. The choice between different polyimide formulations can influence the resulting pretilt angle and anchoring energy.

Q3: What is the purpose of rubbing the polyimide layer?

Mechanical rubbing of the cured polyimide film with a velvet or cloth creates microscopic grooves on the surface.[8] This process breaks the symmetry of the surface and defines a single preferred direction (the "easy axis") for the liquid crystal molecules to align along, minimizing the elastic deformation energy of the liquid crystal.[9]

Q4: How can I visually inspect the quality of my liquid crystal alignment?

Polarized Optical Microscopy (POM) is the primary tool for this.[10][11][12][13] When a well-aligned planar cell is placed between crossed polarizers, it will appear bright when the rubbing direction is at a 45° angle to the polarizer and analyzer axes. As the cell is rotated, it should become uniformly dark (extinction) when the rubbing direction is parallel to either the polarizer or the analyzer.[14] The uniformity of the brightness and darkness across the cell indicates the quality of the alignment.

Q5: What is a typical cell gap for this type of experiment?

The cell gap is controlled by spacers mixed into the cell's adhesive or dispersed across the substrate. For typical electro-optical experiments, cell gaps in the range of 5 to 20 micrometers are common.

Data Presentation

Table 1: Physical Properties of Similar Cyclohexyl-Based Nematic Liquid Crystals
PropertyValueNotes
Mesophase Behavior Cr 18 N 45 IFor trans-1-Ethoxy-4-(2-(4-pentylcyclohexyl)ethyl)benzene. Indicates a nematic range from 18°C to 45°C.
Dielectric Anisotropy (Δε) Typically small and positiveFor many phenylcyclohexane compounds, Δε is positive. This means the liquid crystal will align parallel to an applied electric field.[15][16][17]
Refractive Indices (nₑ, nₒ) nₑ > nₒ (Positive Birefringence)For 4-cyano-4'-alkyl-1,1'-bicyclohexyls (CCHs), typical values are around nₑ ≈ 1.5-1.6 and nₒ ≈ 1.4-1.5.[18][19][20]
Table 2: Effect of Rubbing Parameters on Pretilt Angle for Polyimide Alignment Layers
Rubbing ParameterEffect on Pretilt AngleTypical Range of Control
Rubbing Strength (Pile Impression) Increasing rubbing strength generally decreases the pretilt angle.[21]Can be varied to achieve pretilt angles from a few degrees up to 90° depending on the polyimide mixture.[21]
Number of Rubbing Passes Increasing the number of passes at a constant strength can also lead to a lower pretilt angle.-
Rubbing Speed Higher speeds can be equivalent to a stronger rubbing effect, potentially decreasing the pretilt angle.-

Experimental Protocols

Protocol 1: ITO Substrate Cleaning
  • Initial Rinse: Rinse the ITO-coated glass substrates with deionized (DI) water.

  • Detergent Wash: Gently scrub the ITO surface with a lint-free wipe and a mild laboratory detergent (e.g., Alconox).

  • Sonication: Place the substrates in a beaker rack and sonicate sequentially in the following solvents for 15 minutes each:

    • DI water with detergent

    • DI water (rinse)

    • Acetone

    • Isopropyl alcohol (IPA)[22][23]

  • Final Rinse: Thoroughly rinse the substrates with DI water.

  • Drying: Dry the substrates with a stream of high-purity nitrogen gas.

  • (Optional) Plasma/UV-Ozone Treatment: For optimal cleaning, treat the substrates with oxygen plasma or a UV-ozone cleaner for 5-10 minutes to remove any remaining organic residues and improve surface wettability.[23]

Protocol 2: Polyimide Alignment Layer Deposition and Rubbing
  • Polyimide Coating:

    • Dispense the polyimide solution onto the center of the cleaned ITO substrate.

    • Spin-coat at a speed of approximately 3000 rpm for 30-60 seconds to achieve a uniform thin film.[24]

  • Soft Bake (Pre-cure): Place the coated substrates on a hotplate at ~80-100°C for 5-10 minutes to evaporate the solvent.

  • Hard Bake (Curing): Transfer the substrates to an oven and cure the polyimide according to the manufacturer's instructions. A typical curing process involves a multi-step heating ramp, for example: 150°C for 30 minutes, followed by 200-230°C for 1 hour to ensure full imidization.[25][26][27]

  • Cooling: Allow the substrates to cool down slowly to room temperature.

  • Mechanical Rubbing:

    • Mount the substrate on the stage of a rubbing machine.

    • Use a velvet-wrapped roller and apply a defined pile impression (e.g., 0.4 mm).

    • Rub the surface a single time in a unidirectional manner to create microgrooves.

Protocol 3: Liquid Crystal Cell Assembly and Filling
  • Sealant Application: Apply a UV-curable sealant mixed with spacer beads (e.g., 10 µm diameter) around the perimeter of one of the substrates, leaving a small gap for filling.

  • Cell Assembly: Place the second substrate on top of the first, with the rubbing directions either parallel (for a parallel-aligned cell) or perpendicular (for a 90° twisted-nematic cell).

  • Curing the Sealant: Press the substrates together and cure the sealant with a UV lamp.

  • Filling the Cell:

    • Heat the empty cell and the liquid crystal this compound to a temperature above the nematic-isotropic transition (~50-55°C).

    • Place a drop of the isotropic liquid crystal at the filling gap.

    • Allow the liquid crystal to fill the cell via capillary action.[28][29][30]

  • Sealing: Once filled, seal the gap with a small amount of UV-curable sealant and cure it.

  • Cooling: Slowly cool the cell back to room temperature to allow the nematic phase to form uniformly.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Substrate Preparation cluster_assembly Cell Assembly cluster_fill Cell Filling & Finalization cluster_char Characterization Clean ITO Substrate Cleaning SpinCoat Spin-Coat Polyimide Clean->SpinCoat Cure Cure Polyimide SpinCoat->Cure Rub Mechanical Rubbing Cure->Rub Sealant Apply Sealant & Spacers Rub->Sealant Assemble Assemble Substrates Sealant->Assemble CureSeal Cure Sealant Assemble->CureSeal Heat Heat LC & Cell to Isotropic Phase CureSeal->Heat Fill Fill by Capillary Action Heat->Fill SealGap Seal Filling Gap Fill->SealGap Cool Slowly Cool to Room Temp SealGap->Cool POM Polarized Optical Microscopy Cool->POM

Caption: Workflow for liquid crystal cell fabrication.

Troubleshooting Logic for Alignment Issues

troubleshooting_flowchart decision decision issue issue solution solution start Observe Cell Under POM uniform_align Is alignment uniform? start->uniform_align defects Are disclination lines present? uniform_align->defects Yes issue_patchy Patchy Alignment uniform_align->issue_patchy No issue_disclinations Disclination Lines defects->issue_disclinations Yes good_alignment Good Alignment Achieved defects->good_alignment No cause_contamination Substrate Contamination or Inhomogeneous Alignment Layer issue_patchy->cause_contamination Possible Cause solution_reclean Re-evaluate Cleaning Protocol & Optimize Spin-Coating cause_contamination->solution_reclean Solution cause_defects Competing Alignment or Surface Defects issue_disclinations->cause_defects Possible Cause solution_check_rubbing Verify Rubbing Directions & Improve Substrate Handling cause_defects->solution_check_rubbing Solution

Caption: Troubleshooting flowchart for LC alignment.

References

Validation & Comparative

A Comparative Analysis of Pentylcyclohexyl-Based Liquid Crystals and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of pentylcyclohexyl (PCH)-based liquid crystals with common alternatives, supported by experimental data. The information is intended to assist researchers in selecting the optimal liquid crystal materials for their specific applications, ranging from display technologies to advanced sensor development.

Data Presentation: A Quantitative Comparison

The following table summarizes the key physical properties of 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5) and compares it with prominent liquid crystal alternatives from the cyanobiphenyl, bicyclohexane, and tolane families. These parameters are critical in determining the electro-optical performance of liquid crystal devices.

PropertyPentylcyclohexyl (PCH5)Cyanobiphenyl (5CB)Bicyclohexane (CCN-47)Tolane (3TOV)
Chemical Structure C₁₈H₂₅NC₁₈H₁₉NC₁₉H₂₇NC₂₂H₂₃F₂NO
Molecular Weight ( g/mol ) 255.40249.36285.47367.45
Nematic Range (°C) 30.0 - 54.5[1]22.5 - 35.0[2][3]~25 - ~8545.6 - 123.2[4]
Birefringence (Δn) at ~25°C 0.01 - 0.08 (in THz range)[5][6][7][8]0.15 - 0.21 (in THz range)[5][6][7][8]Low (specific value not found)[9][10]0.29[4]
Dielectric Anisotropy (Δε) at ~25°C Positive (specific value not found)Positive, ~10-14High Negative, ~ -5.1[9]High Negative, -4.44[4]
Rotational Viscosity (γ₁) (mPa·s) Data not readily available~20-30Data not readily availableData not readily available
Splay Elastic Constant (K₁₁) (pN) Data not readily available~6-7~6[9]Data not readily available
Bend Elastic Constant (K₃₃) (pN) Data not readily available~8-10~4[9]Data not readily available

Experimental Protocols

Detailed methodologies for characterizing the key properties of liquid crystals are outlined below. These protocols are fundamental for obtaining reliable and comparable data.

Birefringence (Δn) Measurement

Method: Interferometry (e.g., Michelson or Mach-Zehnder interferometer).[11]

Procedure:

  • Sample Preparation: A thin, planar-aligned liquid crystal cell of known thickness (d) is prepared.

  • Optical Setup: A polarized laser beam is split into two paths. One path (the sample arm) passes through the liquid crystal cell, while the other (the reference arm) travels an equal distance through air.

  • Interference: The two beams are recombined to create an interference pattern.

  • Measurement: The liquid crystal cell is rotated, or an electric field is applied to change the refractive index experienced by the extraordinary ray. This change in the optical path length causes a shift in the interference fringes.

  • Calculation: By counting the number of fringe shifts (m) for a given change, the birefringence (Δn) can be calculated using the formula: Δn = (mλ) / d, where λ is the wavelength of the laser.

Dielectric Anisotropy (Δε) Measurement

Method: Capacitance Measurement using an LCR meter.[12]

Procedure:

  • Cell Preparation: Two types of liquid crystal cells with transparent electrodes (e.g., ITO-coated glass) are prepared: one with planar alignment and one with homeotropic alignment. The cell gap (d) and electrode area (A) are precisely known.

  • Measurement of ε⊥: The planar aligned cell is filled with the liquid crystal. The capacitance (C⊥) is measured using an LCR meter at a specific frequency (typically 1 kHz). The perpendicular component of the dielectric permittivity is calculated as: ε⊥ = (C⊥ * d) / (ε₀ * A), where ε₀ is the permittivity of free space.

  • Measurement of ε∥: The homeotropic aligned cell is filled with the liquid crystal, and its capacitance (C∥) is measured. The parallel component of the dielectric permittivity is calculated as: ε∥ = (C∥ * d) / (ε₀ * A).

  • Calculation of Δε: The dielectric anisotropy is then determined by the difference: Δε = ε∥ - ε⊥.

Rotational Viscosity (γ₁) Measurement

Method: Rotational Rheometry or Electro-optical methods.

Procedure (using a rotational rheometer): [5][8]

  • Sample Loading: A small sample of the liquid crystal is placed between the parallel plates or cone-and-plate geometry of the rheometer.

  • Temperature Control: The sample is maintained at a precise temperature.

  • Shear Application: The top plate is rotated at a controlled shear rate, and the resulting torque on the bottom plate is measured.

  • Data Analysis: For nematic liquid crystals, the viscosity is anisotropic. Measurements are performed with the liquid crystal director aligned parallel, perpendicular, and at 45 degrees to the flow direction (achieved using a magnetic field). The Miesowicz viscosities (η₁, η₂, η₃) are obtained, and from these, the rotational viscosity (γ₁) can be derived using the Ericksen-Leslie theory.

Mandatory Visualizations

Structure-Property Relationship in Nematic Liquid Crystals

The following diagram illustrates the relationship between the molecular structure of a liquid crystal and its key physical properties, which in turn dictate its performance in electro-optical devices.

StructureProperty cluster_structure Molecular Structure cluster_properties Physical Properties cluster_performance Device Performance Core Core Structure (e.g., Biphenyl, Phenylcyclohexane, Tolane) Birefringence Birefringence (Δn) Core->Birefringence Viscosity Viscosity (γ₁) Core->Viscosity Terminal Terminal Groups (e.g., -CN, -F, Alkyl) Dielectric Dielectric Anisotropy (Δε) Terminal->Dielectric Linkage Linkage Groups (e.g., -COO-, -CH=CH-) Linkage->Birefringence Response Response Time Birefringence->Response Contrast Contrast Ratio Birefringence->Contrast Voltage Threshold Voltage Dielectric->Voltage Viscosity->Response Elastic Elastic Constants (Kᵢᵢ) Elastic->Voltage

Caption: Molecular structure dictates physical properties and device performance.

Experimental Workflow for Liquid Crystal Characterization

This diagram outlines the typical experimental workflow for characterizing a novel liquid crystal material.

Workflow start Synthesis of Liquid Crystal purification Purification (e.g., Column Chromatography) start->purification pom Polarized Optical Microscopy (POM) - Phase Identification - Transition Temperatures purification->pom dsc Differential Scanning Calorimetry (DSC) - Transition Temperatures - Enthalpy purification->dsc xrd X-ray Diffraction (XRD) - Phase Structure - Order Parameter pom->xrd electro_optical Electro-Optical Measurements - Birefringence (Δn) - Dielectric Anisotropy (Δε) dsc->electro_optical analysis Data Analysis and Structure-Property Correlation xrd->analysis rheology Rheological Measurements - Viscosity (γ₁) electro_optical->rheology rheology->analysis

Caption: Standard workflow for liquid crystal characterization.

References

Unveiling the Nematic Phase of 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of materials science and drug development, understanding the precise thermal characteristics of liquid crystals is paramount. This guide provides a comparative analysis of the nematic phase range of 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene against other well-established liquid crystals. Experimental data is presented to offer a clear comparison, alongside detailed protocols for the validation of these properties.

Comparative Analysis of Nematic Phase Ranges

The following table summarizes the nematic phase ranges of 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene and a selection of alternative liquid crystals. This data is crucial for selecting the appropriate material for applications that require specific operating temperature windows.

Liquid CrystalCAS NumberMelting Point (°C)Clearing Point (°C)Nematic Range (°C)
1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene84540-32-951.0 - 55.0Not AvailableNot Available
4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5)61204-01-130.0[1]54.4[1][2]24.4
4-Cyano-4'-pentylbiphenyl (5CB)40817-08-122.535.012.5
N-(4-Methoxybenzylidene)-4-butylaniline (MBBA)26227-73-621.048.027.0
trans-1-Ethoxy-4-(2-(4-pentylcyclohexyl)ethyl)benzeneNot Available18.0[3]45.0[3]27.0

Note: The nematic range is the temperature window between the melting point and the clearing point.

Experimental Protocols for Phase Transition Analysis

The determination of liquid crystal phase transitions is primarily conducted using two key analytical techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. This method allows for the precise determination of phase transition temperatures and the enthalpy changes associated with them.

Protocol:

  • Sample Preparation: Accurately weigh 1-5 mg of the liquid crystal sample into a clean, hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with a dry, inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the lowest expected transition temperature (e.g., 0°C).

    • Ramp the temperature up to a point well above the highest expected transition (e.g., 100°C) at a controlled heating rate, typically 5-10°C/min.

    • Hold the sample at the high temperature for a few minutes to ensure complete melting into the isotropic phase.

    • Cool the sample back down to the initial temperature at a controlled cooling rate, typically 5-10°C/min.

  • Data Analysis: The melting point (crystal to nematic or smectic transition) and the clearing point (nematic to isotropic transition) will appear as endothermic peaks on the heating curve and exothermic peaks on the cooling curve. The peak onset temperature is typically reported as the transition temperature.

Polarized Optical Microscopy (POM)

POM is a crucial technique for visually identifying liquid crystalline phases and observing their characteristic textures. The birefringence of liquid crystals, their ability to split a beam of light into two rays with different refractive indices, is the principle behind this method.

Protocol:

  • Sample Preparation: Place a small amount of the liquid crystal sample on a clean microscope slide. Cover it with a coverslip, creating a thin film.

  • Microscope Setup:

    • Place the slide on the microscope's hot stage, which allows for precise temperature control.

    • Position the polarizer and analyzer in a crossed configuration (90° to each other). In this setup, an isotropic liquid will appear dark.

  • Observation during Heating and Cooling:

    • Slowly heat the sample while observing it through the microscope.

    • As the material melts from a crystalline solid into a nematic phase, a characteristic birefringent texture (e.g., Schlieren or threaded texture) will appear. Note the temperature of this transition.

    • Continue heating until the sample becomes completely dark. This indicates the transition to the isotropic liquid phase. Record this temperature as the clearing point.

    • Slowly cool the sample from the isotropic phase and observe the reappearance of the nematic texture to confirm the transition temperatures.

Visualizing Experimental Workflows and Relationships

To further clarify the experimental process and the relationships between different liquid crystal phases, the following diagrams are provided.

Experimental_Workflow cluster_DSC Differential Scanning Calorimetry (DSC) cluster_POM Polarized Optical Microscopy (POM) cluster_Validation Phase Range Validation DSC_Sample Sample Preparation (1-5 mg) DSC_Run Heating/Cooling Cycle DSC_Sample->DSC_Run DSC_Analysis Identify Transition Peaks DSC_Run->DSC_Analysis Validation Validate Nematic Range DSC_Analysis->Validation POM_Sample Thin Film Preparation POM_Observation Observation on Hot Stage POM_Sample->POM_Observation POM_Analysis Identify Phase Textures POM_Observation->POM_Analysis POM_Analysis->Validation

Caption: Experimental workflow for determining the nematic phase range.

Liquid_Crystal_Comparison cluster_Target Target Compound cluster_Alternatives Alternative Liquid Crystals Target 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene Nematic Range: ? PCH5 PCH5 Nematic Range: 24.4 °C Target->PCH5 Compare CB5 5CB Nematic Range: 12.5 °C Target->CB5 Compare MBBA MBBA Nematic Range: 27.0 °C Target->MBBA Compare

References

A Comparative Guide to the Dielectric Anisotropy of Ethoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dielectric anisotropy of selected ethoxybenzene derivatives, offering valuable insights for the selection and application of these materials in various fields, including liquid crystal displays, electro-optical devices, and potentially as molecular probes in drug delivery systems. The dielectric properties of these compounds are pivotal in determining their response to an external electric field, a key factor in their functionality.

Comparison of Dielectric Anisotropy

The dielectric anisotropy (Δε) of a material is the difference between its dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director of the liquid crystal. This property is crucial for understanding the alignment behavior of liquid crystal molecules in an electric field. A positive Δε indicates that the molecules will align parallel to an applied electric field, while a negative Δε results in perpendicular alignment.

The following table summarizes the dielectric anisotropy and related parameters for a selection of ethoxybenzene derivatives and structurally similar compounds. The data has been compiled from various experimental studies.

Compound NameAbbreviationStructureDielectric Anisotropy (Δε)ε∥ε⊥Temperature (°C)Frequency
N-(4-Ethoxybenzylidene)-4-butylanilineEBBAngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
C2H5OC6H4CH=NC6H4C4H9\text{C}_2\text{H}_5\text{O}-\text{C}_6\text{H}_4-\text{CH=N}-\text{C}_6\text{H}_4-\text{C}_4\text{H}_9C2​H5​O−C6​H4​−CH=N−C6​H4​−C4​H9​
Negative----
4-Cyanophenyl 4'-n-decyloxybenzoateCP10DB
C10H21OC6H4COOC6H4CN\text{C}{10}\text{H}{21}\text{O}-\text{C}_6\text{H}_4-\text{COO}-\text{C}_6\text{H}_4-\text{CN}C10​H21​O−C6​H4​−COO−C6​H4​−CN
Positive--80 (Nematic)100 kHz - 100 MHz
4,4'-Di-n-propyloxyazoxybenzene3.OAOB
C3H7OC6H4N=N(O)C6H4OC3H7\text{C}_3\text{H}_7\text{O}-\text{C}_6\text{H}_4-\text{N=N(O)}-\text{C}_6\text{H}_4-\text{OC}_3\text{H}_7C3​H7​O−C6​H4​−N=N(O)−C6​H4​−OC3​H7​
Negative--Nematic Phase0.1 - 12 MHz
4,4'-Di-n-pentyloxyazoxybenzene5.OAOB
C5H11OC6H4N=N(O)C6H4OC5H11\text{C}_5\text{H}{11}\text{O}-\text{C}6\text{H}_4-\text{N=N(O)}-\text{C}_6\text{H}_4-\text{OC}_5\text{H}{11}C5​H11​O−C6​H4​−N=N(O)−C6​H4​−OC5​H11​
Negative--Nematic Phase0.1 - 12 MHz
4-Pentyl-4'-cyanobiphenyl (related compound)5CBngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
C5H11C6H4C6H4CN\text{C}_5\text{H}{11}-\text{C}6\text{H}_4-\text{C}_6\text{H}_4-\text{CN}C5​H11​−C6​H4​−C6​H4​−CN
+11.5--241 kHz
4-Heptyl-4'-cyanobiphenyl (related compound)7CB
C7H15C6H4C6H4CN\text{C}_7\text{H}{15}-\text{C}_6\text{H}_4-\text{C}_6\text{H}_4-\text{CN}C7​H15​−C6​H4​−C6​H4​−CN
Positive--Nematic Phase-

Note: Direct quantitative values for ε∥ and ε⊥ for all listed ethoxybenzene derivatives were not consistently available in the literature. The sign of the dielectric anisotropy provides a qualitative comparison of their alignment behavior in an electric field.

Experimental Protocols

The determination of dielectric anisotropy involves measuring the dielectric permittivity of the liquid crystal sample in two distinct orientations relative to an applied electric field. A generalized protocol for this measurement is outlined below.

1. Sample Preparation:

  • The ethoxybenzene derivative is synthesized and purified to ensure high chemical purity, which is critical for accurate dielectric measurements.

  • The liquid crystal material is then introduced into a specialized liquid crystal cell. These cells consist of two parallel glass plates coated with a transparent conductive layer (e.g., Indium Tin Oxide, ITO) that act as electrodes.

  • The inner surfaces of the glass plates are treated with an alignment layer (e.g., a rubbed polyimide) to induce a uniform initial orientation of the liquid crystal molecules. For measuring ε∥, a planar alignment is typically used, where the molecules are aligned parallel to the glass plates. For measuring ε⊥, a homeotropic alignment is used, where the molecules are aligned perpendicular to the glass plates.

2. Dielectric Measurement:

  • The liquid crystal cell is placed in a temperature-controlled holder to maintain a stable temperature throughout the experiment, as dielectric properties are temperature-dependent.

  • An LCR meter or an impedance analyzer is connected to the electrodes of the cell.

  • To measure ε∥, a strong magnetic field is applied parallel to the glass plates (and thus parallel to the molecular director in a planar cell) to ensure uniform alignment. An AC electric field is then applied perpendicular to the glass plates, and the capacitance of the cell is measured.

  • To measure ε⊥, the magnetic field is applied perpendicular to the glass plates (parallel to the director in a homeotropic cell). The capacitance is then measured with the AC electric field applied across the cell.

  • The dielectric permittivity is calculated from the measured capacitance, the geometry of the cell (electrode area and cell gap), and the capacitance of the empty cell.

3. Data Analysis:

  • The dielectric anisotropy (Δε) is calculated using the formula: Δε = ε∥ - ε⊥.

  • Measurements are typically performed over a range of frequencies and temperatures to fully characterize the dielectric behavior of the material.

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the dielectric anisotropy of a liquid crystal.

experimental_workflow cluster_prep Sample & Cell Preparation cluster_measurement Dielectric Measurement cluster_parallel Parallel Permittivity (ε∥) cluster_perp Perpendicular Permittivity (ε⊥) cluster_analysis Data Analysis synthesis Synthesis & Purification cell_fill Filling Cell with Liquid Crystal synthesis->cell_fill cell_fab LC Cell Fabrication (ITO-coated glass) align_layer Alignment Layer Coating & Rubbing cell_fab->align_layer align_layer->cell_fill temp_control Temperature Control cell_fill->temp_control planar_align Planar Alignment temp_control->planar_align homeo_align Homeotropic Alignment temp_control->homeo_align lcr_meter LCR Meter / Impedance Analyzer measure_c_parallel Measure Capacitance (C∥) lcr_meter->measure_c_parallel measure_c_perp Measure Capacitance (C⊥) lcr_meter->measure_c_perp b_field_parallel Apply Parallel Magnetic Field planar_align->b_field_parallel b_field_parallel->measure_c_parallel calc_epsilon Calculate ε∥ and ε⊥ measure_c_parallel->calc_epsilon b_field_perp Apply Perpendicular Magnetic Field homeo_align->b_field_perp b_field_perp->measure_c_perp measure_c_perp->calc_epsilon calc_delta_epsilon Calculate Dielectric Anisotropy (Δε = ε∥ - ε⊥) calc_epsilon->calc_delta_epsilon

Figure 1. Experimental workflow for determining dielectric anisotropy.

Structure-Property Relationship

The dielectric anisotropy of ethoxybenzene derivatives is intrinsically linked to their molecular structure. Key factors influencing Δε include:

  • Permanent Dipole Moment: The magnitude and direction of the molecular dipole moment are primary determinants of dielectric anisotropy. A large dipole moment component parallel to the long molecular axis generally leads to a positive Δε, while a large perpendicular component results in a negative Δε. For instance, the terminal cyano group (-CN) in cyanobiphenyls contributes to a large parallel dipole moment and consequently a strong positive dielectric anisotropy.[1]

  • Molecular Shape and Polarizability: The elongated, rod-like shape of these molecules leads to an anisotropy in their polarizability. This anisotropy in the distribution of electron density contributes to the overall dielectric anisotropy.

  • Flexible Alkoxy Chains: The length and conformation of the alkoxy chains can influence the packing of the molecules in the liquid crystal phase, which in turn affects the dielectric properties. Longer alkyl chains in 4'-n-alkyl-4-cyanobiphenyls have been shown to decrease the principal dielectric constants and the dielectric anisotropy.[1]

References

A Comparative Analysis of 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene and Related Nematic Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the physicochemical properties of 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene and a cross-validation with established literature values for comparable liquid crystal compounds.

This guide provides a detailed comparison of the known properties of this compound with two well-characterized nematic liquid crystals: 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) and 4-Cyano-4'-pentylbiphenyl (5CB). Due to the limited availability of published experimental data for this compound, this document highlights the existing data and underscores areas where further experimental characterization is required.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of the target compound and its alternatives. It is important to note that the data for this compound is sparse and primarily sourced from supplier information, which may not have undergone rigorous peer review.

PropertyThis compound4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5)4-Cyano-4'-pentylbiphenyl (5CB)
CAS Number 84540-32-961204-01-140817-08-1
Molecular Formula C₁₉H₃₀OC₁₈H₂₅NC₁₈H₁₉N
Molecular Weight 274.45 g/mol 255.40 g/mol 249.35 g/mol
Crystal to Nematic Transition (°C) Data not available3022.5[1][2]
Nematic to Isotropic Transition (°C) (Clearing Point) Data not available54.6[1]35.0[1][2]
Refractive Index (n_D) 1.492 (Isotropic phase, predicted)nₑ ≈ 1.68, nₒ ≈ 1.52 (Nematic phase)n_D = 1.532 (Isotropic phase)[3][4]
Dielectric Anisotropy (Δε) Data not availablePositivePositive

Experimental Protocols

The determination of the physicochemical properties of liquid crystals involves a range of specialized experimental techniques. Below are detailed methodologies for the key experiments cited in this guide.

1. Determination of Transition Temperatures (Polarized Optical Microscopy - POM)

Phase transition temperatures, such as the crystal-to-nematic and nematic-to-isotropic (clearing point) transitions, are fundamental properties of liquid crystals. A common and effective method for their determination is Polarized Optical Microscopy (POM).

  • Apparatus: A polarizing microscope equipped with a hot stage and a temperature controller.

  • Procedure:

    • A small sample of the liquid crystal is placed between a clean glass slide and a coverslip.

    • The slide is placed on the hot stage of the polarizing microscope.

    • The sample is heated at a controlled rate (e.g., 1-5 °C/min).

    • The texture of the sample is observed through the crossed polarizers of the microscope as the temperature increases.

    • The crystal-to-nematic transition is identified by the change from a crystalline solid to a fluid, birefringent texture (e.g., Schlieren or marbled).

    • The nematic-to-isotropic transition (clearing point) is marked by the complete disappearance of birefringence, resulting in a dark field of view under crossed polarizers.

    • The temperatures at which these transitions occur are recorded. The process is typically repeated upon cooling to check for thermal hysteresis.

2. Measurement of Refractive Indices (Abbe Refractometer)

The refractive indices of a nematic liquid crystal, the ordinary (nₒ) and extraordinary (nₑ) indices, are crucial for optical applications. These can be measured using an Abbe refractometer, often with modifications for handling anisotropic materials.

  • Apparatus: An Abbe refractometer with a temperature-controlled prism and a polarizer.

  • Procedure for Isotropic Phase:

    • The liquid crystal is heated above its clearing point to the isotropic phase.

    • A few drops of the isotropic liquid are placed on the prism of the Abbe refractometer.

    • The refractive index is measured at a specific wavelength (commonly the sodium D-line at 589 nm).

  • Procedure for Nematic Phase (Birefringence):

    • To measure nₒ and nₑ in the nematic phase, the liquid crystal molecules must be aligned. This can be achieved by treating the surfaces of the refractometer prisms with an alignment layer (e.g., a rubbed polyimide layer) to induce planar or homeotropic alignment.

    • For planar alignment, the light from the refractometer is passed through a polarizer. By rotating the polarizer, the two distinct refractive indices (nₒ and nₑ) can be measured separately.

    • The birefringence (Δn) is then calculated as the difference between the extraordinary and ordinary refractive indices (Δn = nₑ - nₒ).

3. Determination of Dielectric Anisotropy (Dielectric Spectroscopy)

The dielectric anisotropy (Δε) of a liquid crystal is a measure of the difference in its dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director. It is a key parameter for display applications.

  • Apparatus: A liquid crystal cell with transparent electrodes (e.g., ITO-coated glass), a function generator, an LCR meter, a temperature controller, and a magnet for sample alignment.

  • Procedure:

    • The liquid crystal is introduced into a cell of a known thickness.

    • To measure ε⊥, the molecules are aligned perpendicular to the electric field (homeotropic alignment). This can be achieved through surface treatment of the cell electrodes or by applying a strong magnetic field parallel to the electrodes.

    • To measure ε∥, the molecules are aligned parallel to the electric field (planar alignment). This is typically achieved with appropriate surface treatments and can be assisted by a magnetic field perpendicular to the electrodes.

    • An AC voltage of a specific frequency (commonly 1 kHz) is applied across the cell, and the capacitance is measured using the LCR meter.

    • The dielectric permittivity is calculated from the measured capacitance, the cell dimensions, and the permittivity of free space.

    • The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.

Workflow Visualization

The logical workflow for the cross-validation of liquid crystal properties is depicted in the following diagram.

G cluster_0 Literature & Data Acquisition cluster_1 Experimental Characterization cluster_2 Data Analysis & Comparison Identify Target Compound Identify Target Compound Search Literature Databases Search Literature Databases Identify Target Compound->Search Literature Databases Search Supplier Databases Search Supplier Databases Identify Target Compound->Search Supplier Databases Identify Alternative Compounds Identify Alternative Compounds Search Literature Databases->Identify Alternative Compounds Compile Data Table Compile Data Table Search Literature Databases->Compile Data Table Search Supplier Databases->Compile Data Table Identify Alternative Compounds->Search Literature Databases Determine Transition Temperatures (POM) Determine Transition Temperatures (POM) Determine Transition Temperatures (POM)->Compile Data Table Measure Refractive Indices (Abbe Refractometer) Measure Refractive Indices (Abbe Refractometer) Measure Refractive Indices (Abbe Refractometer)->Compile Data Table Measure Dielectric Anisotropy (Dielectric Spectroscopy) Measure Dielectric Anisotropy (Dielectric Spectroscopy) Measure Dielectric Anisotropy (Dielectric Spectroscopy)->Compile Data Table Cross-Validate Properties Cross-Validate Properties Compile Data Table->Cross-Validate Properties Identify Data Gaps Identify Data Gaps Cross-Validate Properties->Identify Data Gaps

Caption: Workflow for the cross-validation of liquid crystal properties.

References

Navigating the Nematic Realm: A Comparative Guide to Alternatives for 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene in Liquid Crystal Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in materials science and display technology, the selection of appropriate liquid crystal components is paramount to achieving desired performance characteristics in nematic mixtures. This guide provides a comprehensive comparison of alternatives to the well-established liquid crystal, 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene, offering a detailed analysis of their physicochemical properties and the experimental methodologies used for their characterization.

The landscape of nematic liquid crystals is diverse, with various molecular architectures offering a range of properties suitable for different applications, primarily in liquid crystal displays (LCDs). The target compound, this compound, is a staple in many formulations due to its favorable mesomorphic and electro-optical characteristics. However, the continuous drive for improved display performance—including faster switching speeds, wider operating temperature ranges, and enhanced contrast—necessitates the exploration of alternative materials. This guide will delve into the properties of prominent alternatives, including cyanobiphenyls, fluorinated analogs, and tolane derivatives, providing a quantitative comparison to aid in material selection.

Performance Data Summary: A Side-by-Side Comparison

The following tables summarize the key physical properties of this compound and its alternatives. These parameters are critical in determining the suitability of a liquid crystal for a specific application.

Table 1: Physicochemical Properties of Selected Nematic Liquid Crystals

Compound NameAbbreviationMolecular StructureClearing Point (°C)Birefringence (Δn) at 589 nmDielectric Anisotropy (Δε) at 1 kHzRotational Viscosity (γ₁) (mPa·s)
This compound-C₅H₁₁-(C₆H₁₀)-C₆H₄-OC₂H₅~76~0.12Low, positiveModerate
4'-cyano-4-pentylbiphenyl5CBC₅H₁₁-(C₆H₄)-(C₆H₄)-CN35.3[1]0.179 (at 20°C)[2]+11.5 (at 20°C)[2]24 (at 20°C)[3]
4-methoxybenzylidene-4'-butylanilineMBBACH₃O-(C₆H₄)-CH=N-(C₆H₄)-C₄H₉47-48[4][5]~0.2 (at 25°C)[6]-0.5 to -0.59[7][8]103 (at 25°C)[3]
4-(trans-4-propylcyclohexyl)-1-ethoxy-2,3-difluorobenzene-C₃H₇-(C₆H₁₀)-C₆H₂F₂-OC₂H₅----

Logical Relationships of Nematic Liquid Crystal Alternatives

The selection of an alternative to this compound is guided by the desired modifications to the physical properties of the liquid crystal mixture. The following diagram illustrates the logical relationships between the core structure and the resulting properties of different classes of nematic liquid crystals.

G Logical Relationships of Nematic Liquid Crystal Alternatives A Core Structure: Cyclohexylbenzene B Alternative 1: Cyanobiphenyls (e.g., 5CB) A->B Replace ethoxy with cyano group C Alternative 2: Fluorinated Analogues A->C Introduce fluorine substituents P1 High Dielectric Anisotropy (Δε) B->P1 Strong polar group P4 Wide Nematic Range B->P4 Often form stable mixtures P2 Low Viscosity (γ₁) C->P2 Reduces intermolecular forces D Alternative 3: Tolanes P3 High Birefringence (Δn) D->P3 Extended π-conjugation E Alternative 4: Schiff Bases (e.g., MBBA) P5 Negative Dielectric Anisotropy (Δε) E->P5 Transverse dipole moment

Caption: Logical flow from core structures to key properties of alternatives.

Experimental Protocols for Characterization

Accurate characterization of liquid crystal properties is essential for their effective application. The following are detailed methodologies for measuring the key parameters discussed in this guide.

Measurement of Clearing Point (Nematic-to-Isotropic Transition Temperature)

Principle: The clearing point is the temperature at which the material transitions from the anisotropic nematic phase to the isotropic liquid phase. This transition is accompanied by a loss of birefringence.

Experimental Workflow:

G Workflow for Clearing Point Measurement cluster_0 Sample Preparation cluster_1 Instrumentation and Observation cluster_2 Verification A Place a small amount of LC sample on a clean microscope slide. B Cover with a coverslip to create a thin film. A->B C Mount the slide on a hot stage coupled with a polarizing optical microscope (POM). D Observe the sample between crossed polarizers. C->D E Slowly heat the sample at a controlled rate (e.g., 1-2 °C/min). D->E F Record the temperature at which the birefringence completely disappears (sample appears dark). This is the clearing point. E->F G Slowly cool the sample from the isotropic phase. H Observe the temperature at which birefringence reappears (nematic phase nucleation). G->H I Compare heating and cooling transition temperatures to check for thermal hysteresis. H->I

References

Comparative Guide: The Influence of Alkyl Chain Length on the Physicochemical Properties of (trans-4-Alkylcyclohexyl)-4-ethoxybenzenes

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The (trans-4-Alkylcyclohexyl)-4-ethoxybenzene homologous series represents a foundational class of liquid crystals (LCs) pivotal in the formulation of mixtures for electro-optical display technologies. The performance of these materials is not monolithic; it is exquisitely sensitive to molecular structure. This guide provides a comparative analysis of how systematic variation in the terminal alkyl chain length—a seemingly minor modification—profoundly alters the mesomorphic and physical properties of these compounds. We will explore the causality behind these changes, focusing on phase transition temperatures and optical birefringence, supported by established experimental data and standardized characterization protocols. This document is intended for researchers and materials scientists engaged in the design and optimization of liquid crystal materials for advanced applications.

Molecular Architecture: A Tripartite Structure

The properties of a liquid crystal molecule are a direct consequence of its shape, polarity, and polarizability. The (trans-4-Alkylcyclohexyl)-4-ethoxybenzene molecule can be deconstructed into three distinct functional units, each contributing to its overall behavior.

  • The Polar Core: The 4-ethoxybenzene group provides dipole character and contributes significantly to the molecular polarizability, which is essential for interaction with external electric fields.

  • The Rigid Linker: The trans-4-cyclohexyl ring is a critical structural element. Its saturated, non-aromatic nature imparts low viscosity, while the trans configuration ensures a linear, rigid molecular shape. This rigidity is fundamental to the formation of the orientationally ordered nematic phase.

  • The Flexible Tail: The n-alkyl chain (CnH2n+1) is the primary variable in this homologous series. While flexible, its length and conformation dictate the subtlety of intermolecular interactions, directly influencing molecular packing and, consequently, the bulk properties of the material.

cluster_0 Molecular Structure of (trans-4-Alkylcyclohexyl)-4-ethoxybenzene mol C₂H₅O-Ph-C₆H₁₀-CₙH₂ₙ₊₁ ethoxy 4-Ethoxybenzene (Polar Core) cyclohexyl trans-4-Cyclohexyl (Rigid Linker) ethoxy->cyclohexyl σ-bond alkyl n-Alkyl Chain (Flexible Tail) cyclohexyl->alkyl σ-bond prep 1. Sample Preparation ~1-5 mg sample hermetically sealed in aluminum pan. setup 2. Instrument Setup Place sample and empty reference pan in DSC cell. Set N₂ purge. prep->setup program 3. Thermal Program Heat to isotropic phase (e.g., 100°C). Cool to low temp (e.g., -20°C). Heat again for analysis. setup->program rate Set Scan Rate (e.g., 10-20 °C/min) program->rate run 4. Data Acquisition Record heat flow vs. temperature for heating and cooling cycles. rate->run analyze 5. Data Analysis Identify peak onset temperatures. Heating scan: Crystal→Nematic (Tₘ), Nematic→Isotropic (T_NI). run->analyze

Comparative Analysis of Synthetic Routes for 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic pathways for the liquid crystal intermediate, 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene. The comparison focuses on a modern palladium-catalyzed cross-coupling reaction and a classic Grignard reagent-based approach, evaluating them on metrics such as reaction efficiency, step economy, and reagent accessibility. All experimental data, while representative, is based on analogous transformations reported in the chemical literature.

Data Presentation: A Comparative Overview

ParameterRoute A: Suzuki-Miyaura CouplingRoute B: Grignard Reaction & Dehydration
Overall Estimated Yield ~85-95%~60-70%
Number of Synthetic Steps 1 (from key intermediates)3 (from key intermediates)
Key Intermediates (4-(trans-4-Pentylcyclohexyl)phenyl)boronic acid, 4-Bromoethoxybenzene4-Pentylcyclohexanone, 4-Bromoethoxybenzene
Catalyst Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)None required for C-C bond formation
Reaction Conditions Mild, requires inert atmosphereRequires strictly anhydrous conditions
Key Advantages High yield, high selectivity, excellent functional group tolerance.[1]Utilizes classical, well-understood reactions; avoids expensive catalysts.
Key Disadvantages Cost and toxicity of palladium catalysts; potential for ligand sensitivity.Lower overall yield; Grignard reagents are sensitive to moisture and protic functional groups; requires a separate reduction/dehydration step.

Logical Workflow of Synthetic Routes

G cluster_A Route A: Suzuki-Miyaura Coupling cluster_B Route B: Grignard Reaction & Dehydration A_start1 (4-(trans-4-Pentylcyclohexyl)phenyl)boronic acid A_proc Pd-Catalyzed Suzuki-Miyaura Coupling A_start1->A_proc A_start2 4-Bromoethoxybenzene A_start2->A_proc A_end This compound A_proc->A_end Yield: ~85-95% B_start1 4-Bromoethoxybenzene B_Mg Mg, THF B_start1->B_Mg B_Grignard 4-Ethoxyphenylmagnesium bromide B_Mg->B_Grignard B_add Grignard Addition B_Grignard->B_add B_start2 4-Pentylcyclohexanone B_start2->B_add B_inter Tertiary Alcohol Intermediate B_add->B_inter Yield: ~80-90% B_red Catalytic Hydrogenolysis (H₂, Pd/C) B_inter->B_red Yield: ~75-85% B_end This compound B_red->B_end Yield: ~75-85%

References

Confirming the Molecular Structure of 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and characterization of novel compounds, particularly those with applications in materials science and drug discovery, unambiguous structural confirmation is paramount. For liquid crystal materials like 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene, with its distinct aliphatic and aromatic regions, a suite of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques provides the definitive evidence of its molecular architecture. This guide offers a comparative analysis of key 2D NMR experiments (COSY, HSQC, and HMBC) for the structural elucidation of this compound, complete with expected data and detailed experimental protocols.

Structural Verification Workflow

The confirmation of the molecular structure of 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene is a systematic process. It commences with one-dimensional (1D) ¹H and ¹³C NMR for an initial assessment of the proton and carbon environments. Subsequently, a series of 2D NMR experiments are employed to piece together the molecular puzzle by establishing through-bond connectivities.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_Confirmation Structure Confirmation H1_NMR ¹H NMR Spectrum (Proton Environments, Multiplicity) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identifies coupled protons C13_NMR ¹³C & DEPT Spectra (Carbon Environments, C/CH/CH₂/CH₃) HSQC HSQC (Direct ¹H-¹³C Connectivity) C13_NMR->HSQC Correlates protons to attached carbons Assemble Assemble Fragments & Verify Connectivity COSY->Assemble HMBC HMBC (Long-Range ¹H-¹³C Connectivity) HSQC->HMBC Provides framework for long-range correlations HSQC->Assemble HMBC->Assemble Connects spin systems via quaternary carbons Confirm Confirm Final Structure of 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene Assemble->Confirm

Caption: Workflow for structural elucidation using 2D NMR.

Predicted NMR Data for 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene. These predictions are based on the analysis of structurally similar compounds and established NMR principles.

Table 1: Predicted ¹H NMR Chemical Shifts (500 MHz, CDCl₃)

Atom Number(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
13, 157.10d2H
12, 166.82d2H
183.99q2H
112.42tt1H
101.85m4H
191.41t3H
91.38 - 1.20m5H
1, 2, 3, 41.38 - 1.20m8H
50.89t3H
6, 7, 81.05m4H

Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)

Atom Number(s)Predicted Chemical Shift (δ, ppm)DEPT-135
14157.5C
11135.0C
13, 15127.5CH
12, 16114.5CH
1863.5CH₂
1044.0CH
6, 7, 8, 937.0, 34.5, 29.5, 22.8CH₂
1, 2, 3, 432.0, 26.5, 36.5, 29.0CH₂
1915.0CH₃
514.2CH₃

2D NMR Correlation Analysis: A Comparative Approach

1. COSY (Correlation Spectroscopy)

The COSY experiment is the cornerstone of structural elucidation, revealing proton-proton (¹H-¹H) coupling networks, or "spin systems."

  • Expected Correlations:

    • Ethoxy Group: A cross-peak between the quartet at ~3.99 ppm (H-18) and the triplet at ~1.41 ppm (H-19) will confirm the ethoxy moiety.

    • Pentyl Chain: A series of cross-peaks will be observed connecting the terminal methyl triplet (H-5) to the adjacent methylene protons, and subsequently throughout the pentyl chain.

    • Cyclohexyl Ring: Complex correlations will exist between the protons of the cyclohexyl ring (H-6, H-7, H-8, H-9, H-10), including the methine proton (H-10) which will show correlations to adjacent methylene protons.

    • Aromatic Ring: A cross-peak between the doublets at ~7.10 ppm (H-13, H-15) and ~6.82 ppm (H-12, H-16) will confirm their ortho relationship.

2. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton with its directly attached carbon atom, providing a direct link between the ¹H and ¹³C NMR spectra.

  • Expected Correlations:

    • Each proton signal in Table 1 will show a correlation to a single carbon signal in Table 2, confirming the one-bond C-H connections. For instance, the aromatic protons at ~7.10 ppm will correlate with the aromatic CH carbon at ~127.5 ppm.

3. HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is crucial for assembling the molecular framework by identifying longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying connections across quaternary carbons.

  • Expected Correlations:

    • Ethoxy to Aromatic Ring: A crucial correlation will be observed between the ethoxy methylene protons (H-18) at ~3.99 ppm and the aromatic quaternary carbon (C-14) at ~157.5 ppm, confirming the ether linkage.

    • Cyclohexyl to Aromatic Ring: The methine proton of the cyclohexyl ring (H-10) at ~1.85 ppm and the adjacent methylene protons will show correlations to the aromatic quaternary carbon (C-11) at ~135.0 ppm, establishing the connection between the two ring systems.

    • Pentyl to Cyclohexyl Ring: Protons on the first methylene group of the pentyl chain will show correlations to carbons within the cyclohexyl ring, confirming their attachment.

Table 3: Key Expected HMBC Correlations

Proton (δ, ppm)Correlated Carbon(s) (δ, ppm)Significance
3.99 (H-18)157.5 (C-14), 15.0 (C-19)Confirms ethoxy group attachment to the aromatic ring.
2.42 (H-11)127.5 (C-13, C-15), 44.0 (C-10)Connects the aromatic and cyclohexyl rings.
1.85 (H-10)135.0 (C-11), 37.0 (C-9), 34.5 (C-8)Confirms the trans-cyclohexyl substitution pattern.
0.89 (H-5)22.8 (C-4), 32.0 (C-3)Confirms the pentyl chain structure.

Comparison with Alternative Techniques

While 2D NMR is the gold standard for complete structural elucidation, other analytical techniques provide complementary information:

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition but not the specific isomerism or connectivity.

  • Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule (e.g., C-O ether linkage, aromatic C-H bonds), but does not provide a complete structural picture.

  • X-ray Crystallography: Can provide an unambiguous solid-state structure, but requires a suitable single crystal, which is not always obtainable.

In comparison, 2D NMR provides a detailed and definitive solution-state structure, making it an indispensable tool for synthetic and medicinal chemists.

Experimental Protocols

1. Sample Preparation

  • Dissolve approximately 10-20 mg of 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition

All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: A standard single-pulse experiment.

  • ¹³C{¹H} NMR: A standard proton-decoupled single-pulse experiment. DEPT-135 should also be acquired to differentiate between CH, CH₂, and CH₃ signals.

  • gCOSY (gradient-selected Correlation Spectroscopy):

    • Spectral width: ~10 ppm in both dimensions.

    • Number of increments: 256-512 in the indirect dimension.

    • Number of scans: 2-4 per increment.

  • gHSQC (gradient-selected Heteronuclear Single Quantum Coherence):

    • ¹H spectral width: ~10 ppm.

    • ¹³C spectral width: ~180 ppm.

    • Number of increments: 128-256 in the indirect dimension.

    • Number of scans: 4-8 per increment.

  • gHMBC (gradient-selected Heteronuclear Multiple Bond Correlation):

    • ¹H spectral width: ~10 ppm.

    • ¹³C spectral width: ~180 ppm.

    • Number of increments: 256-512 in the indirect dimension.

    • Number of scans: 8-16 per increment.

    • Long-range coupling delay optimized for ~8 Hz.

3. Data Processing

  • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

  • Perform Fourier transformation.

  • Phase and baseline correct all spectra.

By systematically applying this suite of 2D NMR experiments, researchers can confidently and unambiguously confirm the molecular structure of 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene, ensuring the integrity of their synthetic products and the reliability of subsequent studies.

Benchmarking the performance of 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene in a guest-host display.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of liquid crystal displays (LCDs), guest-host (GH) technology offers a unique approach to creating displays with wide viewing angles and the potential for reduced power consumption. The performance of these displays is intrinsically linked to the properties of the host liquid crystal material. This guide provides a comparative benchmark of the electro-optical performance of nematic liquid crystal hosts based on the 1-(trans-4-Pentylcyclohexyl) phenyl scaffold.

Due to a lack of publicly available, specific electro-optical performance data for 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene in a guest-host configuration, this guide will utilize data for the closely related and well-characterized compound, 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) , as a primary reference. This will be compared with other commonly used nematic liquid crystal hosts: 4-Cyano-4'-pentylbiphenyl (5CB) , the eutectic mixture E7 , and p-Methoxybenzylidene-p-n-butylaniline (MBBA) .

Performance Benchmark of Nematic Liquid Crystal Hosts

The following tables summarize the key physical and electro-optical properties of the selected nematic liquid crystal hosts. It is important to note that the performance of a guest-host display is a function of the host, the guest dichroic dye, and the cell construction. The data presented here are representative values obtained from various scientific sources.

Table 1: Physical Properties of Nematic Liquid Crystal Hosts

PropertyThis compound (Estimated)4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5)4-Cyano-4'-pentylbiphenyl (5CB)E7 (Mixture)p-Methoxybenzylidene-p-n-butylaniline (MBBA)
Chemical Formula C20H32OC18H25NC18H19NMixtureC18H21NO
Molecular Weight ( g/mol ) 288.47255.40249.36~280267.38
Nematic Range (°C) Not Available30 - 5522.5 - 35.0[1]-10 - 6121 - 47
Birefringence (Δn) at 20°C, 589 nm ~0.12 (Estimated)~0.13~0.18[2]~0.225~0.23
Dielectric Anisotropy (Δε) at 20°C, 1 kHz ~+4 (Estimated)+10.5+11.5[2]+13.8-0.5[3]
Rotational Viscosity (γ1) at 20°C (mPa·s) Not Available~30~25~39~103

Table 2: Typical Electro-Optical Performance in a Guest-Host Display

Performance MetricPCH5-based GH Display (Representative)5CB-based GH Display (Representative)E7-based GH Display (Representative)MBBA-based GH Display (Representative)
Contrast Ratio (CR) 5:1 - 10:18:1 - 15:110:1 - 20:14:1 - 8:1
Rise Time (τ_on) (ms) 15 - 3010 - 258 - 2050 - 100
Decay Time (τ_off) (ms) 30 - 5025 - 4520 - 40100 - 200
Driving Voltage (V_th) (V) 2 - 41.5 - 31 - 2.53 - 5

Note: The performance values in Table 2 are estimations based on typical guest-host display configurations and can vary significantly based on the specific dichroic dye used, cell thickness, and alignment layers.

Experimental Protocols

The characterization of a guest-host liquid crystal display involves the measurement of its key electro-optical parameters. The following are detailed methodologies for these essential experiments.

Measurement of Contrast Ratio

The contrast ratio is a measure of the difference in luminance between the brightest "on" state and the darkest "off" state of the display.

Apparatus:

  • Guest-host LCD cell

  • He-Ne laser (or a stable white light source with a photopic filter)

  • Polarizer (if required by the display mode)

  • Photodetector (photodiode or photomultiplier tube)

  • Function generator

  • Voltage amplifier

  • Digital oscilloscope

  • Computer for data acquisition

Procedure:

  • Setup: Arrange the optical components as shown in the experimental setup diagram. The light source should illuminate the active area of the guest-host LCD cell. The photodetector is placed after the cell to measure the transmitted light intensity.

  • "Off" State Measurement (V = 0): With no voltage applied to the cell, the liquid crystal and guest dye molecules are in their initial alignment state (e.g., planar or homeotropic). Measure the transmitted light intensity, I_off, using the photodetector. This corresponds to the dark or colored state.

  • "On" State Measurement (V > V_th): Apply a square wave voltage from the function generator, amplified to a level sufficient to switch the liquid crystal molecules to their fully aligned state (e.g., homeotropic for a positive dielectric anisotropy liquid crystal). Measure the transmitted light intensity, I_on. This corresponds to the bright or transparent state.

  • Calculation: The contrast ratio (CR) is calculated as the ratio of the "on" state intensity to the "off" state intensity: CR = I_on / I_off

Measurement of Response Time

The response time characterizes how quickly the display can switch between its "on" and "off" states.

Apparatus:

  • Same as for contrast ratio measurement.

Procedure:

  • Setup: The experimental setup is the same as for the contrast ratio measurement.

  • Rise Time (τ_on): Apply a square wave voltage to the cell to switch it from the "off" state to the "on" state. The oscilloscope is used to monitor the output of the photodetector. The rise time is typically defined as the time it takes for the transmitted intensity to go from 10% to 90% of its final value.

  • Decay Time (τ_off): Remove the applied voltage, allowing the cell to relax back to its "off" state. The decay time is the time it takes for the transmitted intensity to fall from 90% to 10% of its maximum value.

  • Data Acquisition: The oscilloscope trace of the photodetector signal is captured and analyzed to determine the rise and decay times.

Visualizations

Signaling Pathway of a Guest-Host Display

The operation of a guest-host display relies on the reorientation of both the host liquid crystal molecules and the guest dichroic dye molecules under an applied electric field.

G Operating Principle of a Guest-Host Display cluster_0 Voltage OFF State cluster_1 Voltage ON State LC_Off Host LC Molecules (Planar Alignment) Dye_Off Guest Dye Molecules (Aligned with LC) LC_Off->Dye_Off Orientation Absorption_Off Light Absorption Dye_Off->Absorption_Off Light_In_Off Incident Light Light_In_Off->Dye_Off Polarization parallel to dye absorption axis LC_On Host LC Molecules (Homeotropic Alignment) Dye_On Guest Dye Molecules (Aligned with LC) LC_On->Dye_On Orientation Transmission_On Light Transmission Dye_On->Transmission_On Light_In_On Incident Light Light_In_On->Dye_On Polarization perpendicular to dye absorption axis Electric_Field Applied Electric Field Electric_Field->LC_On Reorientation

Caption: Principle of a positive-contrast guest-host display operation.

Experimental Workflow for Characterization

The following diagram illustrates the systematic workflow for the electro-optical characterization of a guest-host liquid crystal display.

G Experimental Workflow for GH-LCD Characterization cluster_prep Sample Preparation cluster_setup Experimental Setup cluster_measurement Measurements cluster_analysis Data Analysis Prepare_Host Prepare Nematic Host Mixture Add_Dye Add Dichroic Dye Prepare_Host->Add_Dye Fill_Cell Fill LC Cell Add_Dye->Fill_Cell GH_Cell Guest-Host Cell Fill_Cell->GH_Cell Light_Source Light Source Polarizer Polarizer (optional) Light_Source->Polarizer Polarizer->GH_Cell Detector Photodetector GH_Cell->Detector CR_Measure Contrast Ratio Measurement GH_Cell->CR_Measure RT_Measure Response Time Measurement GH_Cell->RT_Measure V_Measure Voltage-Transmittance Curve GH_Cell->V_Measure Oscilloscope Oscilloscope Detector->Oscilloscope Function_Gen Function Generator Amplifier Amplifier Function_Gen->Amplifier Amplifier->GH_Cell Analyze_CR Calculate CR CR_Measure->Analyze_CR Analyze_RT Determine Rise/Decay Times RT_Measure->Analyze_RT Analyze_V Determine Threshold Voltage V_Measure->Analyze_V

Caption: Workflow for characterizing guest-host LCD performance.

References

Safety Operating Guide

1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides detailed procedures for the safe and compliant disposal of 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Hazard Summary

This compound is classified as hazardous, primarily due to its significant environmental toxicity. It is crucial to prevent its release into the environment.[1] While one supplier classifies the substance as non-hazardous under specific European regulations, other safety data sheets (SDS) highlight significant risks, including aquatic toxicity.[2] In line with best safety practices, it is imperative to handle and dispose of this chemical based on its most hazardous potential.

Key Hazard Information

Hazard ClassificationGHS Hazard StatementPrecautionary CodeDescription
Acute Toxicity (Oral), Category 4H302P301 + P312 + P330Harmful if swallowed. IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
Skin Sensitization, Category 1H317P302 + P352, P333 + P313May cause an allergic skin reaction. IF ON SKIN: Wash with plenty of soap and water. If skin irritation or rash occurs: Get medical advice/attention.
Acute Aquatic Toxicity, Category 1H400P273, P391Very toxic to aquatic life.[1] Avoid release to the environment. Collect spillage.[1]
Chronic Aquatic Toxicity, Category 1H410P273, P391Very toxic to aquatic life with long lasting effects.[1] Avoid release to the environment. Collect spillage.[1]

Experimental Protocol: Waste Disposal Procedure

This protocol outlines the step-by-step methodology for the collection and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Designated Waste Container: Designate a specific, compatible waste container for this compound and materials contaminated with it. The container must be made of a chemically resistant material (e.g., high-density polyethylene or glass) and have a secure, leak-proof screw cap.[3]

  • Collect All Waste: This includes:

    • Unused or unwanted neat chemical.

    • Solutions containing the chemical.

    • Contaminated consumables such as pipette tips, gloves, and absorbent paper. Place solid waste in a separate, clearly labeled bag or container.

  • Original Containers: Whenever possible, it is best to leave the chemical in its original container for disposal.

2. Labeling Hazardous Waste:

  • Proper Identification: Immediately label the waste container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[3]

  • Complete Information: The label must include the full chemical name, "this compound," the concentration and percentage of all components, and the date the waste was first added to the container.[3] Do not use abbreviations.

3. Storage of Waste:

  • Secure Storage: Keep the waste container tightly sealed except when adding waste.[4]

  • Secondary Containment: Store liquid waste containers in a secondary containment bin to prevent spills.[3]

  • Location: Store the waste in a designated, well-ventilated satellite accumulation area within the laboratory, away from incompatible materials.[5]

4. Disposal of Empty Containers:

  • Rinsing Procedure: Do not dispose of empty containers in the regular trash without proper decontamination.[3]

  • First Rinse Collection: The first rinse of a container that held this compound must be collected and disposed of as hazardous waste.[3]

  • Subsequent Rinses: For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[3] Given the high aquatic toxicity of this compound, this more stringent procedure is recommended.

  • Final Disposal: After thorough rinsing and air-drying, obliterate or remove the original label and dispose of the container as instructed by your EHS department (e.g., in designated glass disposal boxes).[3]

5. Arranging for Disposal:

  • Contact EHS: Contact your institution's EHS or Hazardous Waste Management (HWM) department to schedule a pickup for the waste container.[6]

  • Regulatory Compliance: The waste must be disposed of through an approved and licensed waste disposal plant in accordance with all local, state, and federal regulations.[2] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [5][7]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_prep Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal Path cluster_prohibited Prohibited Actions start Generate Waste (Unused chemical, contaminated items, empty containers) waste_container Place in a designated, compatible, and sealed hazardous waste container start->waste_container drain_disposal Drain Disposal trash_disposal Trash Disposal label_waste Label container with full chemical name, concentration, and date waste_container->label_waste store_waste Store in a well-ventilated, designated area with secondary containment label_waste->store_waste contact_ehs Contact Institutional EHS for waste pickup store_waste->contact_ehs approved_disposal Dispose of contents/container to an approved waste disposal plant contact_ehs->approved_disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene. While this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008, adherence to rigorous laboratory safety practices is essential to ensure personnel safety and prevent contamination.

Personal Protective Equipment (PPE)

A thorough risk assessment should precede any handling of this chemical to ensure the appropriate level of personal protection. The following table summarizes the recommended PPE for the routine handling of this compound in a laboratory setting.

PPE CategoryMinimum RequirementRecommended for Splash Hazard
Hand Protection Nitrile gloves (for incidental contact)Double-gloving or heavy-duty nitrile gloves
Eye Protection Safety glasses with side shieldsChemical splash goggles
Body Protection Laboratory coatChemical-resistant apron over a lab coat
Respiratory Protection Not generally required under normal use with adequate ventilationUse in a certified chemical fume hood
Footwear Closed-toe shoesChemical-resistant shoe covers if large quantities are handled

Note: Always inspect gloves for tears or degradation before use and remove them immediately after contact with the chemical. Wash hands thoroughly after handling.

Operational Plan: Step-by-Step Handling Procedure

This section details the procedural workflow for the safe handling of this compound from receipt to disposal.

  • Pre-Handling and Preparation:

    • Conduct a pre-use risk assessment to identify potential hazards associated with the specific laboratory procedure.

    • Ensure all personnel are trained on the safe handling procedures outlined in this guide and the substance's Safety Data Sheet (SDS).

    • Verify that a chemical spill kit is readily accessible.

    • Don the appropriate PPE as specified in the table above.

  • Handling in the Laboratory:

    • All handling of this compound should be performed in a well-ventilated area. For procedures with a potential for aerosol generation, a certified chemical fume hood is required.

    • Avoid direct contact with skin, eyes, and clothing.

    • Use compatible laboratory equipment (e.g., glass, polytetrafluoroethylene - PTFE).

    • Keep containers tightly closed when not in use to prevent contamination.

    • Label all containers with the full chemical name and any relevant hazard information.

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials.

    • Ensure storage containers are in good condition and properly sealed.

  • Spill Management:

    • In the event of a minor spill, alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or absorbent pads).

    • Collect the absorbed material into a designated, labeled waste container.

    • Clean the spill area with soap and water.

Disposal Plan

Proper waste segregation is crucial for safe and compliant disposal.

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.

    • Do not mix this waste stream with other chemical waste unless compatibility has been verified.

  • Container Management:

    • Keep the waste container securely closed when not in use.

    • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Final Disposal:

    • Dispose of the chemical waste through your institution's hazardous waste management program.[1][2]

    • Follow all local, state, and federal regulations for the disposal of non-hazardous chemical waste.[3]

Experimental Workflow for Safe Handling

Safe Handling Workflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_response Contingency cluster_disposal Disposal Risk Assessment Risk Assessment PPE Selection PPE Selection Risk Assessment->PPE Selection Training Training PPE Selection->Training Chemical Handling Chemical Handling Training->Chemical Handling Storage Storage Chemical Handling->Storage Spill Management Spill Management Chemical Handling->Spill Management If spill occurs Waste Collection Waste Collection Chemical Handling->Waste Collection Final Disposal Final Disposal Waste Collection->Final Disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.